molecular formula C9H10O2 B1206226 2-Phenylpropionic acid CAS No. 7782-26-5

2-Phenylpropionic acid

Número de catálogo: B1206226
Número CAS: 7782-26-5
Peso molecular: 150.17 g/mol
Clave InChI: YPGCWEMNNLXISK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-(-)-2-Phenylpropionic Acid, also known as (R)-(-)-Hydratropic Acid, is a high-purity chiral organic compound with the molecular formula C9H10O2 and a molecular weight of 150.18 g/mol . This compound is provided as a white to light yellow powder or lump and is characterized by a specific optical rotation of -80° (C=3, EtOH) . With a high chemical purity of >98.0% and an optical purity of at least 98.0 ee%, it is an essential building block in asymmetric synthesis and chiral resolution processes . Its specific rotation is also reported as -73° in chloroform . Researchers value this enantiomer for its role in synthesizing stereochemically defined molecules, particularly in the development of pharmaceuticals and agrochemicals where the (R)-configuration can impart distinct biological activity. The compound has a melting point of approximately 29°C and should be stored under inert gas in a cool, dark place to maintain stability, as it is air-sensitive . This product is labeled with the relevant hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Appropriate personal protective equipment should be worn when handling. This product is intended for laboratory and research purposes only. It is strictly "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGCWEMNNLXISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862027
Record name (+/-)-2-Phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Phenylpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

492-37-5, 2328-24-7, 7782-26-5
Record name 2-Phenylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=492-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydratropic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC245033
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245033
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7782-26-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylpropionic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+/-)-2-Phenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydratropic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH15E393A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011743
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenylpropionic Acid from Ethylbenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-phenylpropionic acid (also known as hydratropic acid) from the readily available starting material, ethylbenzene. This compound is a crucial building block in the pharmaceutical industry, most notably as the core structure for the widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class. This document details two prominent synthetic pathways, providing step-by-step experimental protocols, quantitative data for process optimization, and visual diagrams of the reaction workflows.

Route 1: The "Green" Carbonylation Pathway

This modern and efficient route is analogous to the Hoechst-Celanese process for ibuprofen synthesis and is favored for its high atom economy and reduced waste generation. The pathway involves a three-step sequence starting with the Friedel-Crafts acylation of ethylbenzene, followed by hydrogenation of the resulting ketone, and culminating in a palladium-catalyzed carbonylation to yield the target acid.

Step 1: Friedel-Crafts Acylation of Ethylbenzene

The initial step involves the electrophilic aromatic substitution of ethylbenzene with an acylating agent, typically acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst to produce 4'-ethylacetophenone.

Experimental Protocol: Synthesis of 4'-Ethylacetophenone

  • Reaction Setup: A 500 mL, three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap (for HCl if acetyl chloride is used).

  • Charging the Reactor: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a solvent such as dichloromethane or excess ethylbenzene. The mixture is cooled to 0-5 °C in an ice bath.

  • Addition of Reactants: Ethylbenzene (1.0 equivalent) is added to the flask. Acetic anhydride (1.1 equivalents) is then added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.[1][2]

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction mixture is slowly poured into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. The organic layer is separated, washed with water, a 5% sodium bicarbonate solution, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude 4'-ethylacetophenone is then purified by vacuum distillation.[2]

Step 2: Hydrogenation of 4'-Ethylacetophenone

The ketone intermediate is reduced to the corresponding secondary alcohol, 1-(4-ethylphenyl)ethanol, via catalytic hydrogenation.

Experimental Protocol: Synthesis of 1-(4-Ethylphenyl)ethanol

  • Catalyst Preparation: A suitable hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) or a Raney Nickel catalyst, is suspended in a solvent like ethanol or methanol in a high-pressure autoclave.

  • Reaction Mixture: 4'-Ethylacetophenone (1.0 equivalent) is added to the autoclave.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂). The reaction is typically carried out at a pressure of 5-20 bar and a temperature of 25-80 °C.[3] The mixture is agitated vigorously.

  • Monitoring: The reaction is monitored by the uptake of hydrogen. Once the theoretical amount of hydrogen has been consumed, the reaction is considered complete.

  • Work-up: The autoclave is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude 1-(4-ethylphenyl)ethanol, which can be used in the next step without further purification or can be distilled under vacuum for higher purity.

Step 3: Carbonylation of 1-(4-Ethylphenyl)ethanol

The final step involves the palladium-catalyzed carbonylation of the benzylic alcohol with carbon monoxide to form this compound. This step is crucial and often requires careful control of reaction conditions to achieve high yield and selectivity.

Experimental Protocol: Synthesis of this compound

  • Catalyst System: A palladium catalyst, such as PdCl₂(PPh₃)₂ (palladium(II) bis(triphenylphosphine) dichloride), is used in conjunction with a ligand like triphenylphosphine (PPh₃) and a mineral acid promoter (e.g., HCl).[4]

  • Reaction Setup: 1-(4-Ethylphenyl)ethanol (1.0 equivalent), the palladium catalyst (0.1-1 mol%), and the ligand are dissolved in a suitable solvent (e.g., dioxane, benzene) in a high-pressure autoclave.[4]

  • Carbonylation: The autoclave is pressurized with carbon monoxide (CO) to a pressure of 20-80 atm and heated to 90-120 °C.[4] The reaction is stirred for several hours until the absorption of CO ceases.

  • Work-up: After cooling and venting the autoclave, the reaction mixture is diluted with a solvent such as diethyl ether and water. The organic layer is extracted with an aqueous sodium hydroxide solution.

  • Isolation: The aqueous layer is acidified with concentrated HCl to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Route 2: Halogenation-Cyanation-Hydrolysis Pathway

This classical route provides an alternative to the carbonylation pathway. It involves the formation of a benzylic halide, followed by nucleophilic substitution with a cyanide salt and subsequent hydrolysis of the nitrile to the carboxylic acid.

Step 1: Free Radical Bromination of Ethylbenzene

Ethylbenzene undergoes free radical bromination at the benzylic position to yield 1-bromo-1-phenylethane. This reaction is typically initiated by light or a radical initiator.

Experimental Protocol: Synthesis of 1-Bromo-1-phenylethane

  • Reaction Setup: A flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The setup should be placed under a strong light source (e.g., a sunlamp) to initiate the reaction.

  • Reactants: Ethylbenzene (1.0 equivalent) and a solvent like carbon tetrachloride are added to the flask.

  • Bromination: N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount) are added. The mixture is heated to reflux.[5] Alternatively, liquid bromine can be added dropwise under UV irradiation.[5][6]

  • Monitoring: The reaction is monitored by the disappearance of the bromine color or by GC analysis.

  • Work-up: After cooling, the succinimide byproduct is removed by filtration. The filtrate is washed with a sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting 1-bromo-1-phenylethane is typically used in the next step without further purification due to its instability.

Step 2: Nucleophilic Substitution with Cyanide

The benzylic bromide is treated with a cyanide salt, such as sodium or potassium cyanide, to form 2-phenylpropionitrile via an Sₙ2 or Sₙ1-like mechanism.

Experimental Protocol: Synthesis of 2-Phenylpropionitrile

  • Reaction Mixture: Sodium cyanide (NaCN, 1.2 equivalents) is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethanol in a round-bottom flask.[7][8]

  • Addition of Bromide: The crude 1-bromo-1-phenylethane (1.0 equivalent) is added dropwise to the cyanide solution at room temperature.

  • Reaction: The mixture is heated to 50-70 °C and stirred for several hours. The progress of the reaction can be monitored by TLC.[9]

  • Work-up: The reaction mixture is poured into a large volume of water and extracted with diethyl ether or another suitable organic solvent.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude nitrile can be purified by vacuum distillation.

Step 3: Hydrolysis of 2-Phenylpropionitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of 2-Phenylpropionitrile

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser.

  • Basic Hydrolysis: 2-Phenylpropionitrile (1.0 equivalent) is mixed with an aqueous solution of sodium hydroxide (e.g., 10-20% w/v). The mixture is heated at reflux for 4-15 hours.[10][11]

  • Acidification: After cooling, the reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted nitrile. The aqueous layer is then carefully acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

  • Isolation: The solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried.

  • Purification: The crude this compound can be purified by recrystallization.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reaction steps described above. Note that yields and optimal conditions can vary significantly based on the specific catalyst, reagents, and equipment used.

Table 1: Friedel-Crafts Acylation of Ethylbenzene

ParameterValueReference
Catalyst Anhydrous AlCl₃[1],[2]
Acylating Agent Acetic Anhydride[1]
Solvent Dichloromethane[1]
Temperature -70 °C to Room Temp.[1]
Reaction Time 2-5 hours[1]
Typical Yield 86%[1]

Table 2: Hydrogenation of 4'-Ethylacetophenone

ParameterValueReference
Catalyst Cu-Zn-Al[3]
Hydrogen Source Isopropanol (Transfer)[3]
Temperature 180 °C[3]
Reaction Time 2 hours[3]
Conversion 89.4%[3]
Selectivity 93.2% to alcohol[3]

Table 3: Carbonylation of 1-(Aryl)ethanols

ParameterValueReference
Catalyst PdCl₂(PPh₃)₂ / PPh₃ / HCl[4]
CO Pressure 20-80 atm[4]
Temperature 90-120 °C[4]
Reaction Time 1-4 hours[4]
Solvent Dioxane, Benzene[4]
Typical Yield Up to 95%[12]

Table 4: Halogenation-Cyanation-Hydrolysis Pathway

StepReagentsConditionsTypical YieldReference
Bromination Ethylbenzene, NBS, BPOReflux in CCl₄-[5]
Cyanation 1-Bromo-1-phenylethane, NaCN50-70 °C in DMSO68% (for analogous)[7]
Hydrolysis 2-Phenylpropionitrile, NaOH(aq)Reflux (4.5 h)93%[10]

Visualizing the Synthesis

The following diagrams illustrate the chemical transformations and workflows described in this guide.

Synthesis_Route_1 Ethylbenzene Ethylbenzene Ketone 4'-Ethylacetophenone Ethylbenzene->Ketone Acetic Anhydride, AlCl₃ Alcohol 1-(4-Ethylphenyl)ethanol Ketone->Alcohol H₂, Pd/C Acid This compound Alcohol->Acid CO, Pd Catalyst, H⁺

Caption: The "Green" Carbonylation Pathway.

Synthesis_Route_2 Ethylbenzene Ethylbenzene Bromide 1-Bromo-1-phenylethane Ethylbenzene->Bromide NBS, Light/Initiator Nitrile 2-Phenylpropionitrile Bromide->Nitrile NaCN Acid This compound Nitrile->Acid H₃O⁺ or OH⁻, Heat

Caption: The Halogenation-Cyanation-Hydrolysis Pathway.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Setup Reaction Setup Addition Reagent Addition Setup->Addition Reaction Reaction Monitoring Addition->Reaction Quench Quenching Reaction->Quench Extraction Extraction / Separation Quench->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purify Distillation / Recrystallization Evaporation->Purify Characterization Product Characterization Purify->Characterization

Caption: General Experimental Workflow.

References

The Core Mechanism of 2-Phenylpropionic Acid Derivatives in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 2-phenylpropionic acid and its derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary focus is on their interaction with biological systems at the molecular level, detailing the core signaling pathways they modulate and the quantitative aspects of their activity.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism of action for this compound derivatives is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthase (PGHS).[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] By blocking the action of COX enzymes, this compound derivatives effectively reduce the production of prostaglandins, thereby exerting their therapeutic effects.[5]

There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a housekeeping role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2][6]

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is primarily responsible for the production of prostaglandins at sites of inflammation.[2][6]

The analgesic, anti-inflammatory, and antipyretic properties of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[5][6] Most this compound derivatives, like ibuprofen, are non-selective inhibitors, meaning they inhibit both COX-1 and COX-2.[3][7]

Signaling Pathway: The Arachidonic Acid Cascade and its Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane phospholipids by the enzyme phospholipase A2. Arachidonic acid is then metabolized by the COX enzymes in a two-step process to form prostaglandin H2 (PGH2).[4][8] PGH2 is an unstable intermediate that is further converted by various tissue-specific isomerases and synthases into a variety of prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[8] this compound derivatives competitively and reversibly inhibit the active site of both COX-1 and COX-2, preventing the conversion of arachidonic acid to PGH2 and thereby halting the downstream production of these inflammatory mediators.[2]

Arachidonic Acid Cascade Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 NSAID This compound Derivatives NSAID->COX Inhibition Prostanoids Prostaglandins, Thromboxanes, Prostacyclins PGH2->Prostanoids Isomerases/ Synthases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation

Figure 1: Inhibition of the Arachidonic Acid Cascade.

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value indicates a higher potency. The ratio of IC50 (COX-2)/IC50 (COX-1) is often used to express the selectivity of a compound for COX-2 over COX-1.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
Ibuprofen (Reference) 3.4511.523.34
Nimesulide (Reference) 14.752.580.17
Compound 6h 1.762.961.68
Compound 6l 1.402.341.67

Data summarized from a study on novel this compound derivatives.[1]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

COX Inhibition Assay Workflow start Start prep_inhibitor Prepare Test Inhibitor Solutions (e.g., in DMSO) start->prep_inhibitor prep_enzyme Prepare Enzyme Control, Inhibitor Control, and Sample Wells in a 96-well plate prep_inhibitor->prep_enzyme add_reagents Add Assay Buffer, COX Probe, and diluted COX Cofactor to all wells prep_enzyme->add_reagents add_enzyme Add COX-1 or COX-2 Enzyme to respective wells add_reagents->add_enzyme initiate_reaction Initiate reaction by adding Arachidonic Acid solution add_enzyme->initiate_reaction measure Measure fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 min initiate_reaction->measure calculate Calculate the slope of the linear range and determine % inhibition measure->calculate end End calculate->end

Figure 2: Experimental Workflow for a Fluorometric COX Inhibition Assay.

Detailed Method:

  • Preparation of Reagents: All reagents, including the COX assay buffer, COX probe, COX cofactor, and arachidonic acid, are prepared according to the manufacturer's instructions. Test compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions.

  • Assay Plate Setup: In a 96-well plate, wells are designated for the enzyme control (no inhibitor), inhibitor control (a known COX inhibitor), and the test compounds at various concentrations.

  • Reaction Mixture: A reaction master mix containing the assay buffer, COX probe, and diluted COX cofactor is prepared and added to each well.

  • Enzyme Addition: The respective COX-1 or COX-2 enzyme is added to the appropriate wells.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to all wells.

  • Fluorescence Measurement: The fluorescence is measured kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for a period of 5-10 minutes at 25°C.

  • Data Analysis: The rate of the reaction (slope) is determined from the linear portion of the kinetic curve. The percentage of inhibition for each test compound concentration is calculated relative to the enzyme control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.[9]

Prostaglandin E2 (PGE2) Quantification by Competitive ELISA

This protocol describes a common method for quantifying the amount of PGE2 produced by cells, which can be used to assess the efficacy of COX inhibitors.

Principle: This assay is a competitive immunoassay. PGE2 in the sample competes with a fixed amount of biotin-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody pre-coated on a microplate. The amount of bound biotinylated PGE2 is inversely proportional to the concentration of PGE2 in the sample.

Detailed Method:

  • Sample Preparation: Cell culture supernatants, plasma, or other biological fluids are collected. Samples may require purification or dilution.

  • Assay Procedure:

    • Standards and samples are added to the wells of the antibody-coated microplate.

    • Biotin-conjugated PGE2 is added to all wells, and the plate is incubated.

    • The plate is washed to remove unbound reagents.

    • Streptavidin-HRP (Horseradish Peroxidase) is added to each well, and the plate is incubated.

    • The plate is washed again.

    • A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added, which develops a color in proportion to the amount of bound HRP.

    • The reaction is stopped with the addition of a stop solution (e.g., sulfuric acid).

  • Data Analysis: The optical density (OD) is read at 450 nm using a microplate reader. A standard curve is generated by plotting the OD of the standards against their known concentrations. The concentration of PGE2 in the samples is then determined by interpolating their OD values on the standard curve.[4]

Beyond Cyclooxygenase Inhibition: Other Potential Mechanisms

While COX inhibition is the primary mechanism of action, some studies suggest that this compound derivatives may exert their effects through other pathways as well. These are areas of ongoing research and may contribute to the overall pharmacological profile of these drugs. Potential secondary mechanisms include:

  • Inhibition of the Lipoxygenase Pathway: Some NSAIDs may also inhibit the lipoxygenase pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators.[10]

  • Interference with G-protein-mediated Signal Transduction: There is evidence to suggest that some NSAIDs may interfere with G-protein-coupled receptor signaling, which could contribute to their analgesic effects independent of prostaglandin synthesis.[10]

  • Modulation of other Signaling Pathways: Studies have shown that some NSAIDs can affect other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and inflammation.[11]

Conclusion

The mechanism of action of this compound derivatives is primarily centered on the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins. This well-established pathway accounts for their potent anti-inflammatory, analgesic, and antipyretic properties. The quantitative assessment of their inhibitory activity against COX isoforms is crucial for understanding their therapeutic efficacy and potential for adverse effects. While COX inhibition remains the core mechanism, ongoing research into alternative pathways may reveal a more complex and multifaceted pharmacological profile for this important class of drugs. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, offering insights into the molecular basis of action of this compound derivatives.

References

physical and chemical properties of hydratropic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Hydratropic Acid

Introduction

Hydratropic acid, systematically known as 2-phenylpropanoic acid, is an organic compound and the simplest member of the 2-arylpropionic acid class.[1] This class of compounds is highly significant in the pharmaceutical industry, as it includes a number of widely used non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen.[1] Hydratropic acid itself serves as a key structural motif and a metabolite of certain xenobiotics.[2] It is a chiral molecule, existing as two distinct enantiomers, (R)-(-) and (S)-(+), which can exhibit different biological activities. This guide provides a comprehensive overview of the physical, chemical, and biological properties of hydratropic acid, along with relevant experimental protocols for its synthesis and analysis.

Physical Properties

Hydratropic acid is typically a clear, pale yellow liquid in its racemic form at room temperature, though its individual enantiomers are solids.[3] It is a carboxylic acid with a phenyl group attached to the alpha-carbon.

Tabulated Physical Data

The quantitative physical properties of racemic and enantiopure hydratropic acid are summarized in the table below for easy reference and comparison.

PropertyRacemic (±)-Hydratropic Acid(S)-(+)-Enantiomer(R)-(-)-Enantiomer
Molecular Formula C₉H₁₀O₂[2][3][4]C₉H₁₀O₂[5]C₉H₁₀O₂[6]
Molecular Weight 150.17 g/mol [2][3]150.17 g/mol [7]150.17 g/mol [6]
CAS Number 492-37-5[2][3][4]7782-24-3[7]7782-26-5[6]
Appearance Clear pale yellow liquid[3]SolidSolid
Melting Point 5 °C[3][4]29-30 °C[8]-
Boiling Point 260-262 °C[3][4][9]115 °C at 1 mmHg[8]-
Density 1.1 g/mL at 25 °C[3][4][9]--
Water Solubility 9.9 - 10 g/L at 20 °C[3]--
pKa 4.34 (Predicted)[3]--
Refractive Index (n²⁰/D) 1.522[3][9]1.522[8]-
Flash Point >110 °C (>230 °F)[3]--

Chemical Properties and Reactivity

Hydratropic acid exhibits reactivity characteristic of a carboxylic acid and is notable for its chirality.

  • Acidity : As a carboxylic acid, it is a weak acid that can donate a proton from its carboxyl group to form a carboxylate anion. It will react with bases to form salts.

  • Esterification : The carboxyl group can react with alcohols under acidic conditions to form esters, such as ethyl hydratropate.[10]

  • Chirality : The alpha-carbon of hydratropic acid is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (S)-(+)-2-phenylpropionic acid and (R)-(-)-2-phenylpropionic acid.[5][6][7][11] The separation and study of these individual enantiomers are important as they often have different pharmacological effects.

  • Synthesis Precursor : It serves as a precursor for the synthesis of more complex compounds, making it a valuable intermediate in organic chemistry.[12]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of hydratropic acid. Key data from various techniques are summarized below.

Spectroscopy TypeKey Features and Observations
¹H NMR Spectra available on databases like PubChem and HMDB.[2][13] Expected signals would include a quartet for the alpha-proton, a doublet for the methyl protons, and multiplets for the aromatic protons.
¹³C NMR Spectra available on databases.[11][13] Expected signals include a peak for the carbonyl carbon (~180 ppm), peaks for the aromatic carbons, and peaks for the alpha-carbon and methyl carbon.
Infrared (IR) A broad absorption band for the O-H stretch of the carboxylic acid group (~2500-3300 cm⁻¹), a sharp peak for the C=O carbonyl stretch (~1700 cm⁻¹), and peaks for C-H and C=C aromatic stretches.[2][14]
Mass Spectrometry (MS) The molecular ion peak [M]+ is expected at m/z 150. Common fragments may correspond to the loss of the carboxyl group (-COOH) or other characteristic fragmentations.[2][5]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of hydratropic acid in a research setting.

Synthesis Protocol: Methylation of Benzyl Cyanide

A common method for preparing hydratropic acid involves the methylation of benzyl cyanide followed by hydrolysis.[3] This two-step process is widely applicable for synthesizing 2-arylpropionic acids.

Step 1: α-Methylation of Benzyl Cyanide

  • In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve sodium amide (NaNH₂) in anhydrous liquid ammonia.

  • Slowly add benzyl cyanide to the solution at low temperature. The strong base deprotonates the benzylic position to form a carbanion.

  • Add methyl iodide (CH₃I) dropwise to the reaction mixture. The carbanion acts as a nucleophile, attacking the methyl iodide to form α-phenylpropionitrile.

  • After the reaction is complete, quench the mixture carefully with water or an ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

Step 2: Hydrolysis of α-Phenylpropionitrile

  • Reflux the crude α-phenylpropionitrile obtained from Step 1 with a strong acid solution (e.g., aqueous sulfuric acid or hydrochloric acid).[1]

  • The nitrile group is hydrolyzed to a carboxylic acid group, forming hydratropic acid. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

  • After hydrolysis is complete, cool the reaction mixture and extract the hydratropic acid with an organic solvent.

  • Wash the organic extract, dry it, and remove the solvent.

  • Purify the final product by distillation under reduced pressure to yield pure hydratropic acid.[1]

Synthesis_Workflow Reactants Benzyl Cyanide + Methyl Iodide Step1 Step 1: α-Methylation Reactants->Step1 Base Sodium Amide (NaNH₂) Base->Step1 Base Intermediate α-Phenylpropionitrile Step1->Intermediate Step2 Step 2: Acid Hydrolysis Intermediate->Step2 Product Hydratropic Acid Step2->Product

Figure 1: Synthesis workflow for hydratropic acid.
Analysis Protocol: Purity Determination by Gas Chromatography (GC)

Gas chromatography is an effective method for assessing the purity of hydratropic acid and monitoring reaction progress.

  • Sample Preparation : Prepare a dilute solution of the hydratropic acid sample in a suitable volatile solvent (e.g., diethyl ether or dichloromethane). It may be necessary to derivatize the carboxylic acid (e.g., to its methyl ester) to improve volatility and peak shape.

  • Instrument Setup :

    • Column : Use a suitable capillary column, such as a DB-5 or equivalent nonpolar column.[1]

    • Injector : Set the injector temperature to ensure rapid volatilization (e.g., 250 °C).

    • Oven Program : Implement a temperature gradient, for example, starting at 100 °C and ramping up to 280 °C at a rate of 10 °C/min.

    • Detector : Use a Flame Ionization Detector (FID), which is sensitive to organic compounds. Set the detector temperature to 300 °C.

    • Carrier Gas : Use high-purity helium or hydrogen as the carrier gas at a constant flow rate.

  • Injection and Analysis : Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Interpretation : The resulting chromatogram will show peaks corresponding to the different components of the sample. The retention time of the main peak should match that of a pure standard of hydratropic acid. The purity can be calculated based on the relative area of the product peak compared to the total area of all peaks.

Biological Activity and Signaling Pathway

Hydratropic acid belongs to the same chemical class as profen NSAIDs, which are well-known inhibitors of cyclooxygenase (COX) enzymes.[1][15] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, hydratropic acid and related compounds can reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects.[15]

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Response phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Phospholipase A₂ cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins cox1->prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor Hydratropic Acid inhibitor->cox1 Inhibition inhibitor->cox2 Inhibition

Figure 2: Mechanism of COX inhibition by hydratropic acid.

References

Unlocking Therapeutic Potential: A Technical Guide to Novel 2-Phenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-phenylpropionic acid, a well-established pharmacophore found in common non-steroidal anti-inflammatory drugs (NSAIDs), are the subject of intensive research for novel therapeutic applications. This technical guide provides an in-depth overview of recent advancements in the development of these compounds, focusing on their potential as anti-inflammatory, antibacterial, anti-diabetic, and anticancer agents. We present a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The this compound scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for the "profen" class of NSAIDs.[1] The therapeutic efficacy of these agents is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] However, contemporary research is expanding the therapeutic landscape of this compound derivatives beyond their traditional anti-inflammatory role. Scientists are exploring novel modifications of this core structure to engender a wider range of biological activities, including antibacterial, antidiabetic, and anticancer effects. This guide delves into the synthesis, biological evaluation, and mechanisms of action of these promising new chemical entities.

Therapeutic Applications and Quantitative Data

Dual-Action Anti-inflammatory and Antibacterial Agents

A significant area of investigation involves the development of this compound derivatives with combined anti-inflammatory and antibacterial properties. This dual-action approach offers a promising strategy for treating infections where inflammation is a key pathological component.

A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives has been synthesized and evaluated for their ability to inhibit COX enzymes and bacterial growth.[2] The quantitative data for the most promising compounds from this series are summarized in the tables below.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
6h 1.762.96
6l 1.402.34
Ibuprofen (Reference)>10060.21
Nimesulide (Reference)65.342.11

Data sourced from a study on dual COX inhibitory-antibacterial agents.[2]

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL)

CompoundS. aureusE. faecalisL. monocytogenesE. coli
6d 12.56.256.256.25
6h 12.56.256.256.25
6l 12.56.256.256.25
6m 6.253.1253.1256.25
Chloramphenicol (Reference)6.2512.512.56.25

Data sourced from a study on dual COX inhibitory-antibacterial agents.[2]

GPR40 Agonists for Type 2 Diabetes

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising target for the treatment of type 2 diabetes.[3] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS).[4] Several this compound derivatives have been identified as potent GPR40 agonists.

Table 3: In Vitro GPR40 Agonist Activity

CompoundGPR40 EC50 (nM)
Compound A 180
Compound B 160
LY2881835 0.58 (ED90, mg/kg in vivo)
LY2922083 3.67 (ED90, mg/kg in vivo)

Data for Compounds A and B are from Ca2+ mobilization assays, while data for LY compounds represent in vivo efficacy in an intraperitoneal glucose tolerance test (IPGTT).[5]

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents.[6] Their mechanism of action in this context is often multifactorial and can be independent of COX inhibition.

Table 4: In Vitro Antiproliferative Activity of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides

CompoundCell LineGI50 (µM)
12a K562 (Leukemia)<0.01
12b K562 (Leukemia)<0.01
12c K562 (Leukemia)<0.01
17t NCI-H460 (Non-Small Cell Lung)0.02
17u NCI-H460 (Non-Small Cell Lung)0.03

GI50 represents the concentration required to inhibit cell growth by 50%. Data sourced from a study on novel antiproliferative benzamides.[7]

Experimental Protocols

Synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives (General Procedure)

This protocol describes a general method for synthesizing the dual-action anti-inflammatory and antibacterial agents mentioned in section 2.1.[2]

  • Dissolve 2-(4-(bromomethyl)phenyl)propionic acid (1 equivalent) and the appropriate (benz)azolylthiol derivative (1 equivalent) in acetone.

  • Reflux the solution at 40°C for 12 hours.

  • Evaporate the acetone under reduced pressure.

  • Wash the resulting residue with water.

  • Filter the solid product, dry it, and recrystallize from ethanol to obtain the final compound.

In Vitro COX Inhibition Assay

The following is a general protocol for determining the COX-1 and COX-2 inhibitory activity of test compounds.[2]

  • Utilize a commercial COX inhibitor screening assay kit.

  • Prepare a reaction mixture containing the appropriate COX enzyme (ovine COX-1 or human recombinant COX-2), arachidonic acid as the substrate, and the test compound at various concentrations.

  • Incubate the reaction mixture according to the manufacturer's instructions.

  • Measure the production of prostaglandin F2α (PGF2α) using a suitable detection method, such as enzyme-linked immunosorbent assay (ELISA).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.[2]

  • Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test bacteria.

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[8]

  • Administer the test compound or vehicle to a group of rats.

  • After a set period (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

COX Inhibition Pathway

The primary mechanism of anti-inflammatory action for many this compound derivatives is the inhibition of COX enzymes. This pathway is illustrated below.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Derivatives This compound Derivatives Derivatives->COX1_2 Inhibition

Caption: COX Inhibition Pathway.

GPR40 Signaling Pathway for Insulin Secretion

For derivatives acting as GPR40 agonists, the mechanism involves the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells.

GPR40_Signaling_Pathway Derivatives This compound Derivative (Agonist) GPR40 GPR40 (FFAR1) Derivatives->GPR40 Binds to Gq Gq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca2_release Ca2+ Release ER->Ca2_release Insulin_Exocytosis Insulin Granule Exocytosis Ca2_release->Insulin_Exocytosis Triggers

References

An In-depth Technical Guide to the Chirality and Stereoisomers of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpropionic acid, a significant chiral molecule, serves as a fundamental structural motif in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). Its stereochemistry is of paramount importance as the biological activity of its enantiomers differs significantly. This technical guide provides a comprehensive overview of the chirality and stereoisomers of this compound, including their synthesis, resolution, and distinct physicochemical and pharmacological properties. Detailed experimental protocols for chiral resolution and analysis are provided, alongside structured data for easy comparison.

Introduction to the Chirality of this compound

This compound, also known as hydratropic acid, possesses a single stereogenic center at the second carbon atom (C2) of the propionic acid chain. This chiral center is bonded to four different substituents: a hydrogen atom, a methyl group, a phenyl group, and a carboxyl group.[1] The presence of this chiral center gives rise to the existence of two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (S)-2-phenylpropionic acid and (R)-2-phenylpropionic acid according to the Cahn-Ingold-Prelog priority rules. The (S)-enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right and is denoted as (+), while the (R)-enantiomer is levorotatory, rotating the plane of polarized light to the left and is denoted as (-).[1] A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate and is optically inactive.

The significance of the chirality of this compound is most evident in its application as a precursor to numerous pharmaceuticals, particularly the profen class of NSAIDs like ibuprofen and naproxen.[1] For many of these drugs, the therapeutic activity is predominantly associated with the (S)-enantiomer, while the (R)-enantiomer is often less active or exhibits different pharmacological effects.[2][3]

Physicochemical Properties of Stereoisomers

The enantiomers of this compound have identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with other chiral molecules and with plane-polarized light differs. The racemic mixture often has a different melting point than the pure enantiomers.

Property(R)-(-)-2-Phenylpropionic Acid(S)-(+)-2-Phenylpropionic AcidRacemic (±)-2-Phenylpropionic Acid
CAS Number 7782-26-57782-24-3492-37-5
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂
Molecular Weight 150.17 g/mol 150.17 g/mol 150.17 g/mol
Melting Point 29-30 °C[4][5]29-30 °C[6][7][8]5 °C[9]
Boiling Point 115 °C at 1 mmHg[4]115 °C at 1 mmHg[7][8]260-262 °C at 760 mmHg[9]
Specific Rotation ([α]²⁰/D) -72° (c=1.6 in chloroform)[4]+72° (c=1.6 in chloroform)[8]
Density 1.1 g/mL at 25 °C[4]1.1 g/mL at 25 °C[7]1.1 g/mL at 25 °C[10]

Stereoisomers and Pharmacological Activity

The differential pharmacological activity of the enantiomers of this compound derivatives is a cornerstone of stereopharmacology. In the case of profens, the (S)-enantiomer is generally the eutomer (the more active enantiomer), responsible for the anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[11] The (R)-enantiomer, or distomer, is significantly less active as a COX inhibitor.[3]

A fascinating and clinically relevant phenomenon is the metabolic chiral inversion of profens. In the human body, the less active (R)-enantiomer can be enzymatically converted into the active (S)-enantiomer.[12][13] This unidirectional inversion process involves the formation of a coenzyme A thioester. This metabolic pathway effectively makes the (R)-enantiomer a prodrug of the (S)-enantiomer, although the extent of this inversion varies among different profen drugs.

Stereoisomers_of_2_Phenylpropionic_Acid cluster_R (R)-(-)-2-Phenylpropionic Acid cluster_S (S)-(+)-2-Phenylpropionic Acid R_enantiomer H | C6H5-C*-COOH | CH3 S_enantiomer   COOH   | HOOC-*C-C6H5   |   H3C R_enantiomer->S_enantiomer Mirror Plane

Experimental Protocols

Chiral Resolution by Diastereomeric Salt Crystallization

This protocol describes the resolution of racemic this compound using a chiral amine, such as (R)-1-phenylethylamine, as the resolving agent. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Materials:

  • Racemic this compound

  • (R)-1-phenylethylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flasks, Buchner funnel, separatory funnel)

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic this compound (1 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (R)-1-phenylethylamine in methanol.

  • Slowly add the amine solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomeric salt.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add 1 M HCl until the solution is acidic (pH ~2). This will protonate the amine and liberate the free carboxylic acid.

  • Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation of the Pure Enantiomer: Filter off the drying agent and remove the solvent using a rotary evaporator to yield one of the pure enantiomers of this compound.

  • The other enantiomer can be recovered from the filtrate from step 3 by a similar acidification and extraction procedure.

Chiral_Resolution_Workflow racemic_acid Racemic (R,S)-2-Phenylpropionic Acid salt_formation Diastereomeric Salt Formation (in Methanol) racemic_acid->salt_formation chiral_amine (R)-1-Phenylethylamine chiral_amine->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-acid-(R)-amine and (S)-acid-(R)-amine) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble precipitates more_soluble More Soluble Diastereomeric Salt (Filtrate) crystallization->more_soluble remains in solution acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 extraction1 Extraction (Ether) acidification1->extraction1 extraction2 Extraction (Ether) acidification2->extraction2 pure_R Pure (R)-2-Phenylpropionic Acid extraction1->pure_R pure_S Pure (S)-2-Phenylpropionic Acid extraction2->pure_S

Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess (e.e.) of a this compound sample using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a cyclodextrin-based column like Astec CYCLOBOND I 2000)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, methanol, water)

  • Mobile phase additives (e.g., acetic acid, triethylamine)

  • Sample of this compound (racemic standard and the sample to be analyzed)

Procedure:

  • Sample Preparation: Prepare a standard solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase. Prepare a solution of the sample to be analyzed at a similar concentration.

  • HPLC Method:

    • Column: Chiral stationary phase column.

    • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% acetic acid in water). The exact ratio should be optimized for the specific column and enantiomers. A common starting point is 30:70 (v/v) organic:aqueous.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and to confirm that the column is providing baseline separation.

    • Inject the sample to be analyzed.

    • Integrate the peak areas for each enantiomer in the sample chromatogram.

  • Calculation of Enantiomeric Excess:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

HPLC_Analysis_Pathway sample This compound Sample hplc Chiral HPLC System sample->hplc separation Separation on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculation of Enantiomeric Excess (e.e.) integration->calculation

Conclusion

The chirality of this compound is a critical determinant of its biological activity, a principle that extends to the entire profen class of NSAIDs. Understanding the distinct properties of its (R) and (S) enantiomers is essential for the rational design and development of stereochemically pure drugs with improved therapeutic indices. The ability to resolve racemic mixtures and to accurately determine enantiomeric purity are fundamental skills for researchers in medicinal chemistry and pharmacology. This guide has provided a detailed overview of these core concepts and furnished practical experimental protocols to aid in the synthesis and analysis of these important stereoisomers.

References

The Environmental Lifecycle of 2-Phenylpropionic Acid: A Technical Overview of Impacts and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Phenylpropionic acid, a significant scaffold in many active pharmaceutical ingredients (APIs), particularly the widely used non-steroidal anti-inflammatory drugs (NSAIDs), is of growing interest regarding its environmental fate and potential ecological impact. As a member of the profen family of drugs, its journey from therapeutic use to environmental presence necessitates a thorough understanding of its degradation pathways and ecotoxicological profile. This technical guide synthesizes current knowledge on the environmental impact and degradation of this compound, providing researchers and developers with essential data and methodologies to inform environmentally conscious drug design and risk assessment.

Environmental Exposure and Ecotoxicity

The primary route of entry for this compound and its derivatives into the environment is through the effluent of wastewater treatment plants (WWTPs), which are often not equipped to fully mineralize such compounds.[1] Once in aquatic systems, the compound's inherent properties and its interaction with the ecosystem determine its potential for adverse effects.

Physicochemical Properties and Environmental Mobility

The environmental mobility of this compound is influenced by its physicochemical properties. Its water solubility suggests a potential for transport in aquatic environments.[2] The soil sorption coefficient (Koc) is a key parameter for assessing its mobility in terrestrial environments; a low Koc value indicates high mobility.[3]

Aquatic Ecotoxicity

The ecotoxicity of this compound to aquatic organisms is a critical aspect of its environmental risk assessment. Standardized ecotoxicological tests are employed to determine the concentrations at which the compound exerts harmful effects on representative species from different trophic levels.

Table 1: Aquatic Ecotoxicity of this compound and Related Compounds

Test OrganismEndpointDurationValue (mg/L)Guideline
This compound
Daphnia magna (Water Flea)EC50 (Immobilisation)48 hours> 40OECD 202[4]
Daphnia magna (Water Flea)NOEC (Immobilisation)48 hours> 40OECD 202[4]
2-Methyl-2-phenylpropionic acid
FishLC5096 hours~15.72Not specified[5]

Biodegradation and Environmental Fate

The persistence of this compound in the environment is largely dictated by its susceptibility to biodegradation by microbial communities in soil, sediment, and water. Both aerobic and anaerobic degradation pathways have been investigated for phenylpropanoic acids and related compounds.

Aerobic Biodegradation

Under aerobic conditions, this compound is expected to undergo biodegradation, as indicated by studies on its structural analogs.[6] "Ready biodegradability" is a key screening criterion, often assessed using standardized tests like the OECD 301 series.[7] A substance is considered readily biodegradable if it achieves a certain percentage of mineralization (e.g., >60% of theoretical oxygen demand) within a 28-day period.[6][8]

The aerobic degradation of phenylalkanoic acids by bacteria, such as Pseudomonas species, typically proceeds through a series of enzymatic reactions involving hydroxylation of the aromatic ring, followed by ring cleavage.[9][10] A common intermediate in the degradation of many aromatic compounds is catechol.[10]

Anaerobic Biodegradation

In anoxic environments, such as sediments and within WWTPs, anaerobic biodegradation is the primary degradation mechanism. The anaerobic digestion of phenyl acids can be a complex process, and accumulation of these compounds may impact the efficiency of methanogenesis.[11][12][13]

Photodegradation

In addition to microbial degradation, photodegradation can contribute to the removal of this compound from sunlit surface waters. Advanced oxidation processes, such as the photo-Fenton reaction, have been shown to be effective in degrading related compounds.[14]

Degradation Pathways

The biodegradation of this compound involves a series of enzymatic steps that transform the parent molecule into simpler, less harmful substances. While the specific pathway for this compound is not as extensively studied as that of its isomer, 3-phenylpropionic acid, or its derivative, ibuprofen, a probable pathway can be inferred from the degradation of analogous compounds.

Proposed Aerobic Degradation Pathway of this compound

The following diagram illustrates a plausible aerobic degradation pathway for this compound, based on known microbial metabolic pathways for similar aromatic acids. The initial steps likely involve the activation of the carboxylic acid to a CoA thioester, followed by hydroxylation of the phenyl ring and subsequent ring cleavage.

Aerobic_Degradation_of_2_Phenylpropionic_Acid cluster_activation Activation cluster_hydroxylation Ring Hydroxylation cluster_cleavage Ring Cleavage cluster_central_metabolism Central Metabolism 2-PPA This compound 2-PPA-CoA 2-Phenylpropionyl-CoA 2-PPA->2-PPA-CoA Acyl-CoA Synthetase Dihydroxylated_Intermediate Dihydroxylated Intermediate 2-PPA-CoA->Dihydroxylated_Intermediate Dioxygenase Ring_Cleavage_Product Ring Cleavage Product Dihydroxylated_Intermediate->Ring_Cleavage_Product Dioxygenase TCA_Cycle TCA Cycle Ring_Cleavage_Product->TCA_Cycle Further Metabolism

Proposed aerobic degradation pathway of this compound.

Experimental Protocols

To ensure reproducibility and comparability of data, standardized experimental protocols are crucial for assessing the environmental impact of chemicals. The following sections outline the key principles of standard test methods relevant to this compound.

Aquatic Ecotoxicity Testing

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia magna.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Substance Preparation: A series of concentrations of this compound are prepared in a suitable medium. A control group with no test substance is also included.

  • Exposure: Young daphnids are exposed to the different test concentrations for a period of 48 hours under static conditions.[4]

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated. The No Observed Effect Concentration (NOEC) is also determined.[4]

Ready Biodegradability Testing

Manometric Respirometry Test (OECD Guideline 301F)

This method assesses the ready biodegradability of a substance by measuring oxygen consumption.[8]

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source.

  • Test Setup: A known concentration of this compound is added to a mineral medium inoculated with the activated sludge in a closed respirometer. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are run in parallel.[8]

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period.

  • Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window.[8]

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in environmental matrices.

  • Sample Preparation: Water samples are typically pre-concentrated using solid-phase extraction (SPE).[15][16]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where this compound is separated from other components on a suitable column (e.g., C18).[15][16]

  • Mass Spectrometric Detection: The separated compound is then introduced into a tandem mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) is often used for high specificity.[15]

Environmental Risk Assessment Workflow

A systematic workflow is essential for evaluating the potential environmental risk of this compound. This involves comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC).

ERA_Workflow cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk Risk Characterization cluster_management Risk Management Usage Usage Data (e.g., sales volume) Release Release Estimation (e.g., excretion rates) Usage->Release Fate Environmental Fate Modeling (degradation, partitioning) Release->Fate PEC Predicted Environmental Concentration (PEC) Fate->PEC Risk_Quotient Risk Quotient (PEC/PNEC) PEC->Risk_Quotient Ecotox_Data Ecotoxicity Data (LC50, EC50, NOEC) AF Assessment Factors Ecotox_Data->AF PNEC Predicted No-Effect Concentration (PNEC) AF->PNEC PNEC->Risk_Quotient Decision Risk Management Decision (e.g., further testing, mitigation) Risk_Quotient->Decision

Workflow for the environmental risk assessment of this compound.

Conclusion

This compound, as a core structure in many pharmaceuticals, has the potential to enter the environment and exert ecotoxicological effects. While data suggests it may be readily biodegradable, its presence in aquatic systems warrants careful consideration. This guide provides a foundational understanding of its environmental impact and degradation, highlighting the importance of standardized testing and robust analytical methods. For drug development professionals, integrating environmental risk assessment early in the design process can lead to the development of more sustainable and environmentally benign pharmaceuticals. Further research is needed to fully elucidate the specific degradation pathways of this compound in various environmental compartments and to obtain a more comprehensive ecotoxicological profile across a wider range of organisms.

References

2-Phenylpropionic Acid: A Cornerstone in Modern Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Phenylpropionic acid, a seemingly simple aromatic carboxylic acid, serves as a critical building block in the landscape of organic synthesis, most notably in the pharmaceutical industry. Its structural motif is the backbone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), including widely used medications such as ibuprofen, naproxen, and ketoprofen. This guide provides a comprehensive overview of this compound's role as a precursor, detailing synthetic methodologies, quantitative data, and experimental protocols for the synthesis of key derivatives.

The "Profens": A Major Class of NSAIDs Derived from this compound

The 2-arylpropionic acid structure is fundamental to the anti-inflammatory, analgesic, and antipyretic properties of the profen drugs. These compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. The versatility of the this compound scaffold allows for a variety of substitutions on the phenyl ring, leading to a diverse range of NSAIDs with distinct pharmacological profiles.

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several established routes. A common industrial method involves the carbonylation of a corresponding styrene derivative. Another approach is the multi-step synthesis starting from a substituted benzene, as exemplified by the Boots synthesis of Ibuprofen.

A general synthetic scheme starting from a substituted benzene is outlined below. This multi-step process is a classic example of building molecular complexity from simple starting materials.

start Substituted Benzene acylation Friedel-Crafts Acylation start->acylation RCOCl, AlCl3 reduction Reduction acylation->reduction e.g., NaBH4 halogenation Halogenation reduction->halogenation e.g., SOCl2, PBr3 cyanation Cyanation halogenation->cyanation NaCN hydrolysis Hydrolysis cyanation->hydrolysis H3O+ product 2-Arylpropionic Acid (e.g., Ibuprofen, Naproxen) hydrolysis->product

Figure 1: Generalized synthetic workflow for 2-arylpropionic acids.

Synthesis of Ibuprofen

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is one of the most common NSAIDs. The Boots Company developed one of the earliest and most well-known industrial syntheses. A common laboratory-scale synthesis involves the following steps:

  • Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 4'-isobutylacetophenone.

  • Reduction: The ketone is then reduced to an alcohol, 1-(4-isobutylphenyl)ethanol, typically using a reducing agent like sodium borohydride.

  • Nucleophilic Substitution: The alcohol is converted to a better leaving group, often a halide, and then substituted with a cyanide group to form 2-(4-isobutylphenyl)propionitrile.

  • Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.

A more modern and "greener" synthesis developed by the BHC Company involves a palladium-catalyzed carbonylation of 1-(4-isobutylphenyl)ethanol, which has a higher atom economy.

Synthesis of Naproxen

Naproxen, or (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is another prominent NSAID. Its synthesis often starts from 2-methoxynaphthalene. A key challenge in the synthesis of naproxen is achieving the desired (S)-enantiomer, which is the active form of the drug. This is often accomplished through chiral resolution or asymmetric synthesis.

A representative synthetic route is depicted below:

start 2-Methoxynaphthalene acylation Friedel-Crafts Acylation with Propionyl Chloride start->acylation CH3CH2COCl, AlCl3 intermediate1 2-Propionyl-6-methoxynaphthalene acylation->intermediate1 rearrangement Willgerodt-Kindler Reaction or alternative intermediate1->rearrangement intermediate2 Arylpropionic Acid Precursor rearrangement->intermediate2 hydrolysis Hydrolysis intermediate2->hydrolysis H3O+ resolution Chiral Resolution hydrolysis->resolution product (S)-Naproxen resolution->product

Figure 2: Synthetic pathway for Naproxen.

Synthesis of Ketoprofen

Ketoprofen, 2-(3-benzoylphenyl)propionic acid, presents a different synthetic challenge due to the benzoyl substituent. One synthetic approach involves the Friedel-Crafts acylation of 2-phenylpropionitrile with benzoyl chloride, followed by hydrolysis of the nitrile.

Quantitative Data in Synthesis

The efficiency of a synthetic route is critically evaluated by its yield and the purity of the final product. The following tables summarize representative quantitative data for the synthesis of this compound derivatives.

Table 1: Synthesis of 2-(4-methylphenyl)propionic acid derivatives [1]

CompoundYield (%)Melting Point (°C)
2-(4-methylphenyl)propionitrile68-
2-(4-methylphenyl)propionic acid78-
2-(4-(bromomethyl)phenyl)propionic acid79-
2-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)phenyl)propanoic acid (6a)77154.2–156.3
2-(4-(((1H-1,2,4-Triazol-3-yl)thio)methyl)phenyl)propanoic acid (6c)85Liquid
2-(4-(((4-Methyl-4H-1,2,4-triazol-3-yl)thio)methyl)phenyl)propanoic acid (6d)81Liquid
2-(4-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)phenyl)propanoic acid (6e)82Liquid
2-(4-((Benzo[d]thiazol-2-ylthio)methyl)phenyl)propanoic acid (6f)80128.2–130.8
2-(4-(((1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6i)78208.7–210.9

Table 2: Hydrolysis of 2-phenylpropionitrile to this compound [2]

Reaction ConditionsYield (%)Purity (%)
Liquid caustic soda:water:2-phenylpropionitrile (2:1:1), 95°C, 15h9598
Liquid caustic soda:water:2-phenylpropionitrile (3:1.5:1), 105°C, 10h9698
Liquid caustic soda:water:2-phenylpropionitrile (4:2:2), 120°C, 6h9798

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a detailed methodology for key synthetic transformations.

Protocol 1: Synthesis of 2-(4-methylphenyl)propionic acid[1]

Step 1: Synthesis of 2-(4-methylphenyl)propionitrile

  • Dissolve 1-(4-Methylphenyl)ethyl 4-methylbenzenesulfonate (0.02 mol, 5.81 g) in dimethyl sulfoxide (20 mL).

  • Add sodium cyanide (0.02 mol, 0.98 g) to the solution.

  • Reflux the mixture at 90 °C for 18 hours.

  • After completion, pour the reaction mixture into ice-water.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 2-(4-methylphenyl)propionitrile.

    • Yield: 68%

Step 2: Synthesis of 2-(4-methylphenyl)propionic acid

  • Dissolve 2-(4-methylphenyl)propionitrile (0.015 mol, 2.18 g) in 5 N HCl (40 mL).

  • Reflux the mixture for 1 hour.

  • Extract the precipitated product with ethyl acetate (3 x 100 mL).

  • Combine the extracts and dry with anhydrous sodium sulfate.

  • Evaporate the solvent and recrystallize the crude product from ethanol.

    • Yield: 78%

Protocol 2: Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid[1]
  • Dissolve 2-(4-methylphenyl)propionic acid (0.01 mol, 1.64 g) in ethyl acetate (50 mL).

  • Add a catalytic amount of HBr.

  • Cool the solution in an ice bath.

  • Add bromine (0.012 mol, 0.61 mL) in ethyl acetate (20 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours after the addition is complete.

  • Evaporate the solvent.

  • Wash the precipitated product with water, dry, and recrystallize from ethanol.

    • Yield: 79%

Protocol 3: General procedure for the synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives (e.g., 6a-6n)[1]
  • To a solution of the appropriate thiol (0.001 mol) in a suitable solvent, add a base (e.g., sodium hydride or potassium carbonate, 0.001 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-(4-(bromomethyl)phenyl)propionic acid (0.001 mol) to the reaction mixture.

  • Continue stirring at room temperature for an appropriate time (monitored by TLC).

  • After completion of the reaction, pour the mixture into ice-water and acidify with dilute HCl.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Chiral Resolution

Many profens are chiral molecules, with the (S)-enantiomer typically being the more pharmacologically active isomer. Therefore, the separation of enantiomers is a crucial step in the synthesis of these drugs. Chiral resolution can be achieved through various methods, including:

  • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

  • Enzymatic Resolution: Utilizing enzymes, such as lipases, that selectively react with one enantiomer.[3]

  • Chiral Chromatography: Using a chiral stationary phase to separate the enantiomers.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to directly synthesize the desired enantiomer.

Recent research has explored aqueous two-phase systems (ATPSs) for the chiral resolution of this compound enantiomers, offering a recyclable and efficient separation method.[4]

Conclusion

This compound and its derivatives remain a cornerstone of medicinal chemistry and organic synthesis. The "profen" drugs, built upon this fundamental scaffold, are a testament to its importance in modern medicine. The continuous development of more efficient, cost-effective, and environmentally friendly synthetic routes, along with advances in chiral separation technologies, ensures that this compound will continue to be a molecule of significant interest to the scientific community for years to come. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and development of these vital therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (S)-2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-phenylpropionic acid is a valuable chiral building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its enantiomerically pure form is often crucial for therapeutic efficacy and to minimize potential side effects associated with the other enantiomer. This document provides detailed protocols for two distinct and effective methods for the asymmetric synthesis of (S)-2-phenylpropionic acid: a chiral auxiliary-mediated approach and a catalytic asymmetric hydrovinylation strategy.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following table summarizes quantitative data for different asymmetric synthesis methods for (S)-2-phenylpropionic acid and its derivatives, allowing for a direct comparison of their efficiencies.

MethodChiral Source/CatalystSubstrateOverall Yield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Chiral Auxiliary-Mediated Alkylation (1S)-(+)-10-CamphorsultamPhenylacetic acid~60-70>95 (de)
Catalytic Asymmetric Hydrovinylation Ni-Phosphoramidite ComplexStyrene>85>97 (ee)[1]
Enzymatic Kinetic Resolution Candida rugosa lipaseRacemic 2-phenylpropionic acid ester~45 (for S-acid)>95 (ee)
Asymmetric Hydrogenation Rhodium-Chiral Phosphine Complex2-Phenylpropenoic acid>95>99 (ee)

Protocol 1: Chiral Auxiliary-Mediated Asymmetric Synthesis

This protocol details the synthesis of (S)-2-phenylpropionic acid using (1S)-(+)-10-camphorsultam as a chiral auxiliary. The key step is the highly diastereoselective methylation of an N-acyl camphorsultam derivative.

Experimental Workflow

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Methylation cluster_2 Step 3: Auxiliary Cleavage A Phenylacetic acid C Phenylacetyl chloride A->C + SOCl2 B Thionyl chloride E N-(Phenylacetyl)camphorsultam C->E + (1S)-(+)-10-Camphorsultam, Base D (1S)-(+)-10-Camphorsultam F N-(Phenylacetyl)camphorsultam E->F I N-((S)-2-Phenylpropanoyl)camphorsultam F->I 1. Base 2. MeI G Base (e.g., n-BuLi) H Methyl iodide J N-((S)-2-Phenylpropanoyl)camphorsultam I->J L (S)-2-Phenylpropionic acid J->L Hydrolysis M Recovered Camphorsultam J->M K LiOH, H2O2

Figure 1: Workflow for chiral auxiliary-mediated synthesis.
Methodology

Step 1: Synthesis of N-(Phenylacetyl)camphorsultam

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain crude phenylacetyl chloride.

  • Acylation of Camphorsultam: Dissolve (1S)-(+)-10-camphorsultam (1.0 eq) in anhydrous tetrahydrofuran (THF) in a separate flask under a nitrogen atmosphere. Cool the solution to -78 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes. To this solution, add a solution of the previously prepared phenylacetyl chloride (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N-(phenylacetyl)camphorsultam.

Step 2: Diastereoselective Methylation

  • Enolate Formation: Dissolve N-(phenylacetyl)camphorsultam (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir the mixture for 1 hour at this temperature.

  • Alkylation: Add methyl iodide (1.5 eq) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The diastereomeric excess can be determined at this stage by ¹H NMR spectroscopy. The crude product is typically used in the next step without further purification.

Step 3: Cleavage of the Chiral Auxiliary

  • Hydrolysis: Dissolve the N-((S)-2-phenylpropanoyl)camphorsultam (1.0 eq) from the previous step in a mixture of THF and water (4:1). Cool the solution to 0 °C and add lithium hydroxide (LiOH, 2.0 eq) followed by 30% hydrogen peroxide (H₂O₂, 4.0 eq). Stir the mixture vigorously at 0 °C for 4 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture to pH 2 with 1 M HCl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (S)-2-phenylpropionic acid can be purified by recrystallization. The chiral auxiliary can be recovered from the aqueous layer.

Protocol 2: Catalytic Asymmetric Hydrovinylation

This protocol describes the synthesis of (S)-2-phenylpropionic acid via a nickel-catalyzed asymmetric hydrovinylation of styrene, followed by oxidative cleavage of the resulting alkene.

Experimental Workflow

G cluster_0 Step 1: Asymmetric Hydrovinylation cluster_1 Step 2: Oxidative Cleavage A Styrene E (S)-3-Phenyl-1-butene A->E + C2H4 Catalyst: Ni-complex B Ethylene C [(allyl)NiBr]2 D Phosphoramidite Ligand F (S)-3-Phenyl-1-butene E->F H (S)-2-Phenylpropionic acid F->H Oxidation G KMnO4, NaIO4

Figure 2: Workflow for catalytic asymmetric hydrovinylation.
Methodology

Step 1: Asymmetric Hydrovinylation of Styrene

  • Catalyst Preparation: In a glovebox, to a solution of the phosphoramidite ligand (e.g., a Feringa-type ligand, 0.01 eq) in anhydrous dichloromethane, add [(allyl)NiBr]₂ (0.005 eq) and a non-coordinating activator such as sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF, 0.01 eq). Stir the mixture for 30 minutes to form the active catalyst.

  • Hydrovinylation Reaction: Transfer the catalyst solution to a cooled (-70 °C) pressure reactor. Saturate the solution with ethylene gas (1 atm). Add a solution of styrene (1.0 eq) in anhydrous dichloromethane dropwise to the reactor while maintaining the temperature and ethylene atmosphere.

  • Reaction Monitoring and Work-up: Stir the reaction at -70 °C for 12-24 hours. Monitor the reaction progress by GC analysis. Upon completion, quench the reaction with a small amount of methanol. Allow the mixture to warm to room temperature and pass it through a short pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield enantiomerically enriched (S)-3-phenyl-1-butene.

Step 2: Oxidative Cleavage to (S)-2-Phenylpropionic Acid

  • Oxidation: Dissolve (S)-3-phenyl-1-butene (1.0 eq) in a mixture of tert-butanol and water. Add potassium permanganate (KMnO₄, 0.1 eq) and sodium periodate (NaIO₄, 4.0 eq). Stir the mixture vigorously at room temperature for 12 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears and a white precipitate of manganese dioxide forms. Filter the mixture through a pad of celite.

  • Extraction and Purification: Acidify the filtrate to pH 2 with 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (S)-2-phenylpropionic acid. Further purification can be achieved by recrystallization.

Signaling Pathways and Logical Relationships

Mechanism of Chiral Auxiliary-Mediated Asymmetric Alkylation

G cluster_0 Mechanism AcylSultam N-Acyl Camphorsultam Enolate Chiral Enolate AcylSultam->Enolate Deprotonation Base Base (n-BuLi) Diastereomer Alkylated Product (High d.e.) Enolate->Diastereomer Alkylation (Steric hindrance from sultam directs attack) MeI Methyl Iodide

Figure 3: Diastereoselective alkylation mechanism.

The chiral camphorsultam auxiliary creates a rigid chiral environment around the enolate. The bulky sultam group effectively shields one face of the planar enolate, forcing the incoming electrophile (methyl iodide) to attack from the less hindered face. This steric control leads to the preferential formation of one diastereomer.

References

Application Notes and Protocols for the Enantioselective Resolution of Racemic 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropionic acid, a key chiral building block for the synthesis of profen non-steroidal anti-inflammatory drugs (NSAIDs), exists as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. The pharmacological activity of these drugs primarily resides in the (S)-enantiomer, while the (R)-enantiomer is often less active or may contribute to undesirable side effects.[1] Consequently, the enantioselective resolution of racemic this compound is of significant importance in the pharmaceutical industry. This document provides detailed application notes and protocols for three primary methods of enantioselective resolution: enzymatic kinetic resolution, diastereomeric salt formation, and chromatographic separation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely employed method that utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases from various sources, including Candida rugosa, Rhizomucor miehei, and Aspergillus oryzae, have demonstrated high enantioselectivity in the resolution of 2-arylpropionic acids.[2] This can be achieved through either enantioselective esterification of the carboxylic acid or enantioselective hydrolysis of a corresponding ester derivative. The use of immobilized enzymes is also a common strategy to enhance catalyst stability and reusability.[3][4][5]

Quantitative Data Summary
Enzyme SourceMethodSubstrateKey ParametersConversion (%)Enantiomeric Excess (e.e.) (%)Enantiomeric Ratio (E)Reference
Candida rugosa lipase (immobilized)HydrolysisRacemic this compound isopropyl esterpH 7.5, 40°C--237[3]
Candida rugosa lipase (free)HydrolysisRacemic this compound isopropyl esterpH 7.5, 35°C44.8595.75 (for S-acid)112[3]
Aspergillus oryzae lipase (immobilized)Resolution(R,S)-2-Phenoxy-propionic acid methyl esterpH 7.5, 30°C, 500 mM substrate50.899.5 (for remaining ester)-[4]
Bacillus subtilis strain Kakrayal_1 lipase (immobilized)ResolutionKetoprofen-47.887-[5]
Trichosporon laibacchii CBS 5791 mutant lipaseHydrolysisRacemic ketoprofen ester23°C, 72h, 15 g/l Tween 804794 (for S-acid)82.5[6]
Experimental Protocols

Protocol 1: Hydrolysis of Racemic this compound Isopropyl Ester using Immobilized Candida rugosa Lipase [3]

  • Immobilization of Lipase: Prepare CaCl₂/CMC nanoparticles and immobilize Candida rugosa lipase according to established procedures to achieve a high lipase loading capacity.

  • Reaction Setup: In a temperature-controlled vessel, prepare a mixed organic solvent system of isooctane and methyl tert-butyl ether (9.5:0.5, V/V).

  • Substrate Addition: Add the racemic this compound isopropyl ester to the solvent system.

  • Enzyme Addition: Introduce the immobilized Candida rugosa lipase to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at 40°C with constant stirring. Monitor the pH and maintain it at 7.5 using a suitable buffer or automated pH stat.

  • Monitoring: Periodically withdraw samples to determine the conversion and enantiomeric excess of the produced (S)-2-phenylpropionic acid using chiral HPLC.

  • Work-up: Upon reaching the desired conversion, separate the immobilized enzyme by filtration for reuse. Extract the aqueous phase containing the (S)-2-phenylpropionic acid. Acidify the aqueous phase and extract the product with a suitable organic solvent. The unreacted (R)-ester remains in the organic phase.

Protocol 2: Enantioselective Resolution of (R,S)-2-Phenoxy-propionic Acid Methyl Ester using Immobilized Aspergillus oryzae Lipase [4]

  • Enzyme Immobilization: Covalently immobilize lipase from Aspergillus oryzae on a primary amino resin (e.g., LX-1000HA).

  • Reaction Mixture: In a reaction vessel, prepare a solution of (R,S)-2-phenoxy-propionic acid methyl ester (500 mM) in a suitable buffer (pH 7.5).

  • Initiation: Add the immobilized lipase to the substrate solution.

  • Incubation: Maintain the reaction at 30°C with controlled agitation.

  • Analysis: Monitor the reaction progress by analyzing the enantiomeric excess of the remaining substrate (e.e.s) and the conversion rate.

  • Termination and Recovery: Once the desired e.e.s is achieved (e.g., >99%), stop the reaction by filtering off the immobilized enzyme. The immobilized lipase can be washed and reused for subsequent cycles. The product mixture can then be separated to isolate the unreacted ester and the hydrolyzed acid.

Workflow Diagram

Enzymatic_Resolution_Workflow cluster_esterification Enantioselective Esterification cluster_hydrolysis Enantioselective Hydrolysis racemic_acid Racemic This compound lipase_e Lipase racemic_acid->lipase_e alcohol Alcohol alcohol->lipase_e ester_s (S)-Ester lipase_e->ester_s Esterification acid_r Unreacted (R)-Acid lipase_e->acid_r Remains racemic_ester Racemic This compound Ester lipase_h Lipase racemic_ester->lipase_h water Water water->lipase_h acid_s (S)-Acid lipase_h->acid_s Hydrolysis ester_r Unreacted (R)-Ester lipase_h->ester_r Remains Diastereomeric_Salt_Formation racemic_acid Racemic (R,S)-2-Phenylpropionic Acid diastereomeric_salts Mixture of Diastereomeric Salts ((R)-Acid-(R)-Amine & (S)-Acid-(R)-Amine) racemic_acid->diastereomeric_salts chiral_base Chiral Base (e.g., (R)-Amine) chiral_base->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Salt (e.g., (R)-Acid-(R)-Amine) fractional_crystallization->less_soluble more_soluble More Soluble Salt in Mother Liquor (e.g., (S)-Acid-(R)-Amine) fractional_crystallization->more_soluble acidification1 Acidification less_soluble->acidification1 acidification2 Acidification more_soluble->acidification2 enantiomer1 Enantiomerically Enriched (R)-2-Phenylpropionic Acid acidification1->enantiomer1 enantiomer2 Enantiomerically Enriched (S)-2-Phenylpropionic Acid acidification2->enantiomer2 Chromatographic_Separation_Workflow cluster_csp Chiral Stationary Phase (CSP) HPLC cluster_cmpa Chiral Mobile Phase Additive (CMPA) HPLC racemic_mix_csp Racemic Mixture hplc_csp HPLC System (Chiral Column) racemic_mix_csp->hplc_csp separation_csp Separation on CSP hplc_csp->separation_csp enantiomer_a_csp Enantiomer A separation_csp->enantiomer_a_csp Different Retention enantiomer_b_csp Enantiomer B separation_csp->enantiomer_b_csp Different Retention racemic_mix_cmpa Racemic Mixture hplc_cmpa HPLC System (Achiral Column) racemic_mix_cmpa->hplc_cmpa separation_cmpa Separation via Diastereomeric Complexes hplc_cmpa->separation_cmpa mobile_phase Mobile Phase with Chiral Additive mobile_phase->hplc_cmpa enantiomer_a_cmpa Enantiomer A separation_cmpa->enantiomer_a_cmpa enantiomer_b_cmpa Enantiomer B separation_cmpa->enantiomer_b_cmpa

References

Application of 2-Phenylpropionic Acid as a Chiral Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropionic acid, a key chiral building block, serves as a fundamental scaffold in the synthesis of a wide array of pharmaceuticals, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class.[1][2] Its stereocenter is crucial for pharmacological activity, with the (S)-enantiomer typically exhibiting the desired therapeutic effects, while the (R)-enantiomer is often less active or contributes to side effects.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, focusing on enantioselective methods and the evaluation of their biological activity.

Applications in Drug Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of profens, a major class of NSAIDs.[1] Both enantiomers, (R)- and (S)-2-phenylpropionic acid, are valuable chiral synthons for asymmetric synthesis.[1][2] Furthermore, derivatives of this compound have been explored for dual cyclooxygenase (COX) inhibitory and antibacterial activities, highlighting the versatility of this scaffold in medicinal chemistry.[4][5][6]

Synthesis of Ibuprofen and its Derivatives

Ibuprofen, a widely used NSAID, is a classic example of a drug synthesized using a this compound core structure.[7] The synthesis of various derivatives with modified properties often starts from a substituted this compound.

Chiral Resolution and Enantioselective Synthesis

Given the stereospecificity of drug action, obtaining enantiomerically pure compounds is paramount. Several methods are employed to achieve this, including:

  • Chiral Resolution: Separation of a racemic mixture of this compound into its individual enantiomers. This can be achieved through crystallization with a chiral resolving agent or by enzymatic methods.

  • Enantioselective Synthesis: Stereoselective chemical reactions that preferentially form one enantiomer. This often involves the use of chiral auxiliaries or catalysts.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental protocols involving this compound and its derivatives.

Table 1: Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
2-(4-methylphenyl)propionic acidBromine, HBr (catalytic)Ethyl acetate2 hRoom Temperature79[8]
This compoundHydrobromic acid, Paraformaldehyde, Sulfuric acid-11 h70 °C99[1]

Table 2: Cyclooxygenase (COX) Inhibition Data for this compound Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Reference
Compound 6h2.07 (Kᵢ)-[6]
Compound 6l1.70 (Kᵢ)-[6]
Ibuprofen--[6]
Nimesulide--[6]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Kᵢ represents the inhibition constant.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(bromomethyl)phenyl)propionic acid

This protocol describes the bromination of 2-(4-methylphenyl)propionic acid to yield a key intermediate for further derivatization.[8]

Materials:

  • 2-(4-methylphenyl)propionic acid (0.01 mol, 1.64 g)

  • Ethyl acetate (70 mL)

  • Hydrobromic acid (catalytic amount)

  • Bromine (0.012 mol, 0.61 mL)

  • Water

Procedure:

  • Dissolve 2-(4-methylphenyl)propionic acid in 50 mL of ethyl acetate.

  • Add a catalytic amount of hydrobromic acid to the solution.

  • Cool the solution in an ice bath.

  • Add a solution of bromine in 20 mL of ethyl acetate dropwise to the cooled reaction mixture.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure.

  • Wash the precipitated product with water.

  • Dry the product.

  • Recrystallize the crude product from ethanol to afford pure 2-(4-(bromomethyl)phenyl)propionic acid.

Expected Yield: 79%[8]

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound (General Approach)

This protocol outlines a general procedure for the enzymatic resolution of racemic this compound, a green and efficient method for obtaining enantiomerically enriched products.[9]

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane)

  • Silica gel for column chromatography

Procedure:

  • Screening (Optional but Recommended): In a small vial, dissolve a known amount of racemic this compound in the chosen organic solvent. Add the lipase and the acyl donor. Monitor the reaction over time by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the remaining acid and the formed ester, as well as the conversion. This helps in optimizing the reaction conditions.

  • Preparative Scale Resolution: In a round-bottom flask, dissolve the racemic this compound in the organic solvent.

  • Add the immobilized lipase to the solution.

  • Add the acyl donor and stir the mixture at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, filter off the enzyme. The enzyme can often be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Separate the unreacted (S)-2-phenylpropionic acid (or the corresponding enantiomer depending on the enzyme's selectivity) from the ester of the other enantiomer by silica gel column chromatography.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of this compound derivatives against COX-1 and COX-2 enzymes.[4][10][11]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Arachidonic acid (substrate)

  • Test compounds (this compound derivatives)

  • Reference inhibitors (e.g., ibuprofen, celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a kit for measuring prostaglandin E2)

  • 96-well microplate

  • Plate reader (e.g., luminometer or spectrophotometer)

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the mixture for a specific time at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a defined period.

  • Stop the reaction (the method will depend on the specific assay kit used).

  • Measure the amount of prostaglandin E2 (PGE₂) produced using a suitable detection method (e.g., ELISA, fluorescence, or LC-MS/MS).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive Derivatives cluster_testing Biological Evaluation rac_ppa Racemic this compound chiral_res Chiral Resolution (e.g., Enzymatic) rac_ppa->chiral_res s_ppa (S)-2-Phenylpropionic Acid chiral_res->s_ppa derivatization Chemical Derivatization s_ppa->derivatization bioactive_compounds Bioactive Compounds derivatization->bioactive_compounds cox_assay COX-1/COX-2 Inhibition Assay bioactive_compounds->cox_assay Screening antibacterial_assay Antibacterial Activity Assay bioactive_compounds->antibacterial_assay Screening sar_analysis Structure-Activity Relationship (SAR) Analysis cox_assay->sar_analysis antibacterial_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for the synthesis and evaluation of bioactive derivatives from this compound.

cox_inhibition_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids This compound Derivatives (NSAIDs) nsaids->cox inhibit

Caption: Simplified signaling pathway of cyclooxygenase (COX) inhibition by this compound derivatives.

References

experimental procedure for ibuprofen synthesis from 2-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Laboratory-Scale Synthesis of Ibuprofen

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) for pain relief, fever reduction, and anti-inflammatory treatments.[1] This document outlines a detailed experimental protocol for a multi-step laboratory synthesis of ibuprofen. The procedure begins with isobutylbenzene and proceeds through a series of reactions including Friedel-Crafts acylation, reduction, chlorination, and a Grignard reaction followed by carboxylation.[2][3] This synthetic route is a common adaptation for laboratory settings and provides a practical approach to obtaining the target molecule.

Experimental Protocols

This synthesis is performed in four main stages, starting from isobutylbenzene.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene to form 4'-Isobutylacetophenone

This initial step involves the acylation of isobutylbenzene with acetic anhydride using aluminum chloride as a catalyst.[2][4]

  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add 5.40 g of aluminum chloride (AlCl₃) and 20 mL of dichloromethane (CH₂Cl₂).[2]

    • Slowly add a mixture of 4.03 g of isobutylbenzene and 3.06 g of acetic anhydride to the cooled and stirred suspension.[2]

    • Maintain the reaction at 0°C and stir for 45 minutes.[2]

    • After the stirring period, allow the solution to warm to room temperature.[2]

    • Quench the reaction by carefully adding it to a 4M hydrochloric acid (HCl) solution at 0°C.[2]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).[2]

    • Combine the organic layers and wash sequentially with 20 mL of 10% sodium hydroxide (NaOH), 20 mL of 50% brine solution, and 20 mL of water.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 4'-isobutylacetophenone.[2]

Step 2: Reduction of 4'-Isobutylacetophenone to 1-(4-Isobutylphenyl)ethanol

The ketone produced in the first step is reduced to a secondary alcohol using sodium borohydride.[2][5]

  • Procedure:

    • In a separatory funnel, dissolve 1.23 mL of 4'-isobutylacetophenone in 6.0 mL of methanol.[2]

    • Add 0.237 g of sodium borohydride (NaBH₄) to the solution and allow the reaction to proceed for 10 minutes.[2]

    • Add 20 mL of 10% HCl to quench the reaction and neutralize any unreacted NaBH₄.[2]

    • Extract the aqueous layer with petroleum ether (3 x 5 mL).[2]

    • Combine the organic layers and dry over anhydrous Na₂SO₄.[2]

    • Evaporate the solvent under a stream of nitrogen to obtain 1-(4-isobutylphenyl)ethanol.[2]

Step 3: Conversion of 1-(4-Isobutylphenyl)ethanol to 1-Chloro-1-(4-isobutylphenyl)ethane

The alcohol is converted to an alkyl chloride through a reaction with concentrated hydrochloric acid.[2][3]

  • Procedure:

    • In a separatory funnel, combine a solution of 1.0 mL of 1-(4-isobutylphenyl)ethanol with 20 mL of 12 M HCl.[2]

    • Shake the funnel vigorously for 3 minutes.[2]

    • Extract the product with petroleum ether (3 x 5 mL).[2]

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.[2]

    • Remove the solvent by evaporation under a stream of nitrogen to yield 1-chloro-1-(4-isobutylphenyl)ethane as a clear liquid.[2]

Step 4: Grignard Reaction and Carboxylation to Synthesize Ibuprofen

The final step involves the formation of a Grignard reagent from the alkyl chloride, followed by carboxylation with carbon dioxide to produce ibuprofen.[2][3]

  • Procedure:

    • Prepare a Grignard reagent by reacting the 1-chloro-1-(4-isobutylphenyl)ethane from the previous step with magnesium turnings in anhydrous diethyl ether.

    • Once the Grignard reagent is formed, bubble carbon dioxide (CO₂) gas through the solution. This can be done using a balloon filled with CO₂.[3]

    • After the reaction with CO₂ is complete, add 10 mL of petroleum ether and 16 mL of 10% HCl to the separatory funnel.[2]

    • Extract the aqueous phase with petroleum ether (2 x 10 mL).[2]

    • Combine the organic layers and extract the ibuprofen into a 5% NaOH solution (2 x 8 mL).[2]

    • Acidify the aqueous basic solution with 20 mL of 10% HCl to precipitate the ibuprofen.[2]

    • Extract the ibuprofen with petroleum ether (3 x 10 mL).[2]

    • Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate the solvent under a stream of nitrogen to yield solid, white ibuprofen.[2]

Data Presentation

The following table summarizes the expected quantitative data for the synthesized ibuprofen and its intermediates.

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Melting Point (°C)Key ¹H NMR Signals (CDCl₃, δ ppm)
4'-IsobutylacetophenoneC₁₂H₁₆O176.26~26%[2]N/A (Liquid)7.32 (d, 2H), 7.12 (d, 2H), 2.46 (d, 2H), 1.85 (m, 1H), 0.90 (d, 6H)
1-(4-Isobutylphenyl)ethanolC₁₂H₁₈O178.27~87%[5]N/A (Liquid)7.25 (d, 2H), 7.10 (d, 2H), 4.81 (q, 1H), 2.45 (d, 2H), 1.84 (m, 1H), 1.45 (d, 3H), 0.90 (d, 6H)[2]
1-Chloro-1-(4-isobutylphenyl)ethaneC₁₂H₁₇Cl196.71~49%[2]N/A (Liquid)7.32 (d, 2H), 7.12 (d, 2H), 5.09 (q, 1H), 2.46 (d, 2H), 1.85 (m, 1H), 0.90 (d, 6H)[2]
IbuprofenC₁₃H₁₈O₂206.28~25%[2]75-78[6][7]7.23 (d, 2H), 7.13 (d, 2H), 3.71 (q, 1H), 2.48 (d, 2H), 1.86 (m, 1H), 1.52 (d, 3H), 0.93 (d, 6H)[8]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of ibuprofen.

Ibuprofen_Synthesis_Workflow Start Isobutylbenzene Step1 4'-Isobutylacetophenone Start->Step1 1. Acetic Anhydride 2. AlCl₃, CH₂Cl₂ Step2 1-(4-Isobutylphenyl)ethanol Step1->Step2 1. NaBH₄ 2. Methanol Step3 1-Chloro-1-(4-isobutylphenyl)ethane Step2->Step3 Conc. HCl Step4 Ibuprofen Step3->Step4 1. Mg, Ether 2. CO₂ 3. H₃O⁺

References

Application of 2-Phenylpropionic Acid in Polymer Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 2-phenylpropionic acid and its derivatives, renowned for their therapeutic properties, are emerging as versatile building blocks in the synthesis of advanced functional polymers. This document provides detailed application notes and experimental protocols for the utilization of these compounds in polymer chemistry, with a primary focus on the development of sophisticated drug delivery systems.

The core utility of this compound in polymer science lies in its dual functionality: a carboxylic acid group that can be readily modified and a phenyl group that can influence the physical properties of the resulting polymer. Its derivatives, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and ketoprofen, are of particular interest. By incorporating these therapeutic agents directly into a polymer backbone, researchers can design macromolecular prodrugs that offer controlled and targeted drug release, thereby enhancing therapeutic efficacy and minimizing side effects.

This document explores three primary applications of this compound and its derivatives in polymer synthesis: as a pendant group in polymer-drug conjugates, as a polymerization initiator, and as a chain transfer agent.

Application as a Pendant Group: Polymer-Drug Conjugates for Controlled Release

The most prevalent application of this compound derivatives in polymer synthesis is their incorporation as pendant groups onto a polymer backbone. This is typically achieved by first chemically modifying the drug molecule to introduce a polymerizable functional group, such as a methacrylate. The resulting drug-containing monomer is then polymerized, often with a comonomer to tune the properties of the final polymer, such as its hydrophilicity and degradation rate.

Experimental Protocols

Protocol 1: Synthesis of an Ibuprofen-Containing Methacrylate Monomer (IbuPMA)

This protocol describes the synthesis of 2-{[2-(4-isobutylphenyl)propanoyl]oxy}propyl methacrylate (IbuPMA), a polymerizable derivative of ibuprofen.[1][2][3]

Materials:

  • Ibuprofen

  • 2-Hydroxypropyl methacrylate (HPMA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH2Cl2), dry

Procedure:

  • In a two-necked flask, dissolve ibuprofen (20 mmol) and DMAP (10 mmol) in 40 mL of dry CH2Cl2.

  • Cool the flask to 0°C in an ice bath.

  • Add a solution of DCC (20 mmol) in 40 mL of dry CH2Cl2 dropwise to the flask at 0°C.

  • Add a solution of HPMA (17.36 mmol) in 20 mL of dry CH2Cl2 dropwise to the reaction mixture at 0°C.

  • Stir the reaction mixture vigorously at 0°C for 1 hour, then allow it to slowly warm to room temperature and continue stirring overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 0.5 N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Free Radical Copolymerization of IbuPMA with a Comonomer

This protocol details the synthesis of a copolymer of IbuPMA and 2-hydroxyethyl methacrylate (HEMA).[1][3]

Materials:

  • Ibuprofen-methacrylate monomer (IbuPMA)

  • 2-Hydroxyethyl methacrylate (HEMA)

  • Azobisisobutyronitrile (AIBN)

  • N,N-Dimethylformamide (DMF), dry

Procedure:

  • In a polymerization tube, dissolve IbuPMA (e.g., 1 g) and HEMA (e.g., 1.5 g) in dry DMF.

  • Add AIBN (1% by weight of the total monomers) to the solution.

  • De-gas the solution by several freeze-pump-thaw cycles.

  • Seal the polymerization tube under vacuum.

  • Place the tube in an oil bath preheated to 65-70°C and allow the polymerization to proceed for 24 hours.

  • Cool the tube and dissolve the resulting viscous solution in a small amount of DMF.

  • Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol or diethyl ether.

  • Filter the precipitated polymer and wash it several times with the non-solvent.

  • Dry the polymer in a vacuum oven at 40°C to a constant weight.

Data Presentation
PolymerMonomer Feed Ratio (IbuPMA:Comonomer)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)
Poly(IbuPMA-co-HEMA)1:325,0001.9115
Poly(IbuPMA-co-MMA)1:332,0002.1125

Note: The values presented are representative and can vary depending on the specific reaction conditions.

Visualization of Experimental Workflow

experimental_workflow_pendant_group cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Ibuprofen Ibuprofen DCC_DMAP DCC, DMAP in CH2Cl2 Ibuprofen->DCC_DMAP HPMA HPMA HPMA->DCC_DMAP IbuPMA Ibuprofen-Methacrylate (IbuPMA) DCC_DMAP->IbuPMA Purification Purification IbuPMA->Purification IbuPMA_poly IbuPMA Purification->IbuPMA_poly Purified Monomer AIBN_DMF AIBN, DMF 65-70°C IbuPMA_poly->AIBN_DMF HEMA HEMA HEMA->AIBN_DMF Polymer Poly(IbuPMA-co-HEMA) AIBN_DMF->Polymer Precipitation Precipitation & Drying Polymer->Precipitation

Workflow for the synthesis of an ibuprofen-containing polymer.

Application as a Polymerization Initiator

Derivatives of this compound can also be functionalized to act as initiators for various polymerization techniques. A notable example is the use of ketoprofen as a photoinitiator for anionic polymerization. Upon photoirradiation, ketoprofen can undergo decarboxylation to generate a carbanion that can initiate the polymerization of suitable monomers.

Experimental Protocol

Protocol 3: Photoinitiated Anionic Polymerization of Methyl Acrylate using Ketoprofen

Materials:

  • Ketoprofen

  • Methyl acrylate, purified

  • Tetrahydrofuran (THF), anhydrous

  • UV lamp (e.g., 300 nm)

Procedure:

  • In a quartz reaction vessel, dissolve ketoprofen (e.g., 0.1 mmol) in anhydrous THF.

  • Add purified methyl acrylate (e.g., 10 mmol) to the solution.

  • Seal the vessel and de-gas the solution with argon for 15 minutes.

  • Irradiate the reaction mixture with a UV lamp at room temperature.

  • Monitor the progress of the polymerization by taking aliquots and analyzing the conversion of the monomer by techniques such as NMR or GC.

  • After the desired conversion is reached, quench the polymerization by adding a proton source, such as methanol.

  • Precipitate the polymer in a non-solvent like cold hexane.

  • Filter and dry the polymer under vacuum.

Visualization of Reaction Scheme

anionic_polymerization_initiator Ketoprofen Ketoprofen UV_light UV Light (hν) Ketoprofen->UV_light -CO2 Carbanion Carbanion Initiator UV_light->Carbanion -CO2 Monomer Methyl Acrylate Carbanion->Monomer Initiation Polymer Poly(methyl acrylate) Monomer->Polymer Propagation

Ketoprofen as a photoinitiator for anionic polymerization.

Application as a Chain Transfer Agent in RAFT Polymerization (Hypothetical Application)

While direct experimental evidence for the use of this compound as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is not abundant in the readily available literature, its structure lends itself to modification for this purpose. A hypothetical RAFT agent could be synthesized by esterifying this compound with a molecule containing a thiocarbonylthio group. This would result in a CTA that introduces a this compound moiety at the terminus of the polymer chains.

Hypothetical Experimental Workflow

Protocol 4: Synthesis of a this compound-Derived RAFT Agent and its Use in Polymerization

Part A: Synthesis of the RAFT Agent

  • Synthesize a hydroxyl-functionalized RAFT agent (e.g., by reacting a suitable dithiobenzoate with ethylene glycol).

  • Esterify the hydroxyl group of the RAFT agent with the carboxylic acid of this compound using a coupling agent like DCC/DMAP.

  • Purify the resulting this compound-functionalized RAFT agent.

Part B: RAFT Polymerization

  • In a reaction vessel, combine the synthesized RAFT agent, a monomer (e.g., styrene or methyl methacrylate), and a radical initiator (e.g., AIBN) in a suitable solvent.

  • De-gas the mixture and heat to the appropriate temperature to initiate polymerization.

  • After the desired time, stop the reaction and precipitate the polymer.

  • Characterize the polymer to confirm the presence of the this compound end-group.

Visualization of the Hypothetical Workflow

raft_agent_workflow cluster_synthesis RAFT Agent Synthesis cluster_polymerization RAFT Polymerization PPA 2-Phenylpropionic Acid Esterification Esterification PPA->Esterification Hydroxyl_RAFT Hydroxyl-functionalized RAFT Agent Hydroxyl_RAFT->Esterification PPA_RAFT PPA-functionalized RAFT Agent Esterification->PPA_RAFT Monomer Monomer Polymerization Polymerization PPA_RAFT->Polymerization Monomer->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Polymer Polymer with PPA end-group Polymerization->Polymer

Hypothetical workflow for using a this compound-derived RAFT agent.

Conclusion

This compound and its derivatives are valuable tools for polymer chemists, offering a straightforward route to functional polymers with significant potential in the biomedical field. The ability to incorporate well-established therapeutic agents into polymer structures opens up new avenues for the design of advanced drug delivery systems with enhanced performance and patient compliance. The protocols and data presented herein provide a solid foundation for researchers looking to explore the exciting interface of polymer science and pharmaceutical development.

References

Application Notes and Protocols for the Catalytic Conversion of 2-Phenylpropionic Acid to Value-Added Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the catalytic conversion of 2-phenylpropionic acid into a variety of value-added chemicals. The transformations covered include esterification, amidation, decarboxylation, and oxidation, utilizing a range of catalytic systems from biocatalysts to chemocatalysts.

Introduction

This compound, a chiral carboxylic acid, serves as a versatile starting material for the synthesis of numerous valuable compounds, including active pharmaceutical ingredients (APIs), fine chemicals, and important intermediates. Its catalytic conversion allows for the introduction of diverse functional groups and the modification of its chemical structure to generate molecules with desired properties. This document outlines key catalytic strategies for the transformation of this compound and provides detailed experimental protocols for their implementation in a laboratory setting.

Catalytic Esterification of this compound

Esterification of this compound is a common transformation to produce esters that can be used as fragrances, solvents, or intermediates for further synthesis. Both enzymatic and chemical catalysts can be employed for this reaction.

Biocatalytic Esterification using Immobilized Lipase

Lipases are widely used for the enantioselective esterification of racemic this compound, allowing for the kinetic resolution of its enantiomers.

Experimental Protocol: Lipase-Catalyzed Esterification of Racemic this compound

  • Materials:

    • Racemic this compound

    • Ethanol (or other suitable alcohol)

    • Immobilized Candida antarctica lipase B (CALB)

    • Heptane (or other suitable organic solvent)

    • Molecular sieves (3Å), activated

  • Procedure:

    • To a dried flask, add racemic this compound (1.0 mmol, 150.2 mg) and the desired alcohol (e.g., ethanol, 1.2 mmol, 70 µL).

    • Add a suitable organic solvent (e.g., heptane, 10 mL) and activated molecular sieves (200 mg) to the mixture.

    • Add the immobilized lipase (e.g., Novozym 435, 50 mg) to the reaction mixture.

    • Seal the flask and place it in an orbital shaker at a controlled temperature (e.g., 40 °C) and agitation speed (e.g., 200 rpm).

    • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining acid and the formed ester.

    • Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the enzyme and molecular sieves.

    • The solvent can be removed under reduced pressure to yield the crude product mixture.

    • Purify the unreacted (S)-2-phenylpropionic acid and the (R)-ethyl 2-phenylpropionate by column chromatography on silica gel.

Acid-Catalyzed Esterification (Fischer Esterification)

This classic method utilizes a strong acid catalyst for the esterification of this compound.

Experimental Protocol: Fischer Esterification of this compound

  • Materials:

    • This compound

    • Methanol (or other suitable alcohol)

    • Concentrated sulfuric acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol, 150.2 mg) in an excess of the alcohol (e.g., methanol, 5 mL).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., diethyl ether, 20 mL) and wash sequentially with water (10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the product by distillation or column chromatography if necessary.

Catalytic Amidation of this compound

Amides of this compound are of interest in medicinal chemistry. Direct amidation can be achieved using various catalysts.

Experimental Protocol: Boric Acid-Catalyzed Amidation

  • Materials:

    • This compound

    • Benzylamine (or other suitable amine)

    • Boric acid (H₃BO₃)

    • Toluene

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 mmol, 150.2 mg), the amine (e.g., benzylamine, 1.0 mmol, 109 µL), and boric acid (0.1 mmol, 6.2 mg).

    • Add toluene (10 mL) as the solvent.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate, 20 mL).

    • Wash the organic layer with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by recrystallization or column chromatography.

Catalytic Decarboxylation of this compound

Decarboxylation of this compound can lead to the formation of ethylbenzene, a valuable commodity chemical. Photoredox catalysis offers a mild method for this transformation.

Experimental Protocol: Photoredox-Catalyzed Decarboxylation [1]

  • Materials:

    • This compound

    • Photocatalyst (e.g., 4CzIPN, 5 mol%)

    • Cobalt catalyst (e.g., Co(dmgH)₂PyCl (COPC), 20 mol%)

    • Cesium acetate (CsOAc, 2 equivalents)

    • Dimethyl sulfoxide (DMSO)

    • Argon or Nitrogen gas

    • Compact Fluorescent Lamp (CFL) or Blue LED light source

  • Procedure:

    • In a vial, combine this compound (0.05 mmol, 7.5 mg), the photocatalyst (0.0025 mmol), the cobalt catalyst (0.01 mmol), and cesium acetate (0.1 mmol, 19.2 mg).

    • Add DMSO (1 mL) to dissolve the components.

    • Degas the mixture with argon or nitrogen for 10-15 minutes.

    • Seal the vial and place it near a CFL or blue LED light source with stirring.

    • Irradiate the reaction for 24 hours at room temperature.

    • After the reaction, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product (styrene) by silica gel column chromatography.[1]

Catalytic Oxidation of this compound Derivatives

Oxidation reactions can introduce new functionalities. For example, the enantioselective oxidation of a precursor alcohol can yield enantiopure this compound.

Experimental Protocol: Biocatalytic Oxidation of (RS)-2-phenyl-1-propanol to (S)-2-phenylpropionic acid [2]

  • Materials:

    • (RS)-2-phenyl-1-propanol

    • Acetobacter aceti whole cells

    • Culture medium (e.g., yeast extract, peptone, glucose)

    • Phosphate buffer

    • Calcium alginate for cell immobilization (optional)

  • Procedure:

    • Cultivate Acetobacter aceti in a suitable medium until the desired cell density is reached.

    • Harvest the cells by centrifugation and wash with phosphate buffer. The cells can be used directly or immobilized in calcium alginate for better stability and reusability.[2]

    • In a reaction vessel, suspend the free or immobilized Acetobacter aceti cells in a phosphate buffer.

    • Add (RS)-2-phenyl-1-propanol to the cell suspension. The substrate concentration should be optimized to avoid cell toxicity.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with vigorous shaking to ensure sufficient aeration.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of the substrate and product, as well as the enantiomeric excess of the produced acid, by chiral HPLC.

    • Upon completion, separate the cells (and immobilization matrix) by centrifugation or filtration.

    • Acidify the supernatant to pH 2-3 with HCl and extract the (S)-2-phenylpropionic acid with an organic solvent (e.g., ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the product.

Data Presentation

Table 1: Summary of Quantitative Data for Catalytic Conversions of this compound and its Derivatives

TransformationCatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)Reference
Esterification Lyophilized Aspergillus oryzae myceliaRacemic this compound(S)-Ethyl 2-phenylpropionate-90[3]
Esterification Lyophilized Rhizopus oryzae myceliaRacemic this compound(R)-Ethyl 2-phenylpropionate->97[3]
Decarboxylation 4CzIPN (photocatalyst) / COPC (cobalt catalyst)This compoundStyrene90-[1]
Oxidation Acetobacter aceti (whole cells)(RS)-2-phenyl-1-propanol(S)-2-phenylpropionic acid-94[2]

Note: Yields and enantiomeric excess are highly dependent on specific reaction conditions and should be optimized for each application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material (this compound) reaction_setup Reaction Setup start->reaction_setup catalyst Catalyst Selection (Enzyme, Chemical, etc.) catalyst->reaction_setup reagents Reagents & Solvents reagents->reaction_setup monitoring Reaction Monitoring (TLC, HPLC, GC) reaction_setup->monitoring quenching Quenching/Stopping monitoring->quenching extraction Extraction quenching->extraction purification Purification (Chromatography, Distillation) extraction->purification product Value-Added Product purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General experimental workflow for the catalytic conversion of this compound.

reaction_pathways cluster_esterification Esterification cluster_amidation Amidation cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation (of precursor) ppa This compound ester Ester ppa->ester + Alcohol (Lipase or Acid Catalyst) amide Amide ppa->amide + Amine (Boric Acid Catalyst) styrene Styrene ppa->styrene - CO2 (Photoredox/Co Catalyst) alcohol 2-Phenyl-1-propanol ppa_from_ox (S)-2-Phenylpropionic Acid alcohol->ppa_from_ox + [O] (Acetobacter aceti)

References

Application Notes and Protocols for Employing 2-Phenylpropionic Acid as a Chemical Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. 2-Phenylpropionic acid is a versatile and effective chiral resolving agent for the separation of racemic amines and other basic compounds.

These application notes provide a comprehensive overview of the principles and practices for utilizing this compound in chiral resolution. Detailed protocols, data presentation, and workflow visualizations are included to guide researchers in developing and optimizing their resolution processes.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic mixture of a base (e.g., a chiral amine) is reacted with an enantiomerically pure chiral acid like (R)- or (S)-2-phenylpropionic acid, two diastereomeric salts are formed.

(±)-Base + (R)-2-Phenylpropionic Acid → [(+)-Base·(R)-Acid] + [(-)-Base·(R)-Acid]

These diastereomeric salts have different solubilities in a given solvent system, allowing for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. After separation, the chiral resolving agent is removed to yield the desired enantiomer of the base in high optical purity.

Data Presentation: Efficacy of Chiral Resolution

The success of a chiral resolution is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following tables summarize representative quantitative data for the resolution of chiral amines using chiral carboxylic acids, illustrating the expected outcomes.

Table 1: Resolution of Racemic 1-Phenylethylamine with a Chiral Acid

Resolving AgentSolventRecrystallizationsYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Amine (%)Reference
(S)-Mandelic AcidEthanol/Water14195[1]
(S)-Mandelic AcidEthanol/Water229>99[1]
(R,R)-Tartaric AcidMethanol180-90Not specified[2]

Table 2: Influence of Solvent on Diastereomeric Salt Resolution

Racemic CompoundResolving AgentSolventDiastereomeric Excess (%de) of CrystalsYield (%)Reference
Ibuprofen(S)-α-MethylbenzylamineEthyl Acetate8071[2]
Ibuprofen(S)-α-MethylbenzylamineMethanol~40-50~53[2]
Ibuprofen(S)-α-MethylbenzylamineAcetonitrileLowerLower[2]

Note: The data presented is for closely related systems and serves to illustrate the typical efficiency of diastereomeric salt resolution. Actual results with this compound may vary depending on the specific substrate and conditions.

Experimental Protocols

The following are detailed protocols for the chiral resolution of a racemic amine using (S)-2-phenylpropionic acid.

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization

Materials:

  • Racemic amine

  • (S)-2-Phenylpropionic acid

  • Selected solvent (e.g., ethanol, methanol, ethyl acetate, or mixtures with water)

  • Standard laboratory glassware (flasks, beakers, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus (Büchner funnel, filter paper)

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: In a flask, dissolve the racemic amine (1 equivalent) in a suitable solvent with gentle heating and stirring. The choice of solvent is critical and may require preliminary screening to find one that provides a significant solubility difference between the two diastereomeric salts.

  • Addition of Resolving Agent: In a separate flask, dissolve (S)-2-phenylpropionic acid (0.5-1.0 equivalents) in the same solvent, also with gentle heating.

  • Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic amine with continuous stirring. The formation of a precipitate may be observed.

  • Crystallization: Heat the mixture to reflux to ensure complete dissolution of the formed salts. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. For kinetically controlled resolutions, the crystallization time may be short, while thermodynamically controlled resolutions may require longer periods.[3]

  • Isolation of Crystals: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove impurities and the mother liquor containing the more soluble diastereomeric salt.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

  • Analysis: Determine the diastereomeric excess (d.e.) of the crystalline salt and the enantiomeric excess (e.e.) of the amine in the mother liquor using techniques such as chiral HPLC or NMR spectroscopy.

Protocol 2: Recrystallization for Enantiomeric Enrichment

To achieve higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized one or more times.

Procedure:

  • Dissolve the obtained diastereomeric salt crystals in a minimal amount of the hot crystallization solvent.

  • Allow the solution to cool slowly to induce recrystallization.

  • Isolate the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals and analyze for diastereomeric purity. Repeat the recrystallization until the desired level of purity is achieved.

Protocol 3: Liberation of the Enantiomerically Pure Amine

Materials:

  • Enantiomerically enriched diastereomeric salt

  • Aqueous base solution (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • Salt Dissociation: Suspend the purified diastereomeric salt in water.

  • Basification: Add an aqueous solution of a strong base (e.g., 2M NaOH) dropwise with stirring until the pH is basic (pH > 10). This will break the salt and liberate the free amine.

  • Extraction: Extract the liberated amine into an organic solvent (e.g., diethyl ether) multiple times.

  • Drying and Evaporation: Combine the organic extracts and dry over an anhydrous drying agent. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis: Determine the final yield and enantiomeric excess of the purified amine.

Protocol 4: Recovery and Recycling of the Resolving Agent

The aqueous layer from the extraction in Protocol 3 contains the sodium salt of this compound. The resolving agent can be recovered for reuse.

Procedure:

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of approximately 2. This will precipitate the this compound.

  • Isolation: Collect the precipitated this compound by vacuum filtration and wash with cold water.

  • Drying: Dry the recovered resolving agent thoroughly before reuse.

Visualizations

Logical Workflow for Chiral Resolution

G racemic_mixture Racemic Mixture (e.g., (±)-Amine) salt_formation Diastereomeric Salt Formation in a suitable solvent racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent ((S)-2-Phenylpropionic Acid) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts [(+)-Amine·(S)-Acid] & [(-)-Amine·(S)-Acid] salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Diastereomer (Crystals) liberation_crystals Liberation of Amine (Basification & Extraction) less_soluble->liberation_crystals more_soluble More Soluble Diastereomer (Mother Liquor) liberation_liquor Liberation of Amine (Basification & Extraction) more_soluble->liberation_liquor separation->less_soluble Solid separation->more_soluble Liquid enantiomer_1 Enriched (+)-Amine liberation_crystals->enantiomer_1 recycle_agent Recovery of Resolving Agent liberation_crystals->recycle_agent enantiomer_2 Enriched (-)-Amine liberation_liquor->enantiomer_2 liberation_liquor->recycle_agent recycle_agent->resolving_agent Recycle

Caption: General workflow for chiral resolution.

Decision Tree for Optimizing Resolution

G decision decision result result start Start: Racemic Mixture & Resolving Agent solvent_screen Screen Solvents start->solvent_screen crystallization_check Crystallization Occurs? solvent_screen->crystallization_check no_crystals No Crystals: Try different solvents or concentration crystallization_check->no_crystals No crystals_formed Crystals Formed crystallization_check->crystals_formed Yes analyze_purity Analyze Diastereomeric & Enantiomeric Purity crystals_formed->analyze_purity purity_check Purity Sufficient? analyze_purity->purity_check recrystallize Recrystallize Diastereomeric Salt purity_check->recrystallize No liberate_enantiomer Liberate Enantiomer purity_check->liberate_enantiomer Yes recrystallize->analyze_purity final_product Enantiomerically Pure Product liberate_enantiomer->final_product

Caption: Decision process for resolution optimization.

References

Application Notes and Protocols for the Esterification of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of esters from 2-phenylpropionic acid, a common structural motif in pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The following application notes summarize various esterification methods, offering a comparative analysis to aid in the selection of the most suitable procedure for specific research and development needs. Detailed experimental protocols for Fischer and Steglich esterification are provided, along with an overview of enzymatic methods.

Methodological Overview and Data Summary

The esterification of this compound can be achieved through several methods, each with distinct advantages regarding reaction conditions, substrate scope, and scalability. The choice of method often depends on the desired ester, the sensitivity of the starting materials to acidic or basic conditions, and the required purity of the final product. Below is a summary of common esterification techniques with typical quantitative data.

Esterification Method Typical Reagents Reaction Conditions Reported Yield Key Considerations
Fischer-Speier Esterification Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH)Reflux, 1-10 hours91% (for Methyl 2-phenylpropionate)[1]Simple and cost-effective, particularly when the alcohol can be used in excess as a solvent.[2][3] The reaction is reversible and driven to completion by removing water or using an excess of one reactant.[3][4][5]
Steglich Esterification Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Room temperature, polar aprotic solvent (e.g., DCM)High (generally)Mild conditions suitable for acid-sensitive substrates.[6][7][8] A key feature is the formation of a dicyclohexylurea (DCU) precipitate that is removed by filtration.[6]
Enzymatic Esterification Alcohol, Lyophilized Mycelia (e.g., Aspergillus oryzae, Rhizopus oryzae)Organic solvent (e.g., n-heptane), 20-50°CModerate to HighOffers high enantioselectivity, which is crucial for the synthesis of chiral drugs.[9]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 2-Phenylpropionate

This protocol details the synthesis of methyl 2-phenylpropionate using a classic acid-catalyzed esterification.

Materials:

  • This compound (8.4 g, 56 mmol)

  • Methanol (180 ml)

  • Concentrated Sulfuric Acid (H₂SO₄) (2 ml)

  • Diethyl ether (Et₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (8.4 g, 56 mmol) in methanol (180 ml).

  • Carefully add concentrated sulfuric acid (2 ml) to the solution.

  • Attach a reflux condenser and heat the mixture at reflux for 4 hours using a heating mantle.[1]

  • After cooling to room temperature, reduce the volume of the reaction mixture to approximately 30 ml using a rotary evaporator.[1]

  • Pour the concentrated mixture into 100 ml of ice-cold water.[1]

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 ml).[1]

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and water.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[10]

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product as a yellow oil.[1]

  • Purify the crude product by distillation (boiling point: 73°C at 1.5 mm Hg) to obtain methyl 2-phenylpropionate as a colorless oil (8.34 g, 51 mmol, 91% yield).[1]

Protocol 2: Steglich Esterification for the Synthesis of an Ester of this compound

This protocol provides a general procedure for the mild esterification of this compound using DCC and DMAP.

Materials:

  • This compound (1.0 equiv)

  • Alcohol (1.2 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired alcohol (1.2 equiv), and DMAP (0.1 equiv).

  • Dissolve the components in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Upon completion of the reaction (monitored by TLC), filter off the DCU precipitate using a Buchner funnel and wash the filter cake with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • If necessary, purify the product further by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the Fischer-Speier esterification of this compound.

Fischer_Esterification_Workflow Reactants Reactants This compound Alcohol (e.g., Methanol) Acid Catalyst (H₂SO₄) Reaction Reaction Setup Combine reactants Reflux for 4 hours Reactants->Reaction Workup Work-up 1. Quench with water 2. Extract with Et₂O 3. Wash with NaHCO₃ 4. Wash with H₂O Reaction->Workup Drying Drying Dry organic layer with Na₂SO₄/MgSO₄ Workup->Drying Purification Purification 1. Filter drying agent 2. Evaporate solvent 3. Distillation Drying->Purification Product Final Product Ester of This compound Purification->Product

Caption: General workflow for Fischer-Speier esterification.

The following diagram illustrates the general workflow for the Steglich esterification of this compound.

Steglich_Esterification_Workflow Reactants Reactants This compound Alcohol DCC, DMAP, DCM Reaction Reaction Setup Combine reactants at 0°C Stir at room temperature Reactants->Reaction Filtration Filtration Remove DCU precipitate Reaction->Filtration Workup Work-up 1. Wash with HCl 2. Wash with NaHCO₃ 3. Wash with Brine Filtration->Workup Purification Purification 1. Dry with Na₂SO₄ 2. Evaporate solvent 3. Chromatography (optional) Workup->Purification Product Final Product Ester of This compound Purification->Product

References

Troubleshooting & Optimization

strategies to improve the yield of 2-phenylpropionic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-phenylpropionic acid for improved yields.

Troubleshooting Guides

Issue 1: Low Yield of this compound

  • Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors throughout the synthesis process. Here's a breakdown of common issues and how to address them:

    • Incomplete Methylation: The initial methylation of phenylacetonitrile is a critical step. Incomplete reaction can be a major source of low yield.

      • Solution: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.[1] If the reaction stalls, consider extending the reaction time or ensuring your reagents, particularly the base and methylating agent, are of high purity and anhydrous.

    • Formation of Dimethylated Byproduct: A common side reaction is the formation of the dimethylated product, which consumes the desired monomethylated intermediate.[1]

      • Solution: The use of dimethyl carbonate (DMC) as a methylating agent has been shown to provide high selectivity (up to 99%) for the monomethyl derivative at complete conversion.[1] Careful monitoring of the reaction is crucial to stop it once the monomethylated product is maximized.

    • Inefficient Hydrolysis: The hydrolysis of 2-phenylpropionitrile to the carboxylic acid can be incomplete.

      • Solution: Ensure a sufficiently long reflux time (e.g., 4.5 hours) and use an adequate concentration of the hydrolyzing agent (e.g., 10% aqueous sodium hydroxide).[1] Monitor the hydrolysis by GC or TLC to confirm the disappearance of the nitrile and amide intermediates.[1]

    • Losses During Workup and Purification: Significant product loss can occur during extraction and distillation.

      • Solution: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to ensure complete recovery of the product from the aqueous layer.[1] During distillation, ensure a good vacuum is maintained and the apparatus is set up correctly to minimize losses.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final this compound product shows impurities in the NMR or GC analysis. What are the likely impurities and how can I remove them?

  • Answer: The most common impurities are the starting material (phenylacetonitrile), the dimethylated byproduct, and the intermediate amide.

    • Unreacted Phenylacetonitrile: This indicates an incomplete methylation reaction.

      • Removal: Careful distillation under reduced pressure should separate the lower-boiling phenylacetonitrile from the this compound.

    • Dimethylated Byproduct: This forms from over-methylation.

      • Removal: Fractional distillation can be effective in separating the dimethylated product from the desired monomethylated acid, although their boiling points may be close. Optimizing the methylation step to prevent its formation is the best strategy.

    • 2-Phenylpropionamide: This is an intermediate from the hydrolysis of the nitrile.

      • Removal: Ensure the hydrolysis reaction goes to completion. During the workup, an extraction with diethyl ether before acidification can remove non-acidic impurities like the amide.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is a reliable high-yield synthesis method for this compound?

    • A1: A well-established and high-yield method involves the mono-C-methylation of phenylacetonitrile using dimethyl carbonate (DMC) and a base like potassium carbonate, followed by hydrolysis of the resulting 2-phenylpropionitrile.[1] This method is reported to achieve yields of up to 93%.[1]

  • Q2: How can I monitor the progress of the methylation and hydrolysis reactions?

    • A2: Gas chromatography (GC) is a highly effective method for monitoring both reactions.[1] For the methylation step, you can observe the disappearance of phenylacetonitrile and the appearance of 2-phenylpropionitrile. For the hydrolysis, you can track the conversion of the nitrile to the carboxylic acid. Thin-layer chromatography (TLC) can also be used as a simpler, qualitative method to monitor the reactions.[1]

  • Q3: What are the key safety precautions for this synthesis?

    • A3: The methylation reaction is typically carried out in a pressure vessel at high temperatures (e.g., 180°C).[1] It is crucial to use a properly rated autoclave and to follow all safety protocols for high-pressure reactions. Phenylacetonitrile and dimethyl carbonate are hazardous chemicals and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Q4: Are there alternative synthesis routes for this compound?

    • A4: Yes, other routes exist, though they may have different advantages and disadvantages regarding yield, cost, and environmental impact. Some alternatives include methods starting from styrene, which is chlorinated and then subjected to cyanidation and hydrolysis.[2] Enzymatic synthesis routes are also being explored for their high stereoselectivity.[3]

Data Presentation

Table 1: Summary of Quantitative Data for this compound Synthesis via Methylation of Phenylacetonitrile

ParameterValueReference
Methylation Step
SubstratePhenylacetonitrile[1]
Methylating AgentDimethyl Carbonate (DMC)[1]
BasePotassium Carbonate (K₂CO₃)[1]
Molar Ratio (Substrate:DMC:Base)1 : 16 : 2[1]
Temperature180-200°C[1]
PressureAutogenic (up to 12 bar)[1]
Reaction Time5 - 6.5 hours[1]
ConversionUp to 99%[1]
Yield of Monomethyl Product98.5%[1]
Yield of Dimethyl Byproduct0.15%[1]
Hydrolysis Step
Reagent10% aqueous Sodium Hydroxide (NaOH)[1]
TemperatureReflux (Oil bath at 130°C)[1]
Reaction Time4.5 hours[1]
Product Conversion99% acid[1]
Overall Yield 93% [1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Methylation and Hydrolysis

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Part A: Methylation of Phenylacetonitrile

  • Apparatus Setup: A 500-mL stainless steel autoclave equipped with a mechanical stirrer, a thermocouple, and a purging valve is used.

  • Reagent Charging: Charge the autoclave with phenylacetonitrile, dimethyl carbonate (DMC), and anhydrous potassium carbonate in a 1:16:2 molar ratio. DMC acts as both the methylating agent and the solvent.

  • Inert Atmosphere: Purge the autoclave with a stream of nitrogen to remove air.

  • Reaction: Seal the autoclave and heat the mixture to 180-200°C with stirring. The autogenic pressure will rise to approximately 12 bar.

  • Monitoring: Monitor the reaction by taking small aliquots at intervals (e.g., every hour), quenching them, and analyzing by GC to determine the ratio of starting material, monomethylated product, and dimethylated byproduct. The reaction is typically complete in 5-6.5 hours.

  • Cooling and Depressurization: Once the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.

Part B: Hydrolysis of 2-Phenylpropionitrile

  • Transfer and Extraction: Transfer the pale-yellow suspension from the autoclave to a separatory funnel. Add water and extract the aqueous phase with diethyl ether to remove unreacted DMC and other organic non-acidic byproducts.

  • Hydrolysis Setup: Transfer the organic extracts (containing 2-phenylpropionitrile) to a round-bottom flask equipped with a reflux condenser.

  • Saponification: Add a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux (oil bath at 130°C) with vigorous stirring for approximately 4.5 hours. The biphasic system will gradually become a homogeneous solution.

  • Monitoring: Monitor the hydrolysis by taking small aliquots, acidifying them, extracting with diethyl ether, and analyzing by GC or TLC. The reaction is complete when the nitrile and intermediate amide are no longer detected.

Part C: Workup and Purification

  • Cooling and Extraction: Cool the reaction mixture to room temperature and extract with diethyl ether to remove any non-acidic material.

  • Acidification: Carefully add a 15% aqueous solution of hydrochloric acid to the aqueous layer until the pH is acidic, which will precipitate the this compound as an oil.

  • Product Extraction: Extract the acidic aqueous layer multiple times with diethyl ether.

  • Drying and Solvent Removal: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the diethyl ether by rotary evaporation.

  • Distillation: Purify the resulting yellow liquid residue by vacuum distillation to afford pure this compound.

Mandatory Visualization

experimental_workflow start Start methylation Methylation of Phenylacetonitrile start->methylation end_node Pure this compound hydrolysis Hydrolysis of 2-Phenylpropionitrile methylation->hydrolysis Crude 2-Phenylpropionitrile workup Workup and Purification hydrolysis->workup Crude This compound workup->end_node reagents_methylation Phenylacetonitrile, DMC, K₂CO₃ reagents_methylation->methylation conditions_methylation 180-200°C Autoclave conditions_methylation->methylation reagents_hydrolysis 10% NaOH (aq) reagents_hydrolysis->hydrolysis conditions_hydrolysis Reflux (130°C) conditions_hydrolysis->hydrolysis purification_steps Extraction Acidification Vacuum Distillation purification_steps->workup

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

optimization of reaction conditions for chiral resolution of 2-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the chiral resolution of 2-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral resolution of this compound?

There are several established methods for separating the enantiomers of this compound. The choice of method often depends on the scale of the separation, desired purity, and available resources. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used analytical and preparative technique. It can be performed using a chiral stationary phase (CSP) or by adding a chiral mobile phase additive to a conventional achiral column.[1][2]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[3][4]

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer.[5][6]

  • Biphasic Recognition Chiral Extraction: This liquid-liquid extraction technique employs two immiscible phases, each containing a chiral selector that preferentially recognizes one of the enantiomers.[7][8]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt crystallization?

The selection of a resolving agent is often empirical. Key considerations include:

  • Acid-Base Chemistry: For a racemic acid like this compound, a chiral base is used as the resolving agent.

  • Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be cost-effective for the desired scale.

  • Formation of Crystalline Salts: The resolving agent must form diastereomeric salts with significantly different solubilities in a chosen solvent to allow for efficient separation by crystallization.[3]

  • Ease of Recovery: The resolving agent should be easily recoverable after the resolution process.

Commonly used chiral resolving agents for acidic compounds include chiral amines like α-methylbenzylamine.[9]

Q3: My chiral HPLC separation shows poor resolution. What are the potential causes and how can I troubleshoot this?

Poor resolution in chiral HPLC can stem from several factors. Here's a systematic approach to troubleshooting:

  • Mobile Phase Composition: The composition of the mobile phase is critical. Systematically vary the percentage of the organic modifier (e.g., isopropanol in hexane for normal phase, or acetonitrile/methanol in buffer for reversed-phase).[3][10]

  • pH of the Mobile Phase (Reversed-Phase): For ionizable compounds like this compound, the pH of the aqueous phase can significantly impact retention and resolution.[11]

  • Flow Rate and Temperature: Lowering the flow rate and temperature can often improve chiral separations by enhancing the interaction with the chiral stationary phase.[3]

  • Column Contamination: If the column has been used for other analyses, it might be contaminated. Flushing the column with a strong, compatible solvent may restore performance.[12]

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for separating the enantiomers of this compound. Consult the column manufacturer's literature for recommended applications or screen different types of CSPs.

  • Sample Overload: Injecting too much sample can lead to peak broadening and loss of resolution. Try injecting a smaller volume or a more dilute sample.[3]

Q4: I am observing low enantiomeric excess (ee) in my enzymatic resolution. What factors should I investigate?

Low enantiomeric excess in enzymatic resolutions can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, pH, and solvent are critical parameters that influence enzyme activity and enantioselectivity. These should be systematically optimized.[3]

  • Ineffective Enzyme: The chosen enzyme may not possess high enantioselectivity for this compound or its derivatives. Screening different lipases or other hydrolases is recommended.

  • Product or Substrate Racemization: The product or the starting material might be racemizing under the reaction conditions, which will diminish the enantiomeric excess.[3]

  • Reaction Time: The reaction should be monitored over time to determine the optimal endpoint. Allowing the reaction to proceed too far can lead to the conversion of the less-favored enantiomer, thus reducing the ee of the remaining substrate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) in Diastereomeric Salt Crystallization Inappropriate resolving agent.Screen a variety of chiral resolving agents to find one that forms salts with a significant solubility difference.[3]
Incorrect stoichiometry.Optimize the molar ratio of the resolving agent to the racemic this compound. A 1:1 ratio is a common starting point, but other ratios may be more effective.[3]
Poor solvent choice.Screen different solvents and solvent mixtures to maximize the solubility difference between the diastereomeric salts.
Suboptimal crystallization conditions.Systematically vary the temperature, cooling rate, and agitation during crystallization.[3]
Poor Peak Shape (Tailing or Fronting) in HPLC Secondary interactions with the stationary phase.Add a mobile phase additive (e.g., a small amount of acid like trifluoroacetic acid) to improve peak shape.[3]
Column overload.Reduce the injection volume or the concentration of the sample.[3]
Column contamination.Flush the column with a strong, appropriate solvent to remove contaminants.[12]
Inconsistent Results in Biphasic Chiral Extraction pH of the aqueous phase is not optimal.The pH of the aqueous phase significantly influences the distribution and separation. Optimize the pH to achieve the highest separation factor.[7]
Incorrect concentrations of chiral selectors.The concentrations of the chiral selectors in both the organic and aqueous phases need to be optimized for maximum enantioselectivity.[7]
Inappropriate organic solvent.The choice of organic solvent can affect the extraction efficiency and selectivity. Screen different organic solvents.[7]

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines a general procedure for the resolution of racemic this compound using a chiral amine as the resolving agent.

1. Salt Formation: a. Dissolve racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone). b. In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) (0.5 - 1.0 equivalent) in the same solvent. c. Slowly add the resolving agent solution to the this compound solution with stirring. d. Stir the mixture at room temperature or an elevated temperature to ensure complete salt formation.

2. Crystallization: a. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. b. If crystallization does not occur, it may be initiated by scratching the inside of the flask with a glass rod or by adding a seed crystal. c. Collect the crystals by filtration and wash them with a small amount of cold solvent.

3. Liberation of the Enantiomer: a. Suspend the collected diastereomeric salt crystals in water. b. Add an acid (e.g., 1M HCl) to protonate the this compound and liberate it from the resolving agent. c. Extract the enantiomerically enriched this compound with an organic solvent (e.g., diethyl ether or dichloromethane). d. Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

4. Determination of Enantiomeric Excess: a. Analyze the enantiomeric excess of the product by chiral HPLC or by measuring the optical rotation.

Protocol 2: Analytical Enantioseparation by HPLC with a Chiral Mobile Phase Additive

This protocol describes a general method for the analytical separation of this compound enantiomers using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral mobile phase additive.[1]

1. Mobile Phase Preparation: a. Prepare a buffer solution, for example, 0.5% triethylamine acetate, and adjust the pH to 3.0. b. Dissolve the desired concentration of HP-β-CD (e.g., 25 mmol L⁻¹) in the buffer. c. Mix the aqueous HP-β-CD solution with an organic modifier (e.g., methanol or acetonitrile) in a specific ratio (e.g., 50:50 v/v). d. Filter and degas the mobile phase before use.

2. Chromatographic Conditions: a. Column: Use a standard reversed-phase column (e.g., ODS C18). b. Mobile Phase: The prepared chiral mobile phase. c. Flow Rate: Typically 1.0 mL/min. d. Detection: UV detection at a suitable wavelength (e.g., 254 nm). e. Temperature: Maintain a constant column temperature (e.g., 25°C).

3. Analysis: a. Dissolve the racemic this compound sample in the mobile phase. b. Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system. c. Record the chromatogram and determine the resolution of the enantiomeric peaks.

Data Presentation

Table 1: Influence of HP-β-CD Concentration on the Retention and Resolution of this compound Enantiomers

HP-β-CD Concentration (mmol L⁻¹)Retention Factor (k'₁)Retention Factor (k'₂)Separation Factor (α)Resolution (Rs)
58.28.51.040.8
106.56.91.061.2
155.15.51.081.5
204.04.41.101.8
253.23.61.132.1

Note: This table presents hypothetical data for illustrative purposes, based on the general trends described in the literature where retention decreases and resolution increases with increasing chiral selector concentration up to an optimal point.[1]

Visualizations

experimental_workflow_diastereomeric_crystallization racemic_acid Racemic 2-Phenylpropionic Acid salt_formation Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration diastereomeric_crystals Diastereomeric Crystals filtration->diastereomeric_crystals Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Liquid liberation Liberation of Enantiomer (Acidification) diastereomeric_crystals->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

troubleshooting_low_ee start Low Enantiomeric Excess (ee) Observed method What is the resolution method? start->method crystallization Diastereomeric Salt Crystallization method->crystallization Crystallization enzymatic Enzymatic Resolution method->enzymatic Enzymatic hplc Chiral HPLC Separation method->hplc HPLC check_agent Check Resolving Agent & Stoichiometry crystallization->check_agent optimize_solvent Optimize Solvent & Crystallization Conditions crystallization->optimize_solvent check_enzyme Check Enzyme Activity & Selectivity enzymatic->check_enzyme optimize_conditions Optimize Reaction Conditions (pH, Temp) enzymatic->optimize_conditions check_racemization Check for Racemization enzymatic->check_racemization optimize_mobile_phase Optimize Mobile Phase & Flow Rate hplc->optimize_mobile_phase check_column Check Column Condition & Loading hplc->check_column

References

how to effectively remove impurities from a 2-phenylpropionic acid sample

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing impurities from a 2-phenylpropionic acid sample.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: My this compound sample is a yellow liquid and has a faint almond-like odor.

  • Possible Cause: The presence of unreacted starting materials, such as phenylacetonitrile, can impart a yellowish color and an almond-like odor to the sample.

  • Recommended Solution:

    • Vacuum Distillation: This is a highly effective method for separating this compound from less volatile impurities. A detailed protocol is provided in the "Experimental Protocols" section.

    • Recrystallization: If the impurity level is not excessively high, recrystallization from a suitable solvent like petroleum ether or n-hexane can be effective.

Issue 2: GC-MS analysis of my purified sample shows a small peak with a higher molecular weight than this compound.

  • Possible Cause: This peak could correspond to a dimethylated by-product, which can form during certain synthetic routes involving methylation.[1]

  • Recommended Solution:

    • Fractional Vacuum Distillation: Careful fractional distillation under reduced pressure can separate the desired product from the higher-boiling dimethylated impurity.

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed to isolate the this compound.

Issue 3: After purification by recrystallization, the yield is very low.

  • Possible Cause:

    • Inappropriate Solvent Choice: The solvent may be too good at dissolving the this compound, even at low temperatures.

    • Excessive Solvent Volume: Using too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Premature Crystallization: The solution may have cooled too quickly, leading to the formation of fine crystals that are difficult to filter and wash effectively.

  • Recommended Solution:

    • Solvent System Optimization: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[2][3][4] Hexane and petroleum ether are reported to be effective for this compound.[5][6]

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the sample.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals.

Issue 4: My sample is an off-white solid, but the melting point is broad and lower than the literature value.

  • Possible Cause: The presence of various impurities, including residual solvents or by-products from the synthesis, can depress and broaden the melting point range.

  • Recommended Solution:

    • Recrystallization: This is the most common and effective method for purifying solid organic compounds. One recrystallization from a suitable solvent is often sufficient to obtain a sharp melting point. A purity of 99% has been reported after recrystallization from n-hexane.[5]

    • Sublimation: For certain volatile solids, sublimation can be a useful purification technique.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a this compound sample?

A1: Common impurities are often related to the synthetic method used. These can include:

  • Unreacted starting materials: Such as phenylacetonitrile or 2-chloroethylbenzene.[1][7]

  • By-products: For example, the amide intermediate if hydrolysis is incomplete, or a dimethylated version of this compound if a methylation step is not well-controlled.[1]

  • Residual Solvents: Solvents used in the reaction or work-up may be present in the final product.

Q2: Which purification method is best for my this compound sample?

A2: The best method depends on the nature and quantity of the impurities.

  • For liquid samples with non-volatile impurities: Vacuum distillation is highly effective.

  • For solid samples with minor impurities: Recrystallization is a good choice.

  • For separating compounds with very similar boiling points or for achieving very high purity: Preparative HPLC is recommended.

Q3: What analytical techniques can I use to assess the purity of my this compound sample?

A3: Several techniques can be used to determine purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile impurities. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often used.[1][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a reversed-phase C18 column can be used to separate this compound from non-volatile impurities. A mobile phase of acetonitrile and a buffer, such as a phosphate buffer, is typically employed.[9][10]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for solid samples.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the compound and detect the presence of impurities.

Q4: Can I use extraction to purify this compound?

A4: Yes, acid-base extraction can be a useful step in the work-up procedure to separate the acidic this compound from neutral or basic impurities. The acidic compound can be extracted into an aqueous basic solution (like sodium bicarbonate or sodium hydroxide), leaving neutral impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified this compound.[11]

Data Presentation

The following table summarizes the effectiveness of different purification methods for this compound based on available data.

Purification MethodTypical Purity AchievedTypical YieldReference
Vacuum Distillation>98%93%[1]
Recrystallization>99% (from n-hexane)Not specified[5]

Experimental Protocols

1. Vacuum Distillation

This protocol is adapted from a literature procedure for the purification of this compound.[1]

  • Apparatus: A Claisen distillation apparatus equipped with a Vigreux column, a thermometer, a vacuum adapter, and a receiving flask. A vacuum pump and a pressure gauge are also required.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump.

    • Gradually reduce the pressure to approximately 0.9 mmHg.

    • Begin heating the distillation flask with a heating mantle.

    • Collect the fraction that distills at 93-94 °C.

    • Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

2. Recrystallization from n-Hexane

This is a general procedure for the recrystallization of a solid organic compound.

  • Materials: Crude this compound, n-hexane, Erlenmeyer flask, heating source (hot plate), Buchner funnel, and filter paper.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of n-hexane and heat the mixture to boiling while stirring.

    • Continue adding small portions of hot n-hexane until the solid just dissolves.

    • If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.

    • If charcoal was added, perform a hot filtration to remove it.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold n-hexane.

    • Dry the purified crystals in a vacuum oven.

3. Preparative HPLC

This is a general guideline for developing a preparative HPLC method.

  • System: A preparative HPLC system with a suitable pump, injector, column, and detector.

  • Column: A preparative C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid is in its protonated form.

  • Procedure:

    • Develop an analytical HPLC method to achieve good separation of this compound from its impurities.

    • Optimize the mobile phase composition and gradient for the best resolution.

    • Scale up the method to the preparative column by adjusting the flow rate and injection volume according to the column dimensions.

    • Dissolve the crude sample in a suitable solvent (ideally the mobile phase) at a high concentration.

    • Inject the sample onto the preparative column.

    • Collect the fraction containing the purified this compound based on the detector signal.

    • Remove the solvent from the collected fraction by rotary evaporation to obtain the purified product.

Mandatory Visualization

Purification_Workflow start Crude 2-Phenylpropionic Acid Sample analysis Initial Purity Assessment (e.g., GC-MS, HPLC, TLC) start->analysis liquid_sample Is the sample a liquid? analysis->liquid_sample solid_sample Is the sample a solid? liquid_sample->solid_sample No distillation Vacuum Distillation liquid_sample->distillation Yes recrystallization Recrystallization solid_sample->recrystallization Yes high_impurity High Level of Impurities or Closely Related Impurities? solid_sample->high_impurity No final_analysis Final Purity Analysis distillation->final_analysis recrystallization->final_analysis chromatography Preparative HPLC chromatography->final_analysis final_analysis->recrystallization Purity Not Met (minor impurities) final_analysis->chromatography Purity Not Met (major/close impurities) pure_product Pure this compound final_analysis->pure_product Purity Meets Requirements high_impurity->recrystallization No high_impurity->chromatography Yes

Caption: Workflow for selecting a purification method for this compound.

References

considerations for scaling up 2-phenylpropionic acid production

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Phenylpropionic Acid Production

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: Common industrial synthesis routes for this compound include the hydrolysis of 2-phenylpropionitrile, which can be produced from benzyl cyanide or styrene.[1][2] Another method involves the carbonylation of α-methylbenzyl bromide.[3] Friedel-Crafts acylation followed by hydrolysis and decarboxylation is also a viable industrial method.[4]

Q2: What are the key considerations when selecting a synthesis route for scaling up production?

A2: When scaling up, key considerations include the cost and availability of raw materials, the complexity of the reaction steps, equipment requirements, and the environmental impact of the process.[1][5] For instance, routes involving simpler equipment and lower production costs are often preferred for industrial-scale manufacturing.[1]

Q3: What are the typical purity levels required for this compound in pharmaceutical applications?

A3: For pharmaceutical applications, high purity is crucial, often exceeding 98% or 99%.[1][6] The presence of enantiomeric impurities is also a critical factor, as the pharmacological activity often resides in a single enantiomer (typically the S-form).[7][8]

Q4: What are the primary challenges encountered during the scale-up of this compound production?

A4: Challenges in scaling up include managing raw material price volatility, adhering to stringent regulatory compliance such as Good Manufacturing Practices (GMP), and competition from alternative synthesis routes.[5] Technical challenges can involve maintaining consistent product quality, managing heat transfer in larger reactors, and ensuring efficient purification.[9][10]

Q5: What safety precautions should be taken when handling this compound?

A5: this compound can be a mild to moderate irritant to the eyes, skin, and respiratory system.[4][11] Appropriate personal protective equipment, such as gloves and safety goggles, should be worn.[11] Proper ventilation is also important to minimize inhalation of any dust particles.[4]

Troubleshooting Guides

Problem 1: Low yield in the hydrolysis of 2-phenylpropionitrile.

  • Potential Cause 1: Incomplete Reaction. The hydrolysis of the nitrile to the carboxylic acid may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12] If the reaction is incomplete, consider extending the reaction time or increasing the temperature within the recommended range (e.g., 80-130 °C for alkaline hydrolysis).[1]

  • Potential Cause 2: Side Reactions. Undesired side reactions may be consuming the starting material or product. For example, at very high temperatures, decarboxylation or other degradation pathways can occur.

    • Solution: Optimize the reaction temperature and time. Ensure that the addition of reagents, such as acid for acidification, is done at a controlled temperature to avoid unwanted side reactions.[1]

  • Potential Cause 3: Product Loss During Workup. The product may be lost during the extraction or purification steps.

    • Solution: Ensure the pH is sufficiently low (e.g., <5) during the acidification step to fully protonate the carboxylate and allow for efficient extraction into an organic solvent.[1] Perform multiple extractions with the organic solvent to maximize recovery.

Problem 2: Presence of impurities in the final product after purification.

  • Potential Cause 1: Inefficient Purification. The chosen purification method (e.g., distillation, recrystallization) may not be effective at removing specific impurities.

    • Solution: For volatile impurities, high vacuum rectification is an effective method.[1] If recrystallization is used, ensure the correct solvent system is chosen to maximize the solubility of the product at high temperatures and minimize it at low temperatures, while keeping impurities dissolved.

  • Potential Cause 2: Formation of Dimethylated Byproduct. In synthesis routes involving methylation of benzyl cyanide, over-methylation can lead to the formation of a dimethylated byproduct.[12]

    • Solution: Carefully monitor the methylation reaction by gas chromatography to ensure it is stopped once the desired mono-methylated product is formed.[12]

  • Potential Cause 3: Residual Starting Materials. The reaction may not have gone to completion, leaving unreacted starting materials.

    • Solution: Improve the reaction conditions as described in "Problem 1". Additionally, consider a purification step specifically designed to remove the starting material, such as a wash with a solution that selectively reacts with or dissolves the starting material.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis of 2-Phenylpropionitrile

This protocol is based on a common industrial method.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, reflux condenser, and temperature control, add liquid caustic soda, water, and 2-phenylpropionitrile. A typical weight ratio is 2:1:1 (caustic soda:water:nitrile).

  • Hydrolysis: Heat the mixture to 95-105 °C and maintain reflux with stirring for 10-15 hours.

  • Cooling: After the reaction is complete, cool the mixture to approximately 60 °C.

  • Acidification: Slowly add sulfuric acid to the mixture while stirring until the pH is less than 5. This will precipitate the crude this compound.

  • Separation: Allow the mixture to separate into layers. Collect the organic layer containing the crude product.

  • Purification: Purify the crude product by high vacuum rectification to obtain the final this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for 2-Phenylpropionitrile Hydrolysis

ParameterCondition 1[1]Condition 2[1]Condition 3[1]
Ratio (NaOH:Water:Nitrile) 2:1:13:1.5:14:2:2
Temperature 95 °C105 °C120 °C
Reaction Time 15 hours10 hours6 hours
Final Purity 98%98%98%
Yield 95%96%97%

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., 2-Phenylpropionitrile, NaOH, Water) reaction Alkaline Hydrolysis (95-120°C, 6-15h) start->reaction 1. Reaction acidification Acidification (Sulfuric Acid, pH < 5) reaction->acidification 2. Quenching extraction Liquid-Liquid Extraction acidification->extraction 3. Workup distillation High Vacuum Rectification extraction->distillation 4. Purification product Final Product (this compound, >95% Yield) distillation->product G cluster_reaction Reaction Issues cluster_workup Workup & Purification Issues start Low Final Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Check Reaction loss_extraction Product Loss During Extraction? start->loss_extraction Check Workup side_products Side Products Formed? incomplete_rxn->side_products No extend_time Action: Extend reaction time or increase temperature. incomplete_rxn->extend_time Yes optimize_cond Action: Optimize temperature and reagent addition. side_products->optimize_cond Yes impure_product Final Product Impure? loss_extraction->impure_product No check_ph Action: Ensure pH is correct for extraction. loss_extraction->check_ph Yes refine_purification Action: Refine purification method (e.g., better vacuum). impure_product->refine_purification Yes

References

troubleshooting guide for HPLC analysis of chiral compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between enantiomers?

A1: Poor resolution in chiral HPLC is often due to several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselectivity for the target enantiomers.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and concentration of organic modifier, aqueous phase pH, and additives, is critical for achieving separation.

  • Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lower flow rates can sometimes improve resolution.

  • Inadequate Temperature Control: Temperature can significantly impact chiral recognition and, consequently, resolution.[1][2]

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[3]

Q2: Why am I observing peak tailing for my chiral compounds?

A2: Peak tailing in chiral HPLC can be attributed to:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as interactions with residual silanols on silica-based CSPs, can cause tailing.[3][4] This is particularly common for basic compounds.

  • Column Contamination: Accumulation of contaminants on the column can lead to active sites that cause tailing.

  • Inappropriate Mobile Phase pH: For ionizable chiral compounds, a mobile phase pH close to the analyte's pKa can result in peak tailing.

  • Column Degradation: Over time, the performance of a chiral column can degrade, leading to poor peak shapes.

Q3: What are "ghost peaks" and how can I eliminate them in my chiral analysis?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample.[5] They can be caused by:

  • Mobile Phase Contamination: Impurities in the solvents or additives used to prepare the mobile phase are a common source.[5][6]

  • System Contamination: Carryover from previous injections or contamination of system components like the injector, tubing, or detector can lead to ghost peaks.[5][7]

  • Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles that are detected as peaks.[6][7]

  • Bleed from the Column or other components: Degradation of the stationary phase or other PEEK components in the flow path can release compounds that appear as ghost peaks.

To eliminate ghost peaks, it is crucial to use high-purity solvents, thoroughly clean the HPLC system, ensure proper mobile phase degassing, and use a well-maintained column.[6][8]

Q4: How can I improve the reproducibility of my chiral HPLC method?

A4: Poor reproducibility in chiral HPLC can be a significant challenge. To improve it:

  • Ensure Consistent Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run.

  • Maintain Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature, as even small fluctuations can affect selectivity and retention times.

  • Thoroughly Equilibrate the Column: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.

  • Control Sample Preparation: Ensure that the sample solvent is consistent and compatible with the mobile phase.

  • Regular System Maintenance: Perform regular maintenance on the HPLC system, including pump seals and check valves, to ensure consistent flow rates.[9]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:

PoorResolution Start Poor/No Resolution CSP Evaluate CSP Selection Start->CSP Is the CSP appropriate? CSP->CSP MobilePhase Optimize Mobile Phase CSP->MobilePhase Yes FlowRate Adjust Flow Rate MobilePhase->FlowRate Check Modifier/pH/Additives Temperature Vary Temperature FlowRate->Temperature Try lower flow rate End Resolution Improved Temperature->End Optimize temperature

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor for achieving separation.[10][11] If you have no prior information, a screening of different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is recommended.

  • Optimize Mobile Phase: Systematically vary the mobile phase composition.

    • Normal Phase: Adjust the concentration and type of alcohol modifier (e.g., isopropanol, ethanol).

    • Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase.

    • Additives: For acidic or basic compounds, the addition of a small amount of a competing acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) can significantly improve selectivity and peak shape.[10]

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Try reducing the flow rate to see if resolution improves.

  • Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][2] Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.

Issue 2: Peak Tailing

Use the following decision tree to diagnose and resolve peak tailing issues:

PeakTailing Start Peak Tailing Observed CheckAllPeaks Does it affect all peaks? Start->CheckAllPeaks YesAllPeaks Yes CheckAllPeaks->YesAllPeaks Yes NoSomePeaks No CheckAllPeaks->NoSomePeaks No SystemIssues Check for System Issues: - Extra-column volume - Column void/damage YesAllPeaks->SystemIssues AnalyteProperties Consider Analyte Properties: - Basic or Acidic? NoSomePeaks->AnalyteProperties SolutionSystem Solution: - Use shorter/narrower tubing - Replace column SystemIssues->SolutionSystem SolutionAnalyte Solution: - Adjust mobile phase pH - Add competing base/acid AnalyteProperties->SolutionAnalyte

Caption: Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Assess All Peaks: Determine if the tailing affects all peaks in the chromatogram or only specific ones.

  • If All Peaks are Tailing: This often points to a system-level issue.

    • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector.

    • Column Void or Damage: A void at the head of the column can cause peak distortion. Try reversing the column and flushing it, or replace the column if necessary.[4]

  • If Only Some Peaks are Tailing: This suggests a chemical interaction issue.

    • Analyte-Specific Interactions: If the tailing peaks correspond to basic analytes, it is likely due to interactions with acidic silanol groups on the stationary phase.[4][12]

    • Mobile Phase pH Adjustment: For basic compounds, lowering the mobile phase pH can suppress silanol ionization and reduce tailing. For acidic compounds, a higher pH might be necessary.

    • Use of Additives: Adding a small amount of a competing base (like diethylamine) for basic analytes or a competing acid (like trifluoroacetic acid) for acidic analytes to the mobile phase can block the active sites on the stationary phase and improve peak shape.[3]

Data Presentation

Table 1: Mobile Phase Optimization for Chiral Separations

Mobile Phase ModePrimary SolventModifierAdditives (for acidic/basic analytes)Typical Starting ConditionsOptimization Strategy
Normal Phase Hexane or HeptaneIsopropanol, EthanolTrifluoroacetic Acid (TFA) or Acetic Acid (for acids), Diethylamine (DEA) or Triethylamine (TEA) (for bases)80:20 Hexane:Isopropanol + 0.1% AdditiveVary modifier percentage (10-40%). Change alcohol type.
Reversed Phase Water with BufferAcetonitrile (ACN) or Methanol (MeOH)Formic Acid or Ammonium Acetate (for LC-MS compatibility)50:50 Buffered Water:ACNVary organic modifier percentage. Adjust pH of the aqueous phase.
Polar Organic Acetonitrile or MethanolOther polar solvents (e.g., Ethanol)TFA/Acetic Acid and DEA/TEA100% Methanol + 0.1% Acid/BaseBlend different polar organic solvents. Adjust acid/base ratio.

Table 2: Effect of Temperature on Chiral Separation - General Trends

Temperature ChangeEffect on Retention TimeEffect on Selectivity (α)Effect on Resolution (Rs)
Increase Generally DecreasesVariable (can increase or decrease)Variable (can improve or worsen)
Decrease Generally IncreasesOften IncreasesOften Improves

Note: The effect of temperature is compound and CSP dependent and should be experimentally determined.[1][2][13][14]

Experimental Protocols

Protocol 1: Chiral Method Development Screening

This protocol outlines a systematic approach to screen for initial separation conditions for a novel chiral compound.

1. Analyte and Column Selection:

  • Characterize the analyte (acidic, basic, neutral, pKa).
  • Select a set of 3-4 diverse chiral stationary phases for initial screening (e.g., a cellulose-based, an amylose-based, and a macrocyclic glycopeptide-based column).

2. Mobile Phase Screening:

  • Prepare a set of mobile phases for each mode to be tested (Normal Phase, Reversed Phase, Polar Organic Mode).
  • Normal Phase Screen:
  • Mobile Phase A: 80:20 Hexane:Isopropanol
  • Mobile Phase B: 80:20 Hexane:Ethanol
  • For acidic analytes, add 0.1% TFA to each. For basic analytes, add 0.1% DEA to each.
  • Reversed Phase Screen:
  • Mobile Phase C: 50:50 20mM Ammonium Acetate (pH 4.5):Acetonitrile
  • Mobile Phase D: 50:50 20mM Ammonium Acetate (pH 6.5):Methanol
  • Polar Organic Screen:
  • Mobile Phase E: 100% Methanol + 0.1% TFA/DEA
  • Mobile Phase F: 100% Acetonitrile + 0.1% TFA/DEA

3. Chromatographic Conditions:

  • Flow Rate: Start with 1.0 mL/min for 4.6 mm ID columns.
  • Temperature: 25 °C.
  • Detection: UV, at the analyte's λmax.
  • Injection Volume: 5-10 µL.

4. Screening Procedure:

  • Inject the racemic standard onto each column with each mobile phase combination.
  • Monitor for any signs of separation (peak broadening, shoulders, or partial separation).
  • Identify the most promising column/mobile phase combinations for further optimization.

5. Optimization:

  • For the promising conditions, systematically vary the mobile phase composition (e.g., modifier percentage in 5% increments), flow rate (e.g., from 0.5 to 1.5 mL/min), and column temperature (e.g., from 15 to 40 °C) to achieve baseline resolution.

Mandatory Visualization

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Info Analyte Characterization (pKa, solubility) Select_CSPs Select Diverse CSPs (e.g., Cellulose, Amylose, Glycopeptide) Analyte_Info->Select_CSPs Screen_Modes Screen in NP, RP, POM Select_CSPs->Screen_Modes Promising_Conditions Identify Promising Column/Mobile Phase Screen_Modes->Promising_Conditions Optimize_MP Optimize Mobile Phase (% Modifier, pH) Promising_Conditions->Optimize_MP Optimize_Flow Optimize Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Final_Method Final Method Optimize_Temp->Final_Method Validation Method Validation (Robustness, Reproducibility) Final_Method->Validation

Caption: A systematic workflow for chiral HPLC method development.

References

methods to prevent racemization of 2-phenylpropionic acid enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylpropionic acid and its derivatives (profens). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and troubleshoot the racemization of enantiomers during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

Racemization is the process by which an enantiomerically pure or enriched sample converts into a mixture containing equal amounts of both enantiomers (a racemate). For this compound and other profens, this is a critical issue because the pharmacological activity, particularly anti-inflammatory effects, resides almost exclusively with the S-(+)-enantiomer. The R-(-)-enantiomer is significantly less active.[1] Racemization can therefore lead to a loss of therapeutic efficacy and introduce complexities in pharmacological and toxicological assessments.

Q2: What are the primary causes of racemization for this compound?

Racemization of this compound is primarily caused by the lability of the proton at the chiral carbon (the alpha-carbon). Abstraction of this proton by a base leads to the formation of a planar enolate intermediate, and subsequent reprotonation can occur from either face, resulting in a mixture of R and S enantiomers.

Key factors that promote racemization include:

  • Biological Systems (In Vivo): The most significant cause of racemization for profens is metabolic "chiral inversion," which occurs in the body. This process unidirectionally converts the inactive R-enantiomer to the active S-enantiomer.[2]

  • Basic Conditions (High pH): Exposure to bases is a major chemical cause of racemization. The rate of racemization is often directly proportional to the concentration of the base.[3][4]

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for proton abstraction, accelerating the rate of racemization.[5]

  • Certain Solvents: The choice of solvent can influence the stability of the chiral center. Polar, protic solvents can sometimes facilitate proton exchange.

  • Chemical Derivatization: During chemical reactions, such as the formation of amides or esters at the carboxyl group, the activation of the carboxyl group can increase the acidity of the alpha-proton, making it more susceptible to abstraction by base, thus leading to racemization.

Q3: How does in vivo chiral inversion work?

In vivo chiral inversion is an enzyme-mediated process. It proceeds via the stereoselective formation of a coenzyme A (CoA) thioester of the R-enantiomer. This R-profenoyl-CoA intermediate then undergoes epimerization (racemization) to the S-profenoyl-CoA, which is subsequently hydrolyzed to release the active S-(+)-2-phenylpropionic acid.[6] This pathway is a key reason why racemic profens are still effective, as the body can convert a portion of the inactive enantiomer into the active form.[1]

Troubleshooting Guides

Issue 1: Low or decreasing enantiomeric excess (ee) in a stored sample.

Possible Causes:

  • Improper Storage pH: The sample is stored in a basic (high pH) solution or in contact with basic surfaces.

  • Elevated Storage Temperature: The sample is stored at room temperature or higher for extended periods.

  • Inappropriate Solvent: The solvent used for storage is promoting proton exchange.

Troubleshooting Steps & Solutions:

StepActionRationale
1 Verify pH of Solution: Check the pH of your sample solution. For aqueous solutions, a slightly acidic pH is generally preferred to maintain enantiomeric stability.
2 Adjust Storage Conditions: Store enantiomerically pure samples at low temperatures (e.g., 2-8°C or frozen at -20°C). Protect from light by using amber vials.
3 Use Aprotic Solvents: If storing in a non-aqueous solvent, choose a dry, aprotic solvent (e.g., hexane, toluene, dichloromethane) to minimize proton exchange.
4 Re-analyze Purity: Use a validated chiral HPLC or CE method to re-confirm the enantiomeric excess of the sample.
Issue 2: Significant racemization observed after a chemical reaction (e.g., amide coupling).

Possible Causes:

  • Strong Base: The base used in the reaction is too strong or used in excess, leading to alpha-proton abstraction.

  • High Reaction Temperature: The reaction is being run at an elevated temperature, accelerating racemization.

  • Inappropriate Coupling Reagent: The chosen coupling reagent forms a highly activated intermediate that increases the acidity of the alpha-proton.

Troubleshooting Steps & Solutions:

StepActionRationale
1 Optimize Base Selection: Avoid strong bases. Use weaker, sterically hindered bases like N-methylmorpholine (NMM) instead of diisopropylethylamine (DIPEA) where possible. Use the minimum necessary amount of base.
2 Lower Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., starting at 0°C) and allow it to slowly warm to room temperature if necessary.
3 Select Appropriate Coupling Reagents: Use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial when using carbodiimides (e.g., EDC, DCC). Uronium-based reagents like HATU are often effective at minimizing racemization.
4 Protect Thiol Groups (if applicable): If the molecule contains other nucleophilic groups like thiols, they should be protected to prevent side reactions that might require harsher conditions leading to racemization.

Quantitative Data on Racemization

The rate of racemization is highly dependent on specific experimental conditions. Below is a summary of influencing factors. In general, acidic solutions are reported to be highly stable against racemization.[4]

FactorConditionEffect on Racemization RateComments
pH Increasing pH (Basic conditions)Increases The rate is often proportional to the base concentration.[3][4] Racemization proceeds via a base-catalyzed enolization mechanism.
Acidic Conditions (e.g., pH < 5)Minimal / Negligible Profens are generally stable in acidic solutions.[4]
Temperature Increasing TemperatureIncreases Provides the necessary activation energy for racemization. For example, solid-state deracemization processes rely on temperature cycles to facilitate racemization in solution.
Solvent DMSO-water mixed mediumFacilitates Base-catalyzed racemization has been studied in this medium.[3]
In Vivo Human Systemic CirculationSignificant Approximately 69% of an intravenous dose of R-(-)-ibuprofen can be inverted to the S-(+)-enantiomer.[2] The plasma half-life of R-ibuprofen is approximately 1.84 hours.[2]

Experimental Protocols

Protocol 1: Chiral Purity Analysis by HPLC (Indirect Method)

This protocol is based on the derivatization of the acid to form diastereomeric amides, which can be separated on a standard achiral C18 column.

1. Materials:

  • This compound sample

  • (-)-(S)-α-methylbenzylamine (derivatizing agent)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM, anhydrous)

  • Mobile Phase: Acetonitrile and Phosphate Buffer (pH adjusted)

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

2. Procedure:

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the this compound sample in 1 mL of anhydrous DCM.

  • Derivatization Reaction:

    • To the sample solution, add 1.2 equivalents of (-)-(S)-α-methylbenzylamine.

    • Add 1.5 equivalents of HOBt.

    • Cool the mixture in an ice bath (0°C).

    • Add 1.5 equivalents of EDC.

    • Stir the reaction mixture at 0°C for 30 minutes and then let it warm to room temperature, stirring for an additional 2-4 hours.

  • Workup:

    • Wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • HPLC Analysis:

    • Reconstitute the dried residue in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Example Chromatographic Conditions:

      • Column: C18, 250 x 4.6 mm, 5 µm

      • Mobile Phase: Isocratic mixture of acetonitrile and 20 mM phosphate buffer (e.g., 60:40 v/v), pH 4.5.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Temperature: 25°C

  • Data Analysis: Integrate the peak areas of the two resulting diastereomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

Protocol 2: Recommended Storage of Enantiomerically Pure this compound
  • Solid Form: Store the compound as a solid in a tightly sealed container.

  • Temperature: Keep at low temperatures (refrigerated at 2-8°C for short-term, or frozen at -20°C for long-term storage).

  • Atmosphere: For highly sensitive applications, store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent exposure to moisture and air.

  • Light: Protect from light by using amber glass vials or storing in a dark location.

  • Solution Form:

    • If storage in solution is unavoidable, use a dry, aprotic solvent (e.g., Toluene, Dichloromethane).

    • For aqueous buffers, ensure the pH is slightly acidic (pH 4-5) and store at low temperatures for the shortest possible duration. Avoid basic buffers.

Visualizations

In Vivo Chiral Inversion Pathway

G cluster_liver Liver Cell (Hepatocyte) R_Ibu R-(-)-2-Phenylpropionic Acid (Inactive) Enz_Synth Acyl-CoA Synthetase (Stereoselective) R_Ibu->Enz_Synth 1. Activation S_Ibu S-(+)-2-Phenylpropionic Acid (Active) CoA Coenzyme A CoA->Enz_Synth R_CoA R-Profenoyl-CoA Thioester Enz_Epim Epimerase (Racemase) R_CoA->Enz_Epim 2. Epimerization S_CoA S-Profenoyl-CoA Thioester Enz_Hydro Thioesterase (Hydrolase) S_CoA->Enz_Hydro 3. Hydrolysis Enz_Synth->R_CoA Enz_Epim->S_CoA Enz_Hydro->S_Ibu

Caption: Metabolic pathway for the in vivo chiral inversion of R- to S-2-phenylpropionic acid.

Troubleshooting Workflow for Low Enantiomeric Excess (ee)

G Start Low Enantiomeric Excess (ee) Observed in Sample CheckMethod Is the chiral analysis method validated? Start->CheckMethod ValidateMethod Validate HPLC/CE method: - Resolution > 1.5 - Check peak purity - Run standard CheckMethod->ValidateMethod No Source What was the source of the sample? CheckMethod->Source Yes ValidateMethod->Source Storage From Storage Source->Storage Stored Material Reaction Post-Reaction Source->Reaction Chemical Synthesis TroubleshootStorage Troubleshoot Storage: - Check storage T and pH - Test for degradation - Use fresh sample Storage->TroubleshootStorage TroubleshootReaction Troubleshoot Reaction: - Lower temperature - Use weaker/less base - Change coupling reagent Reaction->TroubleshootReaction End Enantiomeric Purity Restored TroubleshootStorage->End TroubleshootReaction->End

Caption: A logical workflow for troubleshooting the root cause of low enantiomeric excess.

References

improving enantiomeric excess in the asymmetric synthesis of 2-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Asymmetric Synthesis of 2-Phenylpropionic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of this compound. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (e.e.) of your reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Question: My asymmetric reaction has stalled or shows low conversion. What are the likely causes and solutions?

Answer:

Low or no conversion in an asymmetric reaction can typically be traced back to several key factors:

  • Catalyst Deactivation: The chiral catalyst may have degraded. This can be caused by impurities in the reagents or solvent, exposure to air or moisture, or thermal instability. Some catalysts are also deactivated by side products formed during the reaction.[1]

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous. Handle catalysts under an inert atmosphere (e.g., in a glovebox). Consider purifying commercial reagents before use.

  • Insufficiently Anhydrous Conditions: Many organometallic catalysts and reagents used in asymmetric synthesis are extremely sensitive to water. Any residual moisture in the glassware, solvent, or reagents can quench the catalyst.[1]

    • Solution: Thoroughly dry all glassware in an oven and cool under an inert gas. Use freshly distilled or commercially available anhydrous solvents.

  • Reagent Quality: The purity of substrates, reagents, and solvents is critical. Impurities can act as catalyst poisons or participate in competing side reactions.[1]

    • Solution: Use high-purity reagents and solvents. If necessary, purify starting materials before the reaction.

  • Incorrect Reaction Temperature: The reaction may have an optimal temperature for activation. Temperatures that are too low may result in insufficient energy to overcome the activation barrier, while temperatures that are too high can lead to catalyst decomposition.[1]

    • Solution: Optimize the reaction temperature. Start with the literature-reported temperature and then screen a range of temperatures to find the optimum for your specific setup.

Question: I'm observing a low enantiomeric excess (e.e.). What are the primary factors I should investigate?

Answer:

Achieving high enantioselectivity is a multifactorial challenge. If your e.e. is lower than expected, consider the following:

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation.[1] This is often exacerbated by higher temperatures.

    • Solution: Lowering the reaction temperature can often suppress the racemic background reaction.

  • Catalyst or Ligand Purity: The enantiomeric purity of your chiral ligand or catalyst is paramount. Any contamination with the opposite enantiomer will directly decrease the e.e. of your product.[1]

    • Solution: Use catalysts and ligands with the highest possible enantiomeric purity.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that influence enantioselectivity.[2]

    • Solution: Systematically screen different solvents and temperatures to find the optimal conditions for your reaction.

  • Racemization: The product or starting material may be racemizing under the reaction conditions.[2]

    • Solution: Analyze aliquots of the reaction mixture at different time points to check for product racemization. If racemization is occurring, consider shorter reaction times or milder conditions.

Question: My results are inconsistent between batches. What could be the cause?

Answer:

Inconsistent results often point to subtle variations in experimental setup and execution. Key areas to investigate include:

  • Atmosphere Control: Inconsistent exclusion of air and moisture can lead to variable catalyst activity.

  • Reagent Purity: Different batches of reagents or solvents may have varying levels of impurities.

  • Temperature Control: Fluctuations in reaction temperature can affect both yield and enantioselectivity.

  • Stirring Rate: In heterogeneous reactions, the stirring rate can influence the reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the asymmetric synthesis of this compound?

A1: The most common methods include:

  • Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral precursor, such as 2-phenylacrylic acid, using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand like BINAP.[3][4]

  • Kinetic Resolution: This method involves the selective reaction of one enantiomer from a racemic mixture of this compound, often using a lipase enzyme.[5][6][7]

Q2: How does the choice of solvent affect the enantiomeric excess?

A2: The solvent can have a significant impact on enantioselectivity. It can influence the conformation of the catalyst-substrate complex and the stability of the diastereomeric transition states. For example, in lipase-catalyzed resolutions, non-polar solvents like hexane or toluene often lead to higher enantioselectivity compared to polar solvents.[2][8]

Q3: What is the role of temperature in controlling enantioselectivity?

A3: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity because the difference in activation energies between the two diastereomeric transition states becomes more significant. However, lowering the temperature too much can drastically reduce the reaction rate. Therefore, an optimal temperature that balances selectivity and reaction time needs to be determined experimentally.[1]

Q4: How can I accurately determine the enantiomeric excess of my product?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification. Other methods include Gas Chromatography (GC) with a chiral column and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[1][9]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Asymmetric Hydrogenation of 2-Phenylacrylic Acid Derivatives

EntryCatalystLigandSolventSubstratee.e. (%)Reference
1Rh(I)(R,R)-DIPAMPMethanolMethyl α-acetamido-cinnamate>95[3]
2Ru(II)(S)-BINAPMethanol2-Phenylacrylic acid>90[4][10]
3Rh(I)BIBOPDichloromethaneN-(1-phenylvinyl)acetamide99[11]
4Rh(I)MeO-BIBOPDichloromethaneN-(1-phenylvinyl)acetamide92[11]
5Rh(I)Ph-BIBOPDichloromethaneN-(1-phenylvinyl)acetamide49[11]

Table 2: Influence of Solvent and Temperature on Lipase-Catalyzed Kinetic Resolution of Profens

EntryLipase SourceSubstrateSolventTemperature (°C)e.e. (%)Reference
1Candida antarctica B(R,S)-FlurbiprofenMethanolNot Specified89.6[5]
2Candida rugosaRacemic NaproxenToluene40Not Specified[6]
3Aspergillus nigerRacemic Ketoprofen methyl esterPhosphate Buffer (pH 7)4099.85[12]
4Candida antarctica BRacemic 1-(2-furyl)ethanoln-HeptaneNot Specified>99[13]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Phenylacrylic Acid using a Ru-BINAP Catalyst

This protocol is a representative procedure and may require optimization for specific substrates and equipment.

  • Catalyst Preparation: In a glovebox, dissolve [Ru(cod)Cl₂]ₓ (1 mol%) and (S)-BINAP (1.1 mol%) in anhydrous toluene. Heat the mixture at 135°C for 12 hours. Remove the solvent under vacuum to yield the RuCl₂[(S)-BINAP] catalyst.

  • Hydrogenation: In a high-pressure reactor, dissolve 2-phenylacrylic acid (1 equivalent) in anhydrous methanol. Add the RuCl₂[(S)-BINAP] catalyst.

  • Pressurize the reactor with hydrogen gas (typically 4 atm) and stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a general guideline for enzymatic kinetic resolution.

  • Reaction Setup: To a solution of racemic this compound (1 equivalent) in a suitable organic solvent (e.g., isooctane), add an alcohol (e.g., n-butanol, 1.5 equivalents) and the lipase (e.g., Candida antarctica lipase B, Novozym 435).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress by taking aliquots at regular intervals.

  • Monitoring: Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining acid and the formed ester.

  • Work-up: When the desired conversion (ideally close to 50%) is reached, filter off the enzyme.

  • Separation: Separate the unreacted (S)-2-phenylpropionic acid from the (R)-ester by extraction with an aqueous sodium bicarbonate solution. Acidify the aqueous layer and extract the (S)-acid. The (R)-ester can be isolated from the organic layer.

  • Analysis: Determine the enantiomeric excess of both the recovered acid and the ester by chiral HPLC.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

  • Column: A chiral stationary phase column suitable for acidic compounds (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[1] The optimal mobile phase composition should be determined experimentally. For this compound, a mobile phase of methanol or acetonitrile with a triethylamine acetate buffer at pH 3.0 containing hydroxypropyl-β-cyclodextrin has also been reported.[9]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Visualizations

Troubleshooting_Low_ee start Low Enantiomeric Excess (e.e.) Observed check_racemic Investigate Racemic Background Reaction start->check_racemic check_purity Verify Catalyst/Ligand Enantiomeric Purity start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_racemization Check for Product Racemization start->check_racemization solution_temp Lower Reaction Temperature check_racemic->solution_temp If present solution_purity Use High Purity Chiral Source check_purity->solution_purity If impure solution_optimize Screen Solvents & Temperatures optimize_conditions->solution_optimize solution_racemization Modify Reaction Time or Conditions check_racemization->solution_racemization If observed

Caption: Troubleshooting workflow for low enantiomeric excess.

Asymmetric_Hydrogenation_Workflow start Start: Asymmetric Hydrogenation catalyst_prep 1. Prepare Chiral Catalyst (e.g., Ru-BINAP) start->catalyst_prep reaction_setup 2. Set up Reaction: Substrate, Solvent, Catalyst catalyst_prep->reaction_setup hydrogenation 3. Hydrogenate under Controlled Pressure & Temp. reaction_setup->hydrogenation workup 4. Reaction Work-up hydrogenation->workup purification 5. Purify Product (e.g., Chromatography) workup->purification analysis 6. Analyze Enantiomeric Excess (Chiral HPLC) purification->analysis end End: Enantiopure Product analysis->end

Caption: Experimental workflow for asymmetric hydrogenation.

Kinetic_Resolution_Logic start Racemic Mixture (R)-Acid + (S)-Acid reaction Enzymatic Reaction (e.g., Lipase + Alcohol) start->reaction products Mixture: (S)-Acid + (R)-Ester reaction->products Selective Esterification of (R)-enantiomer separation Separation products->separation s_acid Enantiopure (S)-Acid separation->s_acid r_ester Enantiopure (R)-Ester separation->r_ester

Caption: Logical relationship in enzymatic kinetic resolution.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 2-Phenylpropionic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 2-phenylpropionic acid, a key chiral intermediate and a common structure in many non-steroidal anti-inflammatory drugs (NSAIDs). The selection of a robust and reliable analytical method is paramount for quality control, pharmacokinetic studies, and enantiomeric purity assessment in drug development. This document details the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as the need for chiral separation, the sample matrix, and the desired sensitivity. HPLC is a versatile and widely used technique, offering both achiral and chiral separation capabilities. GC is a powerful tool for the analysis of volatile compounds, often requiring derivatization for non-volatile analytes like this compound. CE provides high separation efficiency and is particularly useful for the analysis of small sample volumes.

Data Presentation

The following table summarizes the quantitative performance data for various analytical methods used for the quantification of this compound.

MethodAnalyteLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
Chiral HPLC-UV (R)- and (S)-2-Phenylpropionic acid>0.99998.0 - 102.0< 2.0~1 µg/mL~3 µg/mLGeneric Data
Achiral HPLC-UV This compound>0.99998.0 - 102.0< 2.0~0.5 µg/mL~1.5 µg/mLGeneric Data
GC-FID (after derivatization) This compound methyl ester>0.99895.0 - 105.0< 5.0~0.1 µg/mL~0.3 µg/mLGeneric Data
Capillary Electrophoresis (CE)-UV This compound>0.99997.0 - 103.0< 3.0~2 µg/mL~6 µg/mLGeneric Data

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the enantioselective quantification of (R)- and (S)-2-phenylpropionic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent (e.g., isopropanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid). The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Prepare a series of calibration standards of the racemic this compound of known concentrations.

  • Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.

  • Determine the concentration of each enantiomer in the sample by interpolation from the calibration curve.

Achiral High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of the total amount of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to adjust the pH to around 2.5.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Prepare a series of calibration standards of this compound of known concentrations.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the total concentration of this compound in the sample by interpolation from the calibration curve.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method requires derivatization of the carboxylic acid group to increase volatility.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID)

  • Capillary column suitable for the analysis of fatty acid methyl esters (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Data acquisition and processing software

Derivatization (Esterification):

  • To a known amount of the sample containing this compound, add a solution of 2% (v/v) sulfuric acid in methanol.

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add water and extract the resulting methyl 2-phenylpropionate with hexane.

  • Wash the hexane layer with water and dry over anhydrous sodium sulfate.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection Volume: 1 µL (split injection)

Quantification:

  • Prepare a series of calibration standards of this compound and derivatize them using the same procedure as the samples.

  • Construct a calibration curve by plotting the peak area of the methyl 2-phenylpropionate against the initial concentration of this compound.

  • Determine the concentration of this compound in the sample by interpolation from the calibration curve.

Mandatory Visualization

The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process to ensure the reliability and suitability of the chosen method for its intended purpose.

AnalyticalMethodValidation MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Routine Method Implementation ValidationReport->MethodImplementation

comparative analysis of different synthetic routes to 2-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-Phenylpropionic acid, also known as hydratropic acid, is a key intermediate in the synthesis of numerous pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for industrial-scale production. This guide provides a comparative analysis of various synthetic routes to this compound, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their performance.

Synthetic Route Starting Material(s) Key Reagents/Catalysts Reaction Time Temperature (°C) Pressure Overall Yield (%) Purity (%) Atom Economy (%) E-factor
1. Methylation of Phenylacetonitrile Phenylacetonitrile, Dimethyl CarbonateK₂CO₃18 h (methylation) + 4.5 h (hydrolysis)180 (methylation), Reflux (hydrolysis)Autogenic (12 bar)~93>98~53.4~0.87
2. Grignard Synthesis 1-Phenylethyl bromide, CO₂Mg, Dry Ether1-2 hRefluxAtmospheric70-85>95~58.1~0.72
3. Palladium-Catalyzed Carbonylation 1-PhenylethanolPdCl₂, PPh₃, HCl, CO20 h10040 bar CO60-85>95~77.4~0.29
4. Boots Process Analogue Benzene, Propanoyl ChlorideAlCl₃, NaOH, NH₂OH·HCl, H₂SO₄Multi-stepVariousAtmospheric40-60~95~40~1.5
5. BHC Process Analogue Benzene, Acetic AnhydrideHF, Raney Ni, Pd catalyst, COMulti-stepVariousVariable~77>98~77~0.3
6. Oxidation of 2-Phenyl-1-propanol 2-Phenyl-1-propanolAcetobacter aceti (biocatalytic)24-48 h30AtmosphericHighHigh (enantioselective)HighLow

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Methylation of Phenylacetonitrile followed by Hydrolysis

This route involves the direct methylation of phenylacetonitrile using dimethyl carbonate, followed by hydrolysis of the resulting nitrile to the carboxylic acid.[1]

Step 1: Methylation of Phenylacetonitrile

  • Materials: Phenylacetonitrile (12.0 g, 0.10 mol), dimethyl carbonate (147.8 g, 1.64 mol), potassium carbonate (28.4 g, 0.21 mol).

  • Procedure:

    • Charge a stainless-steel autoclave with phenylacetonitrile, dimethyl carbonate, and potassium carbonate.

    • Heat the autoclave to 180°C and stir the reaction mixture for 18 hours. The autogenic pressure will reach approximately 12 bar.

    • Cool the autoclave to room temperature and release the pressure.

    • Transfer the resulting suspension to a separatory funnel, add water (120 mL), and extract with diethyl ether (3 x 60 mL).

    • Dry the combined organic extracts over sodium sulfate, filter, and remove the solvent and excess dimethyl carbonate by rotary evaporation to yield 2-phenylpropionitrile. The yield of the monomethylated product is typically around 98.5% at up to 99% conversion.[1]

Step 2: Hydrolysis of 2-Phenylpropionitrile

  • Materials: 2-Phenylpropionitrile from Step 1, 10% aqueous sodium hydroxide (60 mL), 15% aqueous hydrochloric acid.

  • Procedure:

    • Transfer the 2-phenylpropionitrile to a round-bottomed flask equipped with a condenser.

    • Add the 10% aqueous sodium hydroxide solution.

    • Heat the mixture at reflux for 4.5 hours.

    • Cool the solution to room temperature and extract with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer portionwise with 15% hydrochloric acid.

    • Extract the resulting suspension with diethyl ether (3 x 50 mL).

    • Wash the combined organic extracts with water (60 mL) and dry over sodium sulfate.

    • After filtration, remove the solvent by rotary evaporation.

    • Distill the residue under reduced pressure to afford this compound as a pale-yellow liquid. The overall yield is approximately 93% with a purity of over 98%.[1]

Grignard Synthesis from 1-Phenylethyl Bromide

This classic method involves the formation of a Grignard reagent from 1-phenylethyl bromide, followed by its reaction with carbon dioxide.

  • Materials: Magnesium turnings (2.67 g, 0.11 mol), anhydrous diethyl ether (50 mL), 1-phenylethyl bromide (18.5 g, 0.10 mol), dry ice (solid CO₂).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place the magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of 1-phenylethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture in an ice bath.

    • Carefully pour the Grignard reagent onto an excess of crushed dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature, and the excess CO₂ to sublime.

    • Add 10% aqueous hydrochloric acid to the reaction mixture until the magnesium salts dissolve.

    • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water, and then extract the this compound into a 10% sodium bicarbonate solution.

    • Acidify the bicarbonate solution with concentrated HCl to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.

Palladium-Catalyzed Carbonylation of 1-Phenylethanol

This modern, greener approach utilizes a palladium catalyst to carbonylate 1-phenylethanol.[2][3]

  • Materials: 1-Phenylethanol (12.2 g, 0.10 mol), palladium(II) chloride (0.018 g, 0.1 mmol), triphenylphosphine (0.262 g, 1.0 mmol), concentrated hydrochloric acid, carbon monoxide.

  • Procedure:

    • Charge a high-pressure autoclave with 1-phenylethanol, palladium(II) chloride, triphenylphosphine, and a suitable solvent (e.g., dioxane).

    • Add a catalytic amount of hydrochloric acid.

    • Pressurize the autoclave with carbon monoxide to 40 bar.

    • Heat the reaction mixture to 100°C and maintain for 20 hours with stirring.

    • After cooling and depressurizing the reactor, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic routes to this compound.

Synthetic_Routes_Overview Benzene Benzene Acetophenone Acetophenone Benzene->Acetophenone Friedel-Crafts Acylation Phenylacetonitrile Phenylacetonitrile Phenylpropionitrile 2-Phenylpropionitrile Phenylacetonitrile->Phenylpropionitrile Methylation PhenylethylHalide 1-Phenylethyl Halide Grignard Grignard Reagent PhenylethylHalide->Grignard Mg, Ether Phenylethanol 1-Phenylethanol FinalProduct This compound Phenylethanol->FinalProduct Pd-Catalyzed Carbonylation Phenylpropanol 2-Phenyl-1-propanol Phenylpropanol->FinalProduct Oxidation Acetophenone->FinalProduct Boots/BHC Analogue (Multi-step) Phenylpropionitrile->FinalProduct Hydrolysis Grignard->FinalProduct 1. CO₂ 2. H₃O⁺

Caption: Overview of major synthetic pathways to this compound.

Experimental_Workflow_Comparison cluster_methylation Methylation Route cluster_grignard Grignard Route cluster_carbonylation Carbonylation Route cluster_boots_bhc Boots/BHC Analogue start_m Phenylacetonitrile step1_m Methylation with Dimethyl Carbonate start_m->step1_m step2_m Hydrolysis step1_m->step2_m end_m This compound step2_m->end_m start_g 1-Phenylethyl Halide step1_g Grignard Reagent Formation start_g->step1_g step2_g Carboxylation with CO₂ step1_g->step2_g end_g This compound step2_g->end_g start_c 1-Phenylethanol step1_c Pd-Catalyzed Carbonylation start_c->step1_c end_c This compound step1_c->end_c start_b Benzene step1_b Friedel-Crafts Acylation start_b->step1_b step2_b Multi-step Conversion step1_b->step2_b end_b This compound step2_b->end_b

Caption: Step-wise workflow comparison of different synthetic routes.

Discussion and Conclusion

The choice of a synthetic route for this compound depends on a variety of factors including the desired scale of production, cost of starting materials and reagents, and environmental considerations.

  • The Methylation of Phenylacetonitrile offers a high yield and purity but requires high temperatures and pressures, making it more suitable for industrial-scale production where specialized equipment is available.[1]

  • The Grignard Synthesis is a versatile and well-established laboratory method that provides good yields. However, the moisture-sensitive nature of the Grignard reagent requires stringent anhydrous conditions.

  • Palladium-Catalyzed Carbonylation represents a more modern and "green" approach with high atom economy.[2][3] While the use of a precious metal catalyst and high-pressure carbon monoxide can be a drawback, the efficiency of this route is a significant advantage.

  • The Boots and BHC Process Analogues , while historically significant for ibuprofen synthesis, are generally less atom-economical and involve more steps, leading to a higher E-factor. The BHC process, however, is a significant improvement over the Boots process in terms of its green credentials.

  • Biocatalytic oxidation is an emerging and highly sustainable method, offering high enantioselectivity under mild conditions.[4] This route is particularly attractive for the synthesis of chiral profens.

For researchers in a laboratory setting, the Grignard synthesis offers a reliable and accessible method. For industrial applications, the palladium-catalyzed carbonylation and the methylation of phenylacetonitrile present more efficient and sustainable alternatives, with the choice between them likely being dictated by the specific economic and infrastructure constraints of the manufacturing facility. The continued development of biocatalytic routes holds significant promise for the future of profen synthesis.

References

A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Phenylpropionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the (R)- and (S)-enantiomers of 2-phenylpropionic acid, a foundational structure for the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). By presenting supporting experimental data and detailed protocols, this document aims to be a valuable resource for researchers in pharmacology and drug development.

Executive Summary

This compound, also known as hydratropic acid, is a chiral carboxylic acid that exists as two distinct enantiomers: (R)-2-phenylpropionic acid and (S)-2-phenylpropionic acid. While structurally mirror images, these enantiomers exhibit significant differences in their biological activities, primarily concerning their anti-inflammatory effects mediated through the inhibition of cyclooxygenase (COX) enzymes. The (S)-enantiomer is predominantly responsible for the therapeutic anti-inflammatory action, whereas the (R)-enantiomer is largely inactive in vitro but can undergo in vivo metabolic chiral inversion to the active (S)-form. This guide delves into a comparative analysis of their COX inhibition, protein binding, and the mechanism of chiral inversion.

Data Presentation

Table 1: Comparative Biological Activity of (R)- and (S)-2-Phenylpropionic Acid Enantiomers
Parameter(R)-Ibuprofen(S)-IbuprofenReference Compound
COX-1 Inhibition (IC50) > 1000 µM13 µMAspirin: ~0.1 µg/mL
COX-2 Inhibition (IC50) Inactive370 µMCelecoxib: 0.04 µM
Plasma Protein Binding Binds avidlyBinds avidly (may differ slightly from R-form)Warfarin: ~99%
Metabolic Chiral Inversion Undergoes unidirectional inversion to (S)-formDoes not invert to (R)-form-

Note: The provided IC50 values for ibuprofen are indicative of the general trend of stereoselectivity in COX inhibition by profens. The (S)-enantiomer is significantly more potent against COX enzymes than the (R)-enantiomer.

Key Biological Differences

Cyclooxygenase (COX) Inhibition

The primary mechanism of anti-inflammatory action for this compound derivatives is the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2.

The (S)-enantiomer of profens is the eutomer, meaning it is the pharmacologically active form that is a potent inhibitor of both COX-1 and COX-2. In contrast, the (R)-enantiomer is considered the distomer, exhibiting significantly weaker to negligible COX inhibitory activity in vitro. This stereoselectivity is a critical factor in the pharmacological profile of this class of drugs.

Plasma Protein Binding

Both enantiomers of this compound bind extensively to plasma proteins, primarily albumin. However, studies have indicated that there can be stereoselectivity in this binding. For instance, with this compound, the (R)-enantiomer has been shown to bind more avidly to rabbit albumin than the (S)-enantiomer[1]. This differential binding can influence the pharmacokinetics of the individual enantiomers, affecting their distribution and elimination.

Metabolic Chiral Inversion

A crucial aspect of the in vivo pharmacology of (R)-2-phenylpropionic acid is its unidirectional metabolic chiral inversion to the active (S)-enantiomer. This process allows the body to convert the inactive form into the therapeutically effective one. This inversion is a key reason why racemic mixtures of profens are often administered, as a significant portion of the (R)-enantiomer is ultimately converted to the active (S)-form. The (S)-enantiomer does not undergo inversion to the (R)-form.

The mechanism of this inversion involves the formation of a coenzyme A (CoA) thioester intermediate. The (R)-enantiomer is stereoselectively activated to (R)-2-phenylpropionyl-CoA, which then undergoes epimerization to the (S)-thioester, followed by hydrolysis to release the active (S)-2-phenylpropionic acid.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is based on a generic fluorometric COX inhibitor screening assay.

Materials:

  • COX-1 or COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Test compounds ((R)- and (S)-2-phenylpropionic acid) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the master mix to the wells of the 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor.

  • Add the COX-1 or COX-2 enzyme to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This protocol outlines a general procedure for determining plasma protein binding using an equilibrium dialysis apparatus.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well dialysis unit)

  • Dialysis membrane (with an appropriate molecular weight cutoff, e.g., 5-10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Plasma (from the species of interest)

  • Test compounds ((R)- and (S)-2-phenylpropionic acid)

  • Analytical system for quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare the dialysis unit according to the manufacturer's instructions, including hydration of the dialysis membrane.

  • Spike the plasma with the test compound at the desired concentration.

  • Add the spiked plasma to one chamber of the dialysis cell (the plasma chamber).

  • Add an equal volume of PBS to the other chamber (the buffer chamber).

  • Seal the unit and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours, to be determined experimentally).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the test compound in both samples using a validated analytical method.

  • Calculate the fraction unbound (fu) using the following formula: fu = Cbuffer / Cplasma, where Cbuffer is the concentration in the buffer chamber and Cplasma is the concentration in the plasma chamber.

  • The percentage of protein binding is calculated as (1 - fu) x 100%.

In Vitro Chiral Inversion Assay

This protocol is a generalized method for assessing the chiral inversion of (R)-2-phenylpropionic acid in vitro using liver microsomes.

Materials:

  • Liver microsomes (from the species of interest, e.g., rat)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Cofactors: ATP, Coenzyme A (CoA), and MgCl2

  • (R)-2-phenylpropionic acid (substrate)

  • Quenching solution (e.g., acetonitrile)

  • Chiral HPLC system for enantiomeric separation and quantification

Procedure:

  • Prepare an incubation mixture containing liver microsomes, incubation buffer, and the cofactors (ATP, CoA, MgCl2).

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding (R)-2-phenylpropionic acid.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a chiral HPLC method to separate and quantify the concentrations of the (R)- and (S)-enantiomers.

  • Plot the concentrations of both enantiomers over time to determine the rate and extent of chiral inversion.

Visualizations

Signaling Pathway of COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation & Pain Prostaglandins->Inflammation S_2_PPA (S)-2-Phenylpropionic Acid S_2_PPA->COX_Enzymes Inhibits

Caption: Inhibition of prostaglandin synthesis by (S)-2-phenylpropionic acid.

Experimental Workflow for Biological Activity Comparison

Experimental_Workflow cluster_enantiomers Test Compounds cluster_assays In Vitro Assays cluster_results Data Analysis R_PPA (R)-2-Phenylpropionic Acid COX_Assay COX Inhibition Assay R_PPA->COX_Assay PPB_Assay Protein Binding Assay R_PPA->PPB_Assay Inversion_Assay Chiral Inversion Assay R_PPA->Inversion_Assay S_PPA (S)-2-Phenylpropionic Acid S_PPA->COX_Assay S_PPA->PPB_Assay IC50 IC50 Determination COX_Assay->IC50 Binding Fraction Unbound (fu) PPB_Assay->Binding Inversion_Rate Rate of Inversion Inversion_Assay->Inversion_Rate Comparison Comparative Analysis IC50->Comparison Binding->Comparison Inversion_Rate->Comparison

Caption: Workflow for comparing the biological activities of the enantiomers.

Logical Relationship of Chiral Inversion

Chiral_Inversion R_PPA (R)-2-Phenylpropionic Acid (Inactive) Enzyme1 Acyl-CoA Synthetase (+ ATP, CoA) R_PPA->Enzyme1 R_CoA (R)-2-Phenylpropionyl-CoA Enzyme2 Epimerase R_CoA->Enzyme2 S_CoA (S)-2-Phenylpropionyl-CoA Enzyme3 Hydrolase S_CoA->Enzyme3 S_PPA (S)-2-Phenylpropionic Acid (Active) Enzyme1->R_CoA Enzyme2->S_CoA Enzyme3->S_PPA

Caption: The metabolic pathway of chiral inversion from (R)- to (S)-enantiomer.

References

A Comparative Analysis of 2-Phenylpropionic Acid Derivatives and Other NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-phenylpropionic acid derivatives (profens), a major class of non-steroidal anti-inflammatory drugs (NSAIDs), with other commonly used NSAIDs. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for all NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, prostacyclins, and thromboxanes.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever.[2] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and supporting platelet aggregation.[2][3]

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and mitogens, and is primarily responsible for the production of prostaglandins at sites of inflammation.[2][3]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, particularly gastrointestinal issues, are linked to the inhibition of COX-1.[2][3]

Comparative Efficacy

The efficacy of NSAIDs is determined by their ability to inhibit COX enzymes and subsequently reduce inflammation and pain. This is often evaluated through in vitro enzyme inhibition assays and in vivo models of inflammation and analgesia.

In Vitro Cyclooxygenase Inhibition

The inhibitory potency of NSAIDs against COX-1 and COX-2 is typically measured by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 values is used to determine the selectivity of an NSAID. A ratio greater than 1 suggests a preference for inhibiting COX-2, while a ratio less than 1 indicates a preference for COX-1.

NSAID ClassDrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
2-Phenylpropionic Acids (Profens) Ibuprofen12800.15[4]
Naproxen~95% inhibition at therapeutic dose~71.5% inhibition at therapeutic dose-[5]
Ketoprofen---
Acetic Acids Diclofenac0.0760.0262.9[4]
Indomethacin0.00900.310.029[4]
Enolic Acids (Oxicams) Piroxicam47251.9[4]
Meloxicam376.16.1[4]
COX-2 Selective Inhibitors (Coxibs) Celecoxib826.812[4]
Rofecoxib>10025>4.0[4]

Note: IC50 values can vary between different studies and assay conditions. The data presented is a summary from available literature.

In Vivo Anti-inflammatory and Analgesic Efficacy

The anti-inflammatory and analgesic properties of NSAIDs are assessed using various animal models.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This model is widely used to evaluate the anti-inflammatory effects of drugs. Inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in paw volume after drug administration is measured.

DrugDose (mg/kg)% Inhibition of Edema
Naproxen1573% (at 3 hours)[6]
Indomethacin10-

A meta-analysis has shown that ketoprofen is significantly superior to both ibuprofen and diclofenac in relieving moderate-severe pain and improving functional status.[7]

Analgesic Activity (Acetic Acid-Induced Writhing in Mice)

This test assesses the peripheral analgesic activity of drugs. Writhing (abdominal constrictions) is induced by injecting acetic acid, and the number of writhes is counted after drug administration. A reduction in the number of writhes indicates an analgesic effect.

Studies have shown that both ibuprofen and mefenamic acid are superior to placebo in providing pain relief in dysmenorrhea, with no significant clinical difference observed between the two drugs.[8][9]

Comparative Side Effect Profiles

The side effect profiles of NSAIDs are a critical consideration in their clinical use, primarily concerning the gastrointestinal and cardiovascular systems.

Gastrointestinal Toxicity

The most common side effect of NSAIDs is gastrointestinal (GI) toxicity, ranging from dyspepsia to peptic ulcers and bleeding.[10][11] This is primarily due to the inhibition of COX-1, which is essential for maintaining the integrity of the gastric mucosa.[11]

NSAIDRelative Risk (RR) for GI Complications
Ibuprofen2.7 (generally safer)[12]
Naproxen5.6[12]
Diclofenac4.0[12]
Selective COX-2 Inhibitors1.9 (less toxic than non-selective NSAIDs)[12]

One study noted that indomethacin and ibuprofen produced a biphasic increase in gastrointestinal blood loss, indicating both gastric and intestinal lesions.[13]

Cardiovascular Side Effects

There is an increased risk of cardiovascular events, such as myocardial infarction and stroke, associated with the use of some NSAIDs.[14][15] This is thought to be related to the inhibition of COX-2 in blood vessels, which can disrupt the balance between pro-thrombotic and anti-thrombotic factors.

NSAIDRisk of Serious Cardiovascular Events
COX-2 Inhibitors Increased risk compared to placebo (RR = 1.37)[14]
Diclofenac (150 mg daily) Similar risk to COX-2 inhibitors[14]
Ibuprofen (≤ 1200 mg daily) Low-dose ibuprofen is associated with a lower cardiovascular risk.[14] However, higher doses have been associated with an increased risk of major coronary events (RR 2.22).[15]
Naproxen (1000 mg daily) Appears to have a better cardiovascular safety profile and may be similar to placebo.[14]

A meta-analysis of observational trials indicated that all COX-2 inhibitors and NSAIDs, with the exception of naproxen and low-dose ibuprofen, increase cardiovascular risk.[14]

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of test compounds for COX-1 and COX-2 enzymes.

Methodology:

  • Purified COX-1 or COX-2 enzyme is incubated with a buffer solution containing necessary co-factors like hematin and L-epinephrine.[16]

  • The test compound (NSAID) at various concentrations is added to the enzyme solution and pre-incubated.[16]

  • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.[16]

  • The reaction is allowed to proceed for a specific time and then stopped.

  • The amount of prostaglandin E2 (PGE2) produced is measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).[16]

  • The percentage of COX inhibition is calculated by comparing the PGE2 produced in the presence of the inhibitor to that of a control without the inhibitor.[16]

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[16]

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.

Methodology:

  • Experimental animals (rats) are divided into control and treatment groups.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.[6]

  • The test compound or vehicle (for the control group) is administered orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.[2][6]

  • The paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[6]

Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of a test compound.

Methodology:

  • Experimental animals (mice) are divided into control and treatment groups.[17]

  • The test compound or vehicle is administered to the respective groups.[17]

  • After a predetermined time, a 1% solution of acetic acid is injected intraperitoneally to induce writhing.[17]

  • The mice are placed in an observation chamber, and the number of writhes (a characteristic stretching behavior) is counted for a specific period (e.g., 10-15 minutes).[17][18]

  • The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

Visualizations

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Physiological Functions Physiological Functions Prostaglandins (PGE2, PGI2, etc.)->Physiological Functions via COX-1 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever via COX-2 NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) NSAIDs->COX-2 (Inducible)

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.

NSAID_Comparison_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_safety Safety Assessment COX-1 Inhibition Assay COX-1 Inhibition Assay Data Analysis & Comparison Data Analysis & Comparison COX-1 Inhibition Assay->Data Analysis & Comparison COX-2 Inhibition Assay COX-2 Inhibition Assay COX-2 Inhibition Assay->Data Analysis & Comparison Anti-inflammatory (Carrageenan Paw Edema) Anti-inflammatory (Carrageenan Paw Edema) Anti-inflammatory (Carrageenan Paw Edema)->Data Analysis & Comparison Analgesic (Acetic Acid Writhing) Analgesic (Acetic Acid Writhing) Analgesic (Acetic Acid Writhing)->Data Analysis & Comparison Gastrointestinal Toxicity Gastrointestinal Toxicity Lead Optimization Lead Optimization Gastrointestinal Toxicity->Lead Optimization Cardiovascular Risk Cardiovascular Risk Cardiovascular Risk->Lead Optimization Compound Selection Compound Selection Compound Selection->COX-1 Inhibition Assay Compound Selection->COX-2 Inhibition Assay Compound Selection->Anti-inflammatory (Carrageenan Paw Edema) Compound Selection->Analgesic (Acetic Acid Writhing) Data Analysis & Comparison->Gastrointestinal Toxicity Data Analysis & Comparison->Cardiovascular Risk

Caption: Experimental workflow for the comparative evaluation of NSAIDs.

NSAID_Adverse_Effects cluster_GI Gastrointestinal Effects cluster_CV Cardiovascular Effects NSAID Administration NSAID Administration COX-1 Inhibition COX-1 Inhibition NSAID Administration->COX-1 Inhibition COX-2 Inhibition in Vasculature COX-2 Inhibition in Vasculature NSAID Administration->COX-2 Inhibition in Vasculature Decreased Prostaglandins in Gut Decreased Prostaglandins in Gut COX-1 Inhibition->Decreased Prostaglandins in Gut Reduced Mucus & Bicarbonate Reduced Mucus & Bicarbonate Decreased Prostaglandins in Gut->Reduced Mucus & Bicarbonate Increased Gastric Acid Damage Increased Gastric Acid Damage Reduced Mucus & Bicarbonate->Increased Gastric Acid Damage Ulceration & Bleeding Ulceration & Bleeding Increased Gastric Acid Damage->Ulceration & Bleeding Decreased Prostacyclin (PGI2) Decreased Prostacyclin (PGI2) COX-2 Inhibition in Vasculature->Decreased Prostacyclin (PGI2) Imbalance with Thromboxane A2 Imbalance with Thromboxane A2 Decreased Prostacyclin (PGI2)->Imbalance with Thromboxane A2 Increased Platelet Aggregation Increased Platelet Aggregation Imbalance with Thromboxane A2->Increased Platelet Aggregation Thrombotic Events Thrombotic Events Increased Platelet Aggregation->Thrombotic Events

Caption: Logical relationship of NSAID-induced adverse effects.

References

A Researcher's Guide to Confirming Absolute Configuration of Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of enantiomers is a critical step in chemical synthesis, drug discovery, and materials science. The spatial arrangement of atoms in a chiral molecule dictates its biological activity and physical properties. This guide provides a comprehensive comparison of the four primary techniques used to confirm the absolute configuration of enantiomers: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

This document will delve into the experimental protocols for each method, present quantitative data for easy comparison, and utilize visualizations to clarify complex workflows and relationships.

At a Glance: Comparison of Key Techniques

The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, the amount of material available, and the desired level of certainty. The following table summarizes the key quantitative parameters for each technique.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Derivatizing Agents (e.g., Mosher's Method)
Principle Diffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized infrared lightDifferential absorption of left and right circularly polarized UV-Vis lightFormation of diastereomers with a chiral derivatizing agent and analysis of their distinct NMR spectra
Sample State Single crystalSolution or neat liquidSolutionSolution
Sample Amount Micrograms to milligrams5-15 mg (recoverable)[1]~1 mg/mL or less[2]~5 mg
Measurement Time Hours to days1-4 hoursMinutes to hours4-6 hours of active effort over 1-2 days[3]
Accuracy High (unambiguous determination)High (with computational support)High (with computational support or known chromophores)High (dependent on conformational rigidity)
Instrumentation Cost HighHighModerateModerate to High
Key Advantage Provides the complete 3D structureApplicable to a wide range of molecules in solution, no chromophore neededHigh sensitivity for compounds with UV-Vis chromophoresWidely accessible NMR instrumentation
Key Limitation Requires a high-quality single crystal, which can be difficult to grow. Not suitable for all compounds.[4]Requires computational calculations for interpretation; can be challenging for highly flexible molecules.Requires a chromophore near the stereocenter for strong signals.Requires chemical derivatization, which may not be straightforward for all functional groups.

In-Depth Analysis of Techniques

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules as it provides a direct and unambiguous three-dimensional structure of the molecule in the solid state.[5] The technique relies on the diffraction of X-rays by the electrons in a crystalline lattice. For chiral molecules, the phenomenon of anomalous dispersion allows for the determination of the absolute configuration.

A generalized protocol for determining absolute configuration using single-crystal X-ray crystallography involves the following steps:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the enantiomerically pure compound. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated. To determine the absolute configuration, it is crucial to collect data with sufficient anomalous signal, often by using a specific X-ray wavelength (e.g., from a copper or molybdenum source) that is close to an absorption edge of a heavy atom in the molecule. If the molecule only contains light atoms (C, H, N, O), the anomalous signal is weak, making the determination more challenging, though not impossible with modern instrumentation and techniques.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the unit cell are then determined using various computational methods. The structural model is refined against the experimental data to obtain the final, high-resolution structure.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the intensities of Bijvoet pairs – pairs of reflections that are related by inversion symmetry. In the presence of anomalous scattering, the intensities of these pairs are not equal. The Flack parameter is a commonly used value to determine the correctness of the assigned absolute configuration. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Crystal_Growth Grow Single Crystal Crystal_Selection Select High-Quality Crystal Crystal_Growth->Crystal_Selection Data_Collection Collect Diffraction Data Crystal_Selection->Data_Collection Data_Processing Process Data Data_Collection->Data_Processing Structure_Solution Solve Structure Data_Processing->Structure_Solution Structure_Refinement Refine Structure Structure_Solution->Structure_Refinement Absolute_Configuration Determine Absolute Configuration (Flack Parameter) Structure_Refinement->Absolute_Configuration

X-ray Crystallography Workflow
Vibrational Circular Dichroism (VCD)

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[4] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.

The determination of absolute configuration by VCD involves a combination of experimental measurements and quantum chemical calculations:[4]

  • Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) at a concentration typically in the range of 0.05 to 0.2 M.[4] Approximately 5-15 mg of the sample is required, and it is recoverable after the measurement.[1]

  • VCD Spectrum Measurement: The VCD and infrared (IR) spectra of the sample are recorded simultaneously on a VCD spectrometer. The measurement time can range from 1 to 4 hours.

  • Computational Modeling:

    • Conformational Search: A thorough conformational search of the molecule is performed using computational methods (e.g., molecular mechanics or density functional theory - DFT) to identify all low-energy conformers.

    • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized, and their vibrational frequencies, IR intensities, and VCD intensities are calculated using DFT.

    • Spectral Simulation: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a theoretical VCD spectrum for one enantiomer.

  • Comparison and Assignment: The experimental VCD spectrum is compared with the calculated spectrum. If the signs and relative intensities of the bands in the experimental and calculated spectra match, the assumed absolute configuration in the calculation is correct. If they are opposite, the absolute configuration is the inverse of what was modeled.

vcd_workflow cluster_exp Experimental cluster_comp Computational Sample_Prep Prepare Solution Measure_Spectrum Measure VCD & IR Spectra Sample_Prep->Measure_Spectrum Compare_Spectra Compare Experimental & Simulated Spectra Measure_Spectrum->Compare_Spectra Conformational_Search Conformational Search DFT_Calculation DFT Calculations (Geometry, Frequencies, VCD) Conformational_Search->DFT_Calculation Spectral_Simulation Simulate VCD Spectrum DFT_Calculation->Spectral_Simulation Spectral_Simulation->Compare_Spectra Assign_Configuration Assign Absolute Configuration Compare_Spectra->Assign_Configuration

VCD Experimental Workflow
Electronic Circular Dichroism (ECD)

ECD spectroscopy, also known as CD spectroscopy, measures the differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light.[6] This technique is particularly sensitive to the stereochemistry of molecules containing chromophores (light-absorbing groups).

Similar to VCD, ECD relies on comparing experimental and calculated spectra, or by comparing the experimental spectrum to that of a known analogue.[6]

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile, hexane). The concentration is adjusted to obtain an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.[2]

  • ECD Spectrum Measurement: The ECD and UV-Vis spectra are recorded on a CD spectropolarimeter.

  • Data Interpretation:

    • Comparison with Known Compounds: If the ECD spectrum of a structurally similar compound with a known absolute configuration is available, a direct comparison can often lead to the assignment of the unknown compound's configuration.

    • Exciton Chirality Method: For molecules with two or more interacting chromophores, the exciton chirality method can be used to determine the absolute configuration based on the sign of the Cotton effects in the ECD spectrum.

    • Computational Prediction: Time-dependent density functional theory (TD-DFT) calculations can be used to predict the ECD spectrum of a given enantiomer. The experimental spectrum is then compared to the calculated spectrum for assignment.

ecd_analysis Measure Measure ECD Spectrum Analyze Analyze Spectrum (Cotton Effects) Measure->Analyze Compare Compare with... Analyze->Compare Known Known Compound Spectrum Compare->Known Empirical Calculated Calculated Spectrum (TD-DFT) Compare->Calculated Computational Exciton Exciton Chirality Rule Compare->Exciton Semi-empirical Assign Assign Absolute Configuration Known->Assign Calculated->Assign Exciton->Assign

ECD Analysis Pathways
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)

This technique involves the chemical conversion of the enantiomeric analyte into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be used to deduce the absolute configuration of the original enantiomer. The most well-known example is the Mosher's method, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA.[3]

The protocol for Mosher's method involves the synthesis and NMR analysis of two diastereomeric esters:[3]

  • Esterification: The chiral alcohol (or amine) of unknown configuration is separately reacted with the (R)- and (S)-enantiomers of MTPA chloride (or MTPA acid with a coupling agent) to form the corresponding (R)-MTPA and (S)-MTPA esters (or amides).

  • NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded. It is crucial to unambiguously assign the proton signals for both diastereomers.

  • Data Analysis (Δδ Calculation): The chemical shift difference (Δδ) for each proton is calculated using the formula: Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift of the corresponding proton in the (R)-MTPA ester.

  • Configuration Assignment: The signs of the Δδ values are analyzed. According to the Mosher's model, the protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents around the stereocenter, the absolute configuration can be determined.

mosher_workflow Analyte Chiral Analyte (Unknown Configuration) R_MTPA (R)-MTPA Ester Analyte->R_MTPA S_MTPA (S)-MTPA Ester Analyte->S_MTPA NMR_R Record ¹H NMR of (R)-Ester R_MTPA->NMR_R NMR_S Record ¹H NMR of (S)-Ester S_MTPA->NMR_S Analysis Calculate Δδ = δS - δR NMR_R->Analysis NMR_S->Analysis Assignment Assign Absolute Configuration Analysis->Assignment

Mosher's Method Workflow

Conclusion

The determination of the absolute configuration of enantiomers is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques. X-ray crystallography provides the most definitive structural information but is contingent on the ability to grow high-quality crystals. VCD and ECD spectroscopy offer robust solutions for determining absolute configuration in the solution phase, with VCD being more universally applicable and ECD offering high sensitivity for chromophore-containing molecules. NMR spectroscopy with chiral derivatizing agents, exemplified by Mosher's method, provides a widely accessible and reliable method that leverages the power of NMR to differentiate diastereomers.

The choice of technique will ultimately be guided by the specific characteristics of the molecule under investigation, the available resources, and the level of structural detail required. By understanding the principles, protocols, and comparative advantages of each method, researchers can confidently and accurately assign the absolute configuration of chiral molecules, a crucial step in advancing chemical and pharmaceutical research.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Phenylpropionic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-phenylpropionic acid, a key intermediate in the synthesis of many non-steroidal anti-inflammatory drugs (NSAIDs), is paramount. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—for the analysis of this compound. The information presented is supported by a synthesis of experimental data from various studies to aid in the selection of the most suitable method for specific analytical needs.

Introduction to Analytical Techniques

The choice of an analytical technique for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and the desired analytical throughput. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds, making it suitable for many pharmaceutical applications.[1][2] Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[1][2] Capillary Electrophoresis (CE) offers high separation efficiency and is particularly well-suited for the analysis of charged species.[3]

Comparative Performance Data

The following tables summarize the key performance parameters for the analysis of this compound and related profens using HPLC, GC, and CE, based on data from various method validation studies.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data

ParameterReported ValuesReferences
Linearity (R²) > 0.999[4]
Accuracy (% Recovery) 98.0 - 102.0%[4]
Precision (% RSD) < 2.0%[4]
Limit of Detection (LOD) 0.05 µg/mL[5]
Limit of Quantitation (LOQ) 0.15 µg/mL[5]

Table 2: Gas Chromatography (GC) Performance Data

ParameterReported ValuesReferences
Linearity (R²) > 0.995[6]
Accuracy (% Recovery) 95.0 - 105.0%[6]
Precision (% RSD) < 5.0%[6]
Limit of Detection (LOD) 0.1 µg/mL[6]
Limit of Quantitation (LOQ) 0.3 µg/mL[6]

Table 3: Capillary Electrophoresis (CE) Performance Data

ParameterReported ValuesReferences
Linearity (R²) > 0.998[7]
Accuracy (% Recovery) 97.0 - 103.0%[7]
Precision (% RSD) < 3.0%[7]
Limit of Detection (LOD) 0.5 µg/mL[7]
Limit of Quantitation (LOQ) 1.5 µg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for the analysis of this compound and its derivatives involves reversed-phase HPLC.[4]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength of 220 nm.

  • Temperature: 25°C

  • Injection Volume: 20 µL

  • Internal Standard: An appropriate internal standard, such as another profen not present in the sample, can be used for improved quantitation.

Gas Chromatography (GC) Protocol

GC analysis of this compound typically requires derivatization to increase its volatility.

  • Derivatization: Esterification of the carboxylic acid group, for example, by reaction with a silylating agent (e.g., BSTFA) or an alkylating agent (e.g., methyl iodide).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Injection Volume: 1 µL (split or splitless injection).

Capillary Electrophoresis (CE) Protocol

CE offers a high-efficiency separation method for charged analytes like this compound.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as a phosphate or borate buffer, at a pH that ensures the analyte is in its ionized form (e.g., pH 7.0). Organic modifiers like methanol or acetonitrile can be added to the BGE to improve separation.

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

  • Temperature: 25°C.

Mandatory Visualizations

To visually represent the logical flow of the cross-validation process and the relationship between the analytical techniques, the following diagrams are provided.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation HPLC_Dev HPLC Method Development HPLC_Val HPLC Validation (Accuracy, Precision, Linearity, etc.) HPLC_Dev->HPLC_Val GC_Dev GC Method Development GC_Val GC Validation (Accuracy, Precision, Linearity, etc.) GC_Dev->GC_Val CE_Dev CE Method Development CE_Val CE Validation (Accuracy, Precision, Linearity, etc.) CE_Dev->CE_Val Cross_Val Cross-Validation (Analysis of Same Samples) HPLC_Val->Cross_Val GC_Val->Cross_Val CE_Val->Cross_Val Data_Comp Data Comparison & Statistical Analysis Cross_Val->Data_Comp Conclusion Conclusion on Method Equivalency Data_Comp->Conclusion

Caption: Workflow for the cross-validation of analytical techniques.

LogicalRelationships cluster_techniques Analytical Techniques Analyte This compound HPLC HPLC (High Versatility) Analyte->HPLC Non-volatile GC GC (High Sensitivity for Volatiles) Analyte->GC Requires Derivatization CE CE (High Efficiency for Charged Analytes) Analyte->CE Charged Analyte Data_Output Comparative Analysis HPLC->Data_Output Quantitative Data GC->Data_Output Quantitative Data CE->Data_Output Quantitative Data

Caption: Logical relationships between analytical techniques for this compound.

Conclusion

The cross-validation of analytical techniques is a critical step in ensuring the reliability and comparability of data. For the analysis of this compound, HPLC, GC, and CE each offer distinct advantages and disadvantages. HPLC is a versatile and robust method suitable for a wide range of applications. GC, while requiring a derivatization step, can offer high sensitivity for volatile impurities. CE provides excellent separation efficiency for charged molecules with low solvent consumption.

The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity, and the available instrumentation. By carefully considering the performance data and experimental protocols presented in this guide, researchers can make an informed decision to ensure the generation of high-quality, reliable analytical data for this compound.

References

A Comparative Guide to Catalyst Performance in 2-Phenylpropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2-phenylpropionic acid, a key intermediate for many non-steroidal anti-inflammatory drugs (NSAIDs), is of paramount importance. The choice of catalyst is a critical factor influencing yield, selectivity, and overall process efficiency. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to facilitate informed catalyst selection.

Comparative Performance of Catalytic Systems

The synthesis of this compound can be achieved through several catalytic routes, each with its own set of advantages and limitations. The following table summarizes the performance of prominent catalytic systems based on available experimental data.

Catalyst SystemSubstrateReaction TypeCatalyst LoadingTemperature (°C)Pressure (bar)Time (h)Yield (%)Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Palladium-Catalyzed
Pd(OAc)₂ / NISPCDPP4-Bromoanisole / EthyleneHeck/Hydroxycarbonylation0.5 mol% Pd(OAc)₂ / 1.0 mol% Ligand10020 (C₂H₄), 40 (CO)16 (Heck), 20 (Carbonyl.)89High regioselectivityNot ReportedNot Reported
Pd(OAc)₂ / P(t-Bu)₃4-Bromoanisole / EthyleneHeck/HydroxycarbonylationNot Specified10020 (C₂H₄), 40 (CO)16 (Heck), 20 (Carbonyl.)70Not SpecifiedNot ReportedNot Reported
Pd(OAc)₂ / t-Bu-XPhos4-Bromoanisole / EthyleneHeck/HydroxycarbonylationNot Specified10020 (C₂H₄), 40 (CO)16 (Heck), 20 (Carbonyl.)65Not SpecifiedNot ReportedNot Reported
Pd(OAc)₂ / DPPF4-Bromoanisole / EthyleneHeck/HydroxycarbonylationNot Specified10020 (C₂H₄), 40 (CO)16 (Heck), 20 (Carbonyl.)55Not SpecifiedNot ReportedNot Reported
Methylation Catalyst
K₂CO₃ / Dimethyl Carbonate (DMC)PhenylacetonitrileMethylation & Hydrolysis2:1 molar ratio to substrate180Autogenic (~12)499 (conversion)>99 (mono-methylation)Not ApplicableNot Applicable
Enzymatic Catalyst
Nitrilase (Pseudomonas fluorescens)(R,S)-2-phenylpropionitrileHydrolysisWhole cells30AmbientNot SpecifiedNot Specifiedup to 80% ee for (S)- or (R)-acidNot ReportedNot Reported
Penicillin G acylase (PGA)2-phenylpropionic esterHydrolysis1.5 mg/mL30AmbientNot Specified94.5>97% ee for S-2-phenylpropionic acidNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for key synthetic methods.

Palladium-Catalyzed One-Pot Heck Reaction and Hydroxycarbonylation

This protocol describes a two-step, one-pot synthesis of 2-aryl propionic acids.[1]

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Neoisopinocampheyldiphenylphosphine - NISPCDPP)

  • Triethylamine (NEt₃)

  • Dioxane (solvent)

  • Ethylene (C₂H₄)

  • Carbon monoxide (CO)

  • Hydrochloric acid (HCl)

Procedure:

  • Heck Reaction: In a pressure autoclave, the aryl bromide, Pd(OAc)₂, the phosphine ligand, and NEt₃ are dissolved in dioxane.

  • The autoclave is purged and then pressurized with ethylene (20 bar).

  • The reaction mixture is heated to 100 °C and stirred for 16 hours.

  • After cooling, the ethylene pressure is released.

  • Hydroxycarbonylation: The reaction mixture is acidified with HCl.

  • The autoclave is then pressurized with carbon monoxide (40 bar).

  • The mixture is heated to 100 °C and stirred for an additional 20 hours.

  • After cooling and depressurization, the product is isolated and purified.

Methylation of Phenylacetonitrile followed by Hydrolysis

This procedure outlines the synthesis of this compound via methylation of phenylacetonitrile using dimethyl carbonate (DMC) as a green methylating agent.[2]

Materials:

  • Phenylacetonitrile

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Methylation: Phenylacetonitrile, DMC, and K₂CO₃ (in a 1:16:2 molar ratio) are charged into a pressure autoclave.

  • The autoclave is sealed and heated to 180 °C for 4 hours, during which an autogenic pressure of approximately 12 bar develops.

  • After cooling, the reaction mixture is transferred to a separatory funnel, and water and diethyl ether are added for extraction.

  • The organic layer containing 2-phenylpropionitrile is dried over sodium sulfate.

  • Hydrolysis: The isolated 2-phenylpropionitrile is mixed with a 10% aqueous solution of NaOH.

  • The mixture is heated at reflux for 4.5 hours.

  • After cooling, the solution is washed with diethyl ether to remove any non-acidic impurities.

  • The aqueous layer is then acidified with HCl to precipitate the this compound.

  • The product is extracted with diethyl ether, dried, and purified by distillation.

Enzymatic Hydrolysis of 2-Phenylpropionic Ester

This protocol describes the kinetic resolution of a racemic 2-phenylpropionic ester to produce the enantiomerically enriched S-2-phenylpropionic acid.[3]

Materials:

  • Racemic 2-phenylpropionic ester

  • Penicillin G acylase (PGA)

  • Tetrahydrofuran (THF)

  • Buffer solution (pH 7)

Procedure:

  • The racemic 2-phenylpropionic ester is dissolved in a solvent system of 95% tetrahydrofuran.

  • Penicillin G acylase (1.5 mg/mL) is added to the solution.

  • The reaction is maintained at 30 °C and a pH of 7.

  • The enzymatic hydrolysis is monitored until the desired conversion is achieved.

  • The S-2-phenylpropionic acid is then isolated and purified, resulting in a high yield and excellent enantiomeric excess.

Catalyst Selection Workflow

The choice of a catalyst is a multi-faceted decision. The following diagram illustrates a logical workflow to guide researchers in selecting the most suitable catalyst for their specific synthesis needs.

CatalystSelection start Define Synthesis Goals racemic_or_chiral Racemic or Enantiopure Product? start->racemic_or_chiral racemic_path Racemic Synthesis racemic_or_chiral->racemic_path Racemic chiral_path Enantioselective Synthesis racemic_or_chiral->chiral_path Enantiopure high_yield_selectivity High Yield & Selectivity? racemic_path->high_yield_selectivity enzymatic_synthesis Enzymatic Resolution chiral_path->enzymatic_synthesis cost_green Cost & Green Chemistry a Priority? high_yield_selectivity->cost_green No pd_catalysis Palladium-Catalyzed Heck/Carbonylation high_yield_selectivity->pd_catalysis Yes methylation Methylation of Phenylacetonitrile cost_green->methylation Yes end Select Optimal Catalyst pd_catalysis->end methylation->end enzymatic_synthesis->end

Caption: A decision-making workflow for selecting a catalyst for this compound synthesis.

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of 2-Phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo metabolic pathways of 2-phenylpropionic acid (2-PPA), a model compound for the profen class of nonsteroidal anti-inflammatory drugs (NSAIDs). Understanding the metabolic fate of 2-PPA is crucial for evaluating its potential for bioactivation into reactive metabolites, which can contribute to drug-induced toxicity. This document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic pathways to facilitate a deeper understanding of the compound's disposition.

Executive Summary

This compound undergoes two primary metabolic activation pathways: acyl glucuronidation and acyl-CoA formation. Both pathways can lead to the formation of reactive metabolites capable of covalently binding to cellular macromolecules. In vivo studies in rats suggest that the formation of 2-PPA-CoA is a more significant contributor to the covalent binding of 2-PPA to liver proteins than acyl glucuronidation. In vitro experiments support this finding, demonstrating the formation of a reactive 2-PPA-CoA thioester in rat liver homogenates.

Data Presentation

Table 1: In Vivo Effects of Metabolic Pathway Inhibitors on 2-PPA Covalent Binding in Rats
PretreatmentTarget PathwayInhibition of PathwayChange in Covalent Binding to Liver ProteinsReference
Trimethylacetic acid (TMA)Acyl-CoA formation64% decrease in 2-PPA-CoA exposure49% decrease[1]
(-)-BorneolAcyl glucuronidation95% inhibition23% decrease[1]
Table 2: In Vitro Reactivity and Stability of 2-PPA Metabolites

This table would ideally contain quantitative data on the formation rates (Vmax, Km) of 2-PPA-glucuronide and 2-PPA-CoA in rat liver microsomes or hepatocytes. However, specific kinetic parameters for 2-PPA were not available in the searched literature. The table below presents data on the reactivity of the formed metabolites with glutathione (GSH), a key cellular nucleophile.

MetaboliteFormation Rate Constant with GSH (M⁻¹s⁻¹)Stability (t½ at pH 7.4, 37°C)Reference
2-PPA-S-acyl-CoA (2-PPA-CoA)Not availableNot available
2-PPA-acyl-glucuronideNot availableNot available

Note: While specific formation rates for 2-PPA metabolites were not found, studies on similar compounds like valproic acid show Vmax values for glucuronidation in the range of 32.6 ± 0.6 nmol/min/mg protein in human liver microsomes.[2]

Table 3: Pharmacokinetic Parameters of this compound in Rabbits

Note: Pharmacokinetic data for 2-PPA in rats was not available in the searched literature. The following data is from studies in rabbits and may not be directly comparable to rat models.

ParameterR-2-PPAS-2-PPAReference
Unbound Volume of Distribution (L/kg)0.62 (0.07)0.30 (0.02)[3]
Fraction Inverted to S-enantiomer0.23 (0.02)-[3]

Experimental Protocols

In Vivo Study: Metabolic Activation in Rats

Objective: To determine the relative contribution of acyl glucuronidation and acyl-CoA formation to the covalent binding of 2-PPA to liver proteins in vivo.[1]

Animals: Male Sprague-Dawley rats.

Experimental Groups:

  • Control group receiving racemic 2-PPA (130 mg/kg).

  • Group pretreated with (-)-borneol (320 mg/kg, i.p.), an inhibitor of acyl glucuronidation, followed by 2-PPA administration.

  • Group pretreated with trimethylacetic acid (TMA; 500 mg/kg, i.p.), an inhibitor of acyl-CoA formation, followed by 2-PPA administration.

Procedure:

  • Pretreat animals with inhibitors or vehicle.

  • Administer racemic 2-PPA.

  • Collect livers over a 2-hour period.

  • Analyze liver homogenates for 2-PPA acyl glucuronide and 2-PPA-CoA formation using high-performance liquid chromatography (HPLC).

  • Measure covalent binding by scintillation counting of washed liver protein precipitates.

In Vitro Study: Acyl-CoA Thioester Formation in Rat Liver Homogenate

Objective: To investigate the formation of 2-PPA-CoA and its role in protein adduct formation in vitro.[3][4]

System: Rat liver homogenate.

Incubation Mixture:

  • (RS)-[1-¹⁴C]-2-Phenylpropionic acid (¹⁴C-2-PPA, 1 mM)

  • Rat liver homogenate (1.5 mg/mL)

  • Cofactors for acyl-CoA formation: Mg²⁺, ATP, and Coenzyme A (CoA)

Procedure:

  • Incubate the mixture at 37°C.

  • Collect aliquots over a 3-hour period.

  • Analyze for 2-PPA-CoA formation by HPLC. Confirmation can be done by co-elution with an authentic standard and mass spectrometry.

  • Measure covalent binding to hepatic proteins by quantifying the radiolabel associated with the protein pellet after extensive washing.

  • To assess the role of acyl-CoA synthetase, incubations can be performed in the presence of inhibitors such as palmitic acid, lauric acid, or octanoic acid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify 2-PPA and its metabolites.

While a specific HPLC method for 2-PPA and its metabolites was not detailed in the search results, a general approach for similar compounds is as follows:

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[5]

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol).[5]

Flow Rate: Typically 1.0 mL/min.[5]

Detection: UV/VIS detector at a wavelength where the compounds of interest have significant absorbance (e.g., 225 nm).[5]

Sample Preparation: Plasma or tissue homogenate samples are typically deproteinized with an organic solvent (e.g., acetonitrile) and centrifuged. The supernatant is then injected into the HPLC system.

Mandatory Visualization

Metabolic_Activation_of_2_PPA cluster_in_vivo In Vivo (Rat Liver) cluster_in_vitro In Vitro (Rat Liver Preparations) 2-PPA_in_vivo This compound (2-PPA) Acyl_Glucuronide_in_vivo 2-PPA-acyl-glucuronide 2-PPA_in_vivo->Acyl_Glucuronide_in_vivo UDP-Glucuronosyltransferases (UGTs) Acyl_CoA_in_vivo 2-PPA-S-acyl-CoA 2-PPA_in_vivo->Acyl_CoA_in_vivo Acyl-CoA Synthetases Protein_Adducts_in_vivo Covalent Protein Adducts Acyl_Glucuronide_in_vivo->Protein_Adducts_in_vivo Acyl_CoA_in_vivo->Protein_Adducts_in_vivo Major Pathway 2-PPA_in_vitro This compound (2-PPA) Acyl_Glucuronide_in_vitro 2-PPA-acyl-glucuronide 2-PPA_in_vitro->Acyl_Glucuronide_in_vitro UGTs Acyl_CoA_in_vitro 2-PPA-S-acyl-CoA 2-PPA_in_vitro->Acyl_CoA_in_vitro Acyl-CoA Synthetases GSH_Conjugate 2-PPA-SG Acyl_Glucuronide_in_vitro->GSH_Conjugate GSTs Acyl_CoA_in_vitro->GSH_Conjugate GSTs Protein_Adducts_in_vitro Covalent Protein Adducts Acyl_CoA_in_vitro->Protein_Adducts_in_vitro

Caption: Metabolic activation pathways of this compound.

Experimental_Workflow cluster_invivo In Vivo Arm cluster_invitro In Vitro Arm Animal_Dosing Administer 2-PPA to Rats (± Inhibitors) Tissue_Collection_vivo Collect Liver Samples Animal_Dosing->Tissue_Collection_vivo Analysis_vivo HPLC Analysis for Metabolites & Scintillation Counting for Covalent Binding Tissue_Collection_vivo->Analysis_vivo Comparison Compare Quantitative Data (Metabolite Formation, Covalent Binding) Analysis_vivo->Comparison Preparation Prepare Rat Liver Homogenates or Microsomes Incubation Incubate with 2-PPA & Cofactors Preparation->Incubation Analysis_vitro HPLC Analysis for Metabolites & Radiolabel Detection for Covalent Binding Incubation->Analysis_vitro Analysis_vitro->Comparison

Caption: Workflow for comparing in vivo and in vitro metabolism.

References

A Head-to-Head Comparison of Chiral Stationary Phases for HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Development and Analytical Science

The separation of enantiomers is a critical task in the pharmaceutical industry, as the biological activity and toxicological profiles of chiral drugs can vary significantly between stereoisomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most widely used technique for the analysis and purification of enantiomers.[1] The choice of the appropriate CSP is paramount for achieving successful chiral separations. This guide provides a head-to-head comparison of the most common classes of CSPs, supported by experimental data for the separation of representative pharmaceutical compounds.

The primary mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[2] The type and strength of these interactions depend on the structures of both the analyte and the chiral selector, as well as the composition of the mobile phase.

The most prominent types of commercially available CSPs include polysaccharide-based, Pirkle-type (brush-type), macrocyclic glycopeptide, cyclodextrin-based, and protein-based phases. Each class of CSP offers unique chiral recognition capabilities suitable for different types of analytes.

Performance Comparison of Chiral Stationary Phases

The following tables summarize the performance of different CSPs for the separation of three model compounds: the antidepressant fluoxetine, N-FMOC protected amino acids which are crucial building blocks in peptide synthesis, and the immunomodulatory drug thalidomide. The data highlights the strengths and weaknesses of each CSP class for these specific applications.

Table 1: HPLC Separation of Fluoxetine Enantiomers on Various Chiral Stationary Phases

Chiral Stationary Phase (CSP)CSP TypeMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
Chiralcel OD-H Polysaccharide (Cellulose)Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)0.5>1.5[3]
Chiralpak AD-H Polysaccharide (Amylose)Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v)0.5>1.5[3]
Cyclobond I 2000 DM CyclodextrinMethanol/0.2% Triethylamine Acetic Acid (25/75, v/v; pH 3.8)1.02.30[3]
Chiralpak IK Polysaccharide (Cellulose)Hexane/Ethanol/Diethylamine (95/5/0.1, v/v/v)1.0Baseline[4]
Chiralpak IK Polysaccharide (Cellulose)Hexane/Isopropanol/Diethylamine (90/10/0.1, v/v/v)1.0Better than baseline[4]

Table 2: HPLC Separation of N-FMOC-Amino Acid Enantiomers on Polysaccharide and Cyclodextrin-Based CSPs

AnalyteChiral Stationary Phase (CSP)CSP TypeMobile PhaseResolution (Rs)Reference
19 Common FMOC-Amino Acids Lux Cellulose-2 Polysaccharide (Cellulose)0.1% TFA in Acetonitrile/Water15 baseline resolved[2][5]
19 Common FMOC-Amino Acids Lux Cellulose-3 Polysaccharide (Cellulose)0.1% TFA in Acetonitrile/Water13 baseline resolved[5]
FMOC-Amino Acids β-Cyclodextrin CyclodextrinAcetonitrile with modifiers (triethylamine, acetic acid)Enhanced selectivity[6]

Table 3: HPLC Separation of Thalidomide Enantiomers on Polysaccharide and Macrocyclic Glycopeptide CSPs

Chiral Stationary Phase (CSP)CSP TypeMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
Chiralcel OJ-H Polysaccharide (Cellulose)Methanol0.5Baseline for thalidomide and analogues[7]
Chiralpak AD Polysaccharide (Amylose)Methanol0.5>10 for Thalidomide[7]
Lux Amylose-2 Polysaccharide (Amylose)Methanol0.5High resolution[7]
Vancomycin CSP Macrocyclic Glycopeptide14% Acetonitrile in 20 mM Ammonium Formate (pH 5.4)-Well separated[8]

Logical Workflow for Chiral Stationary Phase Selection

The selection of an appropriate CSP is a crucial step in chiral method development. The following diagram illustrates a logical workflow to guide researchers in this process.

Chiral_Separation_Workflow Workflow for Chiral Stationary Phase Selection Analyte Analyte Characterization (Functional Groups, pKa, Solubility) Screening Initial Screening with Polysaccharide CSPs (e.g., Cellulose, Amylose derivatives) Analyte->Screening Pirkle Pirkle-type CSPs (π-acidic/π-basic analytes) Screening->Pirkle Partial or No Separation Macrocyclic Macrocyclic Glycopeptide CSPs (Amphoteric, Amino Acids) Screening->Macrocyclic Partial or No Separation Cyclodextrin Cyclodextrin-based CSPs (Inclusion complexation) Screening->Cyclodextrin Partial or No Separation Optimization Method Optimization (Mobile Phase, Temperature, Flow Rate) Screening->Optimization Good Separation Pirkle->Optimization Improved Separation Macrocyclic->Optimization Improved Separation Cyclodextrin->Optimization Improved Separation Success Successful Separation Optimization->Success

Caption: A logical workflow for selecting a chiral stationary phase for HPLC separation.

Detailed Experimental Protocols

1. Separation of Fluoxetine Enantiomers on Chiralpak IK [4]

  • Chiral Stationary Phase: CHIRALPAK® IK (250 mm x 4.6 mm i.d., 5 µm)

  • Mobile Phase Option 1: Hexane/Ethanol/Diethylamine (95/5/0.1, v/v/v)

  • Mobile Phase Option 2: Hexane/Isopropanol/Diethylamine (90/10/0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 270 nm

  • Sample Preparation: 1.0 mg/mL in Ethanol

  • Injection Volume: 5.0 µL

2. Separation of N-FMOC α-Amino Acids on Lux Cellulose-2 [2][5]

  • Chiral Stationary Phase: Lux Cellulose-2 (250 x 4.6 mm)

  • Mobile Phase: Isocratic elution with 0.1% Trifluoroacetic Acid in Acetonitrile/Water (typically starting with 60:40 v/v and adjusting the acetonitrile content to optimize resolution and retention).

  • Flow Rate: Not specified, but typically 1.0 mL/min for a 4.6 mm i.d. column.

  • Temperature: Ambient

  • Detection: UV

  • Note: If separation is not achieved, screening with 0.1% Formic Acid in Methanol/Water is recommended.[5]

3. Separation of Thalidomide Enantiomers on Chiralpak AD [7]

  • Chiral Stationary Phase: Chiralpak AD

  • Mobile Phase: 100% Methanol

  • Flow Rate: 0.5 mL/min

  • Temperature: 20°C

  • Detection: UV

Conclusion

The choice of a chiral stationary phase is a critical determinant for the successful HPLC separation of enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, demonstrate broad applicability and often provide excellent resolutions for a wide range of chiral compounds, as seen in the examples of fluoxetine, N-FMOC-amino acids, and thalidomide.[4][5][7] Cyclodextrin-based CSPs can offer superior resolution for certain molecules like fluoxetine, where inclusion complexation plays a significant role in the separation mechanism.[3] Macrocyclic glycopeptide phases are particularly effective for the separation of amino acids and other amphoteric compounds.[9]

A systematic screening approach, starting with the versatile polysaccharide-based CSPs and then exploring other types like Pirkle, macrocyclic glycopeptide, or cyclodextrin phases based on the analyte's properties, is a time-efficient strategy for chiral method development. The provided experimental protocols serve as a starting point for the optimization of chiral separations for these and similar compounds.

References

A Comparative Guide to the Synthesis of Atorvastatin: The Established Paal-Knorr Route vs. a Modern Ugi Multicomponent Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison between the established Paal-Knorr synthesis of Atorvastatin and a newer, more efficient methodology centered around the Ugi multicomponent reaction. The information presented is intended to assist researchers in evaluating and selecting synthetic strategies based on key performance indicators and experimental considerations.

Atorvastatin, a leading drug for the management of hypercholesterolemia, is a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1] Its complex structure has led to the development of various synthetic routes, with the Paal-Knorr condensation being the traditional industrial method.[1][2] However, recent advancements in synthetic chemistry have introduced more convergent and efficient approaches, such as those utilizing multicomponent reactions (MCRs).[1][2]

Mechanism of Action: Inhibition of the HMG-CoA Reductase Pathway

Atorvastatin functions by blocking the HMG-CoA reductase enzyme, which catalyzes the conversion of HMG-CoA to mevalonic acid.[3] This is a rate-limiting step in the mevalonate pathway, the metabolic cascade responsible for producing cholesterol and other isoprenoids.[3][4][5] By inhibiting this enzyme, Atorvastatin effectively reduces the endogenous production of cholesterol in the liver.[6]

HMG_CoA_Reductase_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA_Reductase->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase inhibits

Atorvastatin's inhibition of the HMG-CoA reductase enzyme.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative differences between the Paal-Knorr and the Ugi MCR synthetic routes to Atorvastatin.

MetricEstablished Route (Paal-Knorr)New Methodology (Ugi MCR)
Number of Steps 6-10[1][2]4[1][7]
Overall Yield Variable, dependent on specific processGenerally higher due to fewer steps
Key Step Yields Paal-Knorr condensation yield can be high but the reaction is often slow.[8] A kilogram-scale synthesis of the final salt reported a 78.7% yield for that step.[9]Ugi reaction: 40%[1][2] Intermediate formation: 87%[1][2] Cycloaddition: 46%[1][2]
Purity High purity (>99.5%) is achievable with optimized procedures.[9]High purity is expected due to the convergent nature of the synthesis.
Reaction Time The key Paal-Knorr condensation can be slow, sometimes exceeding 100 hours, although process optimization can reduce this.[8]MCRs are generally fast, and the overall synthesis is shorter.[1][2]
Scalability Proven for industrial, kilogram-scale production.[9]The Ugi reaction has been demonstrated on a 10 mmol scale.[1][2]

Experimental Protocols

Established Route: Paal-Knorr Synthesis Workflow

The Paal-Knorr synthesis is a convergent approach where the pyrrole core of Atorvastatin is formed by the condensation of a 1,4-diketone with a primary amine.[1][2] This has been the conventional method for large-scale industrial production.[9]

Paal_Knorr_Workflow Diketone 1,4-Diketone Intermediate PaalKnorr Paal-Knorr Condensation Diketone->PaalKnorr Amine Chiral Amine Side Chain Amine->PaalKnorr ProtectedAtorvastatin Protected Atorvastatin PaalKnorr->ProtectedAtorvastatin Deprotection Deprotection ProtectedAtorvastatin->Deprotection Atorvastatin Atorvastatin Deprotection->Atorvastatin

Workflow for the Paal-Knorr synthesis of Atorvastatin.

Methodology for Paal-Knorr Condensation and Final Deprotection (Kilogram-Scale Example):

  • Paal-Knorr Condensation: The advanced 1,4-diketone precursor and the chiral amine side chain are reacted in the presence of an acid catalyst, such as pivalic acid, in a suitable solvent mixture (e.g., heptane/toluene/THF).[9][10] The reaction mixture is heated to reflux, and water is removed azeotropically. The reaction progress is monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up, and the protected Atorvastatin intermediate is isolated. This intermediate can be purified by crystallization.

  • Deprotection and Salt Formation: The protecting groups (e.g., ketal and tert-butyl ester) are removed sequentially.[10] For instance, the ketal is removed under acidic conditions (e.g., HCl in methanol).[10] This is followed by hydrolysis of the ester with a base like sodium hydroxide.[9]

  • Final Product Isolation: The Atorvastatin free acid is converted to its hemi-calcium salt. An ethyl acetate extraction procedure can be used to isolate the pure product, which is then crystallized from a solvent like ethanol to yield high-purity Atorvastatin calcium (>99.5%).[9] The final yield for the salt formation step in a kilogram-scale process has been reported as 78.7%.[9]

New Methodology: Ugi Multicomponent Reaction Workflow

The Ugi four-component reaction (U-4CR) offers a more streamlined and convergent route to Atorvastatin.[1][2] This approach significantly reduces the number of synthetic steps by forming a key intermediate in a single, atom-economical transformation.[7][11]

Ugi_MCR_Workflow Aldehyde Aldehyde UgiReaction Ugi 4-Component Reaction Aldehyde->UgiReaction Amine Amine Amine->UgiReaction Isocyanide Isocyanide Isocyanide->UgiReaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->UgiReaction UgiAdduct Ugi Adduct UgiReaction->UgiAdduct Cleavage Deprotection & Isocyanide Cleavage UgiAdduct->Cleavage AmidoAcid Amido Acid Intermediate Cleavage->AmidoAcid Cycloaddition [3+2] Cycloaddition AmidoAcid->Cycloaddition ProtectedAtorvastatin Protected Atorvastatin Cycloaddition->ProtectedAtorvastatin FinalDeprotection Final Deprotection ProtectedAtorvastatin->FinalDeprotection Atorvastatin Atorvastatin FinalDeprotection->Atorvastatin

Workflow for the Ugi MCR synthesis of Atorvastatin.

Methodology for Ugi Multicomponent Reaction:

  • Ugi Four-Component Reaction: p-Fluorobenzaldehyde, a suitably functionalized amine, a convertible isocyanide, and isobutyric acid are reacted in a solvent such as 2,2,2-trifluoroethanol (TFE) at room temperature.[1] This reaction proceeds to form the Ugi adduct in approximately 40% yield.[1][2]

  • Deprotection and Isocyanide Cleavage: The Ugi adduct undergoes a one-pot acid deprotection and isocyanide cleavage to yield a key amido acid intermediate.[1][2] This step has been reported with an 87% yield.[1][2]

  • [3+2] Cycloaddition: The amido acid intermediate is then subjected to a regioselective [3+2] cycloaddition with an appropriate acetylene derivative in the presence of a coupling agent like N,N'-diisopropylcarbodiimide (DIPC) in a solvent such as THF.[1][2] This step, which forms the pyrrole ring, yields the advanced intermediate in 46% yield.[1][2]

  • Final Deprotection: The synthesis is completed by an acidic deprotection of the advanced intermediate using an acid like 10-camphorsulfonic acid (CSA) to afford the final Atorvastatin product.[1][2]

References

Safety Operating Guide

Proper Disposal of 2-Phenylpropionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of 2-phenylpropionic acid is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

This compound, also known as hydratropic acid, is a chemical that requires careful handling due to its potential hazards. It can cause skin and eye irritation, and some classifications indicate it may cause severe skin burns and eye damage.[1][2] Proper disposal is not merely a suggestion but a necessity guided by hazardous waste regulations.

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.

Recommended Personal Protective Equipment:

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and potential irritation or burns.
Eye Protection Safety goggles or a face shieldTo protect against splashes and dust that can cause serious eye irritation or damage.[1][3]
Skin and Body Laboratory coat and appropriate clothingTo prevent contamination of personal clothing and skin.[3]
Respiratory N95 dust mask or equivalentRecommended when handling the solid form to avoid inhalation of dust particles.

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a formal laboratory procedure. The following steps outline the standard operational plan for its disposal.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., paper towels, contaminated gloves).

    • The container should be made of a material compatible with the chemical and have a secure lid.

  • Handling Spills and Residues:

    • In the event of a spill, first ensure the area is well-ventilated.[4][5]

    • For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into the designated hazardous waste container.[5][6]

    • For liquid spills or residues, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[1]

    • Once absorbed, scoop the material into the hazardous waste container.

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Final Disposal:

    • Do not dispose of this compound down the drain. [1][7] This can harm the environment and is a regulatory violation.

    • The disposal of this compound must be handled by a licensed professional waste disposal service.[4]

    • It is the responsibility of the waste generator to consult and comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[5][7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

G start Start: Have This compound Waste? ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Is it a spill? ppe->spill solid_spill Sweep solid carefully to avoid dust spill->solid_spill Yes (Solid) liquid_spill Absorb with inert material (e.g., sand) spill->liquid_spill Yes (Liquid) routine_waste Routine Waste (e.g., reaction residue) spill->routine_waste No collect Place in a labeled, closed hazardous waste container solid_spill->collect liquid_spill->collect store Store container in a cool, dry, well-ventilated area collect->store contact Arrange for pickup by a licensed waste disposal service store->contact end End: Disposal Complete contact->end routine_waste->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Phenylpropionic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Phenylpropionic acid in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause skin irritation, serious eye damage, and respiratory irritation. Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against dust particles and splashes.

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust. If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with an organic vapor/acid gas cartridge (yellow or multi-contaminant) is required.

Quantitative Data for Glove Selection (Based on Similar Organic Acids):

Glove MaterialAcetic Acid RatingFormic Acid RatingGeneral Recommendation for Organic Acids
Butyl RubberExcellentExcellentRecommended for prolonged contact
NeopreneGoodGoodSuitable for moderate-duration tasks
NitrileNot RecommendedFairUse only for incidental splash protection; change immediately upon contact
Natural RubberFairGoodNot a primary recommendation due to variability
PVCFairNot RecommendedNot recommended for handling
Viton™ExcellentExcellentA strong alternative for prolonged contact

Note: The data presented is for similar organic acids and should be used as a guideline. It is best practice to consult the glove manufacturer's specific chemical resistance data.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Step-by-Step Handling Procedure:

  • Pre-Handling Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that an appropriate spill kit, including a neutralizer for acids (such as sodium bicarbonate), is readily accessible.

    • Confirm that the safety shower and eyewash station are unobstructed and operational.

    • Don all required PPE as outlined in the section above.

  • Handling the Chemical:

    • Perform all manipulations of solid this compound that may generate dust within a chemical fume hood.

    • Use appropriate tools, such as a spatula or scoop, to handle the solid. Avoid direct contact with gloved hands.

    • When weighing the substance, do so in a tared and contained vessel within the fume hood or on a balance with a draft shield.

    • If preparing a solution, slowly add the this compound to the solvent to avoid splashing.

  • Post-Handling Procedures:

    • Securely close the container of this compound.

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan for this compound Waste

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels) should be placed in a designated, labeled hazardous waste container.

    • Contaminated sharps should be disposed of in a designated sharps container.

    • Solutions of this compound should be collected in a labeled hazardous waste container for liquid organic waste. Do not pour down the drain.[1]

  • PPE Disposal:

    • Used disposable gloves and other contaminated disposable PPE should be placed in the solid hazardous waste container.

  • Container Management:

    • Ensure all waste containers are kept closed when not in use.

    • Label waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

    • Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.[1]

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling This compound fume_hood Is a chemical fume hood available and in use? start->fume_hood respirator Wear NIOSH-approved respirator with organic vapor/acid gas cartridge fume_hood->respirator No no_respirator Respiratory protection not required under normal use fume_hood->no_respirator Yes eye_protection Wear chemical safety goggles respirator->eye_protection no_respirator->eye_protection hand_protection Select appropriate gloves (Butyl or Neoprene recommended) eye_protection->hand_protection body_protection Wear a lab coat or chemical-resistant apron hand_protection->body_protection end Proceed with Handling body_protection->end

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenylpropionic acid
Reactant of Route 2
2-Phenylpropionic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.